4-bromo-N-(pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQPFNDPPPKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-bromo-N-(pyridin-2-yl)benzamide from 4-bromobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide, a valuable scaffold in medicinal chemistry and materials science. The primary route detailed is the acylation of 2-aminopyridine with 4-bromobenzoyl chloride. This document moves beyond a simple procedural outline, delving into the mechanistic underpinnings, process optimization, critical safety protocols, and analytical validation of the final compound. The content is structured to empower researchers with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related chemical transformations.
Introduction and Strategic Importance
N-aryl benzamides are a privileged structural class in modern drug discovery, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a crucial intermediate for more complex molecular architectures. The presence of the pyridyl nitrogen offers a site for further functionalization or coordination, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the bromo-phenyl moiety is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Understanding the nuances of its synthesis is therefore of significant value to professionals in organic synthesis and drug development.
The selected synthetic pathway, the reaction between 4-bromobenzoyl chloride and 2-aminopyridine, is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] This method is favored for its efficiency, reliability, and scalability.
Mechanistic Rationale and Causality
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. A thorough understanding of this process is critical for making informed decisions during the experimental setup and for troubleshooting.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The lone pair of the amino nitrogen is more available for attack than the lone pair on the pyridine ring nitrogen, which is part of the aromatic system.
-
Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The carbonyl double bond breaks, and a negative charge resides on the oxygen atom.
-
Collapse and Elimination: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid.[2] Without a base, the HCl would protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. Common choices include tertiary amines like triethylamine or pyridine itself, which can act as both a reactant and an acid scavenger.[1]
Causality in Experimental Design:
-
Choice of Solvent: An aprotic solvent like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) is crucial.[3] Protic solvents, especially water, would lead to the rapid hydrolysis of the highly reactive 4-bromobenzoyl chloride back to 4-bromobenzoic acid, severely reducing the yield.[4]
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C). This is to control the initial exothermic release of heat upon addition of the acyl chloride, preventing potential side reactions and ensuring a more controlled reaction rate.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. 4-Bromobenzoyl chloride is extremely sensitive to moisture.[5] Its hydrolysis is a primary cause of yield loss.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, combined with the analytical checks described in Section 4, will ensure the successful synthesis and verification of the target compound.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example | Notes |
| 4-Bromobenzoyl chloride | ≥98% | Sigma-Aldrich, Thermo Fisher | Highly corrosive and moisture-sensitive. Handle in a fume hood.[4] |
| 2-Aminopyridine | ≥99% | Sigma-Aldrich, Acros Organics | Toxic if swallowed or in contact with skin.[6][7] |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Various | Use from a sealed bottle or freshly distilled. |
| Triethylamine (TEA) | ≥99.5%, Redistilled | Various | Acts as an HCl scavenger. |
| Saturated NaHCO₃ Solution | Aqueous | Lab Prepared | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Various | For drying the organic phase.[8] |
| Round-bottom flask | Two-neck, 100 mL | Standard Labware | Must be oven or flame-dried. |
| Magnetic stirrer & stir bar | Standard Labware | ||
| Ice bath | Lab Prepared | For temperature control. | |
| TLC plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Filtration apparatus | Büchner funnel, filter flask | Standard Labware | For product isolation. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a flame-dried 100 mL two-neck round-bottom flask. Seal the flask with septa and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Addition:
-
To the flask, add 2-aminopyridine (e.g., 1.0 g, 10.6 mmol).
-
Add anhydrous acetonitrile (40 mL) via syringe to dissolve the 2-aminopyridine.
-
Add triethylamine (e.g., 1.5 mL, 10.8 mmol, ~1.02 eq) via syringe.
-
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (e.g., 2.55 g, 11.6 mmol, ~1.1 eq) in anhydrous acetonitrile (10 mL) in a separate dry flask. Add this solution dropwise to the stirred 2-aminopyridine solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-aminopyridine spot indicates completion.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.[9]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid.
Experimental Workflow Diagram
The entire synthesis process can be visualized as a logical sequence of operations.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the protons on both the pyridyl and bromophenyl rings. The amide N-H proton will appear as a broad singlet, typically downfield (>9 ppm). Aromatic protons will be in the range of 7.0-8.5 ppm.[10][11] |
| ¹³C NMR | A peak for the carbonyl carbon (~165 ppm). Signals for the aromatic carbons of both rings.[10][12] |
| FT-IR | A strong C=O stretch for the amide carbonyl group (~1650-1680 cm⁻¹). An N-H stretch (~3200-3400 cm⁻¹). C-Br stretch (~500-600 cm⁻¹).[12] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of C₁₂H₉BrN₂O (277.12 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). |
| Melting Point | A sharp melting point indicates high purity. Literature values can be used for comparison. |
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of 4-bromobenzoyl chloride. | Ensure all glassware is perfectly dry and use anhydrous solvents.[5] |
| 2. Insufficient base. | Use at least one equivalent of a non-nucleophilic base (e.g., TEA). | |
| 3. Inactive 2-aminopyridine (protonated). | Ensure the base is added before the acyl chloride. | |
| Impure Product | 1. Presence of 4-bromobenzoic acid. | Wash the organic layer thoroughly with saturated NaHCO₃ solution during work-up. |
| 2. Di-acylation of 2-aminopyridine (less common). | Use a slight excess of the amine or control the stoichiometry carefully. | |
| 3. Unreacted starting material. | Ensure the reaction goes to completion via TLC monitoring; increase reaction time if necessary. | |
| Reaction Stalls | 1. Poor quality reagents. | Use freshly purchased or purified reagents. |
| 2. Low reaction temperature. | Ensure the reaction is allowed to warm to room temperature after the initial addition. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Safety and Handling
Professional laboratory safety standards must be strictly followed.
-
4-Bromobenzoyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
2-Aminopyridine: Is toxic if swallowed, inhaled, or absorbed through the skin.[7] Avoid creating dust. Handle with appropriate PPE in a well-ventilated area or fume hood.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via the acylation of 2-aminopyridine is a fundamental and reliable transformation. Success hinges on a clear understanding of the underlying nucleophilic acyl substitution mechanism, which informs the critical need for anhydrous conditions, proper temperature control, and the use of a base. By following the detailed protocol, employing rigorous analytical validation, and utilizing the troubleshooting guide provided, researchers can confidently and safely produce this valuable chemical intermediate for application in pharmaceutical and materials science research.
References
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.).
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromobenzoyl chloride.
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromopyridinium chloride.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025, January 30). Preprints.org.
- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Published 2014 Mar 19.
- Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.
- Recent advances in the synthesis of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- 4-bromo-N-(4-methylbenzyl)benzamide synthesis. (n.d.). ChemicalBook.
- Stoyanova, A., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.
- Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA). (n.d.). CrystEngComm (RSC Publishing).
- Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com.
- Novel Annulation of Cyanuric Chloride with 2‐Aminobenzamides. (n.d.). ResearchGate.
- 4-Bromobenzoyl chloride(586-75-4)MSDS. (n.d.). ChemicalBook.
- Reaction of anilines and amines. (n.d.). ResearchGate.
- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Aminopyridine.
-
Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- Supporting Information for Self-Assembly of Spherical Complexes. (2007). Wiley-VCH.
- 4-Bromo-N-phenyl-benzamide. (n.d.). PubMed.
- Schotten-Baumann Reaction. (n.d.).
- Willson, T. M., et al. (2011). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 54(19), 6561-6572.
- Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018, November 2). AVESİS.
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.). Google Patents.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. (n.d.). CORE.
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. testbook.com [testbook.com]
- 3. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. geneseo.edu [geneseo.edu]
- 8. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 11. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Spectroscopic Characterization of 4-bromo-N-(pyridin-2-yl)benzamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of 4-bromo-N-(pyridin-2-yl)benzamide (C₁₂H₉BrN₂O).[1] As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by data from analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality data for this and structurally related molecules.
Introduction
This compound is a substituted aromatic amide featuring a brominated phenyl ring linked via an amide bond to a pyridine moiety. This unique combination of functional groups imparts specific electronic and structural characteristics that are critical to its function in various applications. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. Spectroscopic methods offer a powerful, non-destructive suite of tools for this purpose. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational data and the rationale behind the experimental and interpretative processes.
The structural framework of this compound is depicted below. The systematic analysis of its spectroscopic data allows for the confirmation of connectivity and the electronic environment of each part of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural confirmation of this compound. The following data is predicted based on the analysis of structurally similar compounds, including 4-bromo-N-methylbenzamide and other N-arylbenzamides.[2][3]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the 4-bromobenzoyl and the pyridin-2-yl moieties. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the pyridine nitrogen.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 8.40 | Doublet | 1H | Pyridine H-6 | Deshielded due to proximity to the electronegative nitrogen and the amide linkage. |
| ~ 8.20 | Doublet | 1H | Pyridine H-3 | Adjacent to the amide-substituted carbon. |
| ~ 7.85 | Triplet | 1H | Pyridine H-4 | Typical aromatic region for pyridine protons. |
| ~ 7.75 | Doublet | 2H | Benzamide H-2, H-6 | Ortho to the carbonyl group, deshielded. |
| ~ 7.65 | Doublet | 2H | Benzamide H-3, H-5 | Meta to the carbonyl group, adjacent to bromine. |
| ~ 7.10 | Triplet | 1H | Pyridine H-5 | Shielded relative to other pyridine protons. |
| ~ 9.5-10.5 | Broad Singlet | 1H | Amide N-H | Chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 165 | C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~ 151 | Pyridine C-2 | Attached to the amide nitrogen. |
| ~ 148 | Pyridine C-6 | Alpha to the pyridine nitrogen. |
| ~ 138 | Pyridine C-4 | Gamma to the pyridine nitrogen. |
| ~ 133 | Benzamide C-1 | Quaternary carbon attached to the carbonyl group. |
| ~ 132 | Benzamide C-3, C-5 | Aromatic CH adjacent to the bromine-substituted carbon. |
| ~ 129 | Benzamide C-2, C-6 | Aromatic CH ortho to the carbonyl group. |
| ~ 127 | Benzamide C-4 | Carbon bearing the bromine atom. |
| ~ 121 | Pyridine C-5 | Beta to the pyridine nitrogen. |
| ~ 114 | Pyridine C-3 | Beta to the pyridine nitrogen. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: A typical experimental workflow for NMR analysis.
-
Sample Preparation : Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Acquire the spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR Acquisition : Lock onto the deuterium signal of the solvent and shim the magnetic field. Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Using the same sample, acquire the spectrum with proton decoupling. A larger number of scans will be necessary (1024 or more) to obtain a high-quality spectrum.
-
Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as aromatic C-H and C=C vibrations. The predicted frequencies are based on data from related benzamides.[4][5]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3300 | N-H stretch (amide) | Medium |
| ~ 1670 | C=O stretch (amide I) | Strong |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium-Strong |
| ~ 1530 | N-H bend (amide II) | Medium |
| ~ 1250 | C-N stretch (amide III) | Medium |
| ~ 830 | C-H out-of-plane bend (para-disubstituted) | Strong |
| ~ 600 | C-Br stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺) : The exact mass of this compound is 275.98983 Da.[1] Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a nearly 1:1 intensity ratio for the isotopes ⁷⁹Br (M⁺) and ⁸¹Br (M+2).
-
Major Fragmentation Pathways : Electron ionization (EI) is expected to induce fragmentation, providing structural information. Key predicted fragments are listed below.
| Predicted m/z | Fragment Ion | Notes |
| 276/278 | [C₁₂H₉BrN₂O]⁺ | Molecular ion peak with bromine isotope pattern. |
| 183/185 | [BrC₆H₄CO]⁺ | Acylium ion formed by cleavage of the amide C-N bond. |
| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the acylium ion. |
| 94 | [C₅H₆N₂]⁺ | Fragment corresponding to 2-aminopyridine. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
Fragmentation Pathway
The fragmentation of the molecular ion is a key diagnostic tool in mass spectrometry. A plausible pathway is outlined below.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, a robust and reliable set of expected data has been compiled. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectra for this and similar molecules. This document serves as a valuable resource for the synthesis, characterization, and quality control of this compound in a research and development setting.
References
-
New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
4-Bromo-N-2-pyridinylbenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzamide. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
A Researcher's Guide to the Crystal Structure Analysis of N-Aryl Benzamide Derivatives
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Structural Significance of N-Aryl Benzamides
N-aryl benzamide derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. Their prevalence in a wide array of pharmaceuticals, from enzyme inhibitors to receptor modulators, underscores the versatility of the benzamide core.[1][2] The seemingly simple amide linkage, connecting two aryl rings, imparts a unique combination of rigidity and conformational flexibility. This balance is critical to their biological activity, governing how these molecules recognize and interact with their protein targets.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the development of novel materials.[4][5]
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule at atomic resolution.[4] This guide provides a comprehensive overview of the crystal structure analysis of N-aryl benzamide derivatives, from fundamental principles to advanced analytical techniques. It is designed to equip researchers with the knowledge to interpret crystal structures, understand the nuances of their supramolecular assembly, and leverage this information for goal-oriented molecular design.
Part 1: The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles.[6][7][8]
The Prerequisite: High-Quality Crystal Growth
The primary and often most challenging barrier to a crystal structure determination is obtaining a single crystal of sufficient size and quality.[7] For N-aryl benzamide derivatives, which possess a degree of conformational freedom, several techniques are commonly employed:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly at room temperature. The choice of solvent is critical and often requires screening a range of polar and non-polar options.
-
Vapor Diffusion (Hanging and Sitting Drop): This technique involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, gradually inducing crystallization.[7] It offers finer control over the rate of crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less-dense solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
Experimental Protocol: Slow Evaporation for Crystal Growth
-
Dissolution: Dissolve 5-10 mg of the purified N-aryl benzamide derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, ethanol, or acetone) in a small, clean vial.[9]
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug into a clean vial.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals. The ideal crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[7]
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.[7][8] This diffraction data is then used to solve the "phase problem" and generate an electron density map of the molecule.[8] For small molecules like benzamides, direct methods are typically successful in determining the initial phases.[8] From the electron density map, a molecular model is built and then refined against the experimental data to yield the final, precise atomic coordinates.
Part 2: Decoding the Structure: Conformation and Supramolecular Assembly
The solved crystal structure provides a wealth of information beyond simple atomic connectivity. It reveals the molecule's preferred conformation and, crucially, how it interacts with its neighbors in the solid state. These intermolecular interactions are the key to understanding crystal packing and can offer profound insights into the molecule's behavior in other environments, such as a protein's active site.
Molecular Conformation: The Dihedral Angle Story
A key feature of N-aryl benzamides is the relative orientation of the two aromatic rings. This is defined by the dihedral angles between the planes of the rings.[1] The conformation can range from nearly planar to highly twisted, and this geometry is often a delicate balance between intramolecular steric effects and the stabilizing forces of intermolecular interactions in the crystal lattice.[1][9] For instance, the presence of bulky ortho-substituents on either ring will generally lead to a more twisted conformation.
Supramolecular Synthons: The Language of Intermolecular Interactions
In the crystal, N-aryl benzamide molecules arrange themselves into ordered, three-dimensional lattices through a network of non-covalent interactions. These recurring and predictable patterns of interactions are known as supramolecular synthons.[10][11] Identifying these synthons is crucial for understanding and predicting crystal structures, a field known as crystal engineering.
Common Supramolecular Synthons in N-Aryl Benzamides:
-
N–H···O Hydrogen Bonds: The classic amide-amide interaction is a dominant feature in many benzamide crystal structures. The amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This often leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif.[12][13][14]
-
C–H···O Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H groups as donors and the carbonyl oxygen as an acceptor are also prevalent and play a significant role in stabilizing the overall crystal packing.[13][14]
-
π-π Stacking: Interactions between the electron clouds of the aromatic rings are common. These can be face-to-face or offset (displaced) and contribute significantly to the cohesive energy of the crystal.
-
Halogen Bonding: If the derivative contains halogen substituents (Cl, Br, I), these can act as electrophilic regions (σ-holes) and form favorable interactions with nucleophilic atoms like oxygen or nitrogen.
The interplay of these interactions dictates the final crystal packing, forming sheets, chains, or complex three-dimensional networks.[13][14]
Part 3: Advanced Analysis and Applications
Modern crystallographic studies are often augmented by computational tools that provide deeper insights into the nature of intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice.[12][15][16] It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is colored according to various properties, such as d_norm, which highlights regions of close contact.
The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. This plot allows for a quantitative breakdown of the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[12][17] For example, a high percentage of O···H/H···O contacts would confirm the prevalence of strong hydrogen bonding.[17]
The Role in Drug Discovery and Design
Crystal structure analysis is an indispensable tool in modern drug discovery.[4][5]
-
Structure-Activity Relationship (SAR): By determining the crystal structures of a series of related N-aryl benzamide derivatives with varying biological activity, researchers can build robust SAR models.[3] The precise knowledge of bond lengths, angles, and conformations helps to rationalize why small chemical modifications lead to significant changes in potency or selectivity.
-
Pharmacophore Modeling: The solid-state conformation of a potent ligand can serve as a starting point for developing a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.
-
Protein-Ligand Crystallography: Co-crystallizing an N-aryl benzamide inhibitor with its target protein provides the ultimate insight into its binding mode. This allows for the direct visualization of key interactions (hydrogen bonds, hydrophobic contacts) that can be optimized to improve binding affinity and drug efficacy.
Visualization of Key Concepts
Workflow for Crystal Structure Analysis
The following diagram outlines the typical workflow from a synthesized compound to a fully analyzed crystal structure.
A typical workflow for the crystal structure analysis of small molecules.
Common Supramolecular Synthons
This diagram illustrates the primary hydrogen-bonding motifs commonly observed in the crystal structures of N-aryl benzamides.
The common centrosymmetric N-H···O hydrogen-bonded dimer.
Quantitative Data Summary
The following table presents typical geometric parameters for intermolecular interactions observed in N-aryl benzamide crystal structures. These values are illustrative and can vary based on the specific electronic and steric properties of the molecule.
| Interaction Type | Donor (D) - Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| Strong Hydrogen Bond | N–H ··· O=C | 2.8 – 3.2 | 150 – 180 |
| Weak Hydrogen Bond | C–H ··· O=C | 3.0 – 3.6 | 120 – 170 |
| π-π Stacking | Ring Centroid ··· Ring Centroid | 3.3 – 3.8 | N/A |
Conclusion
The crystal structure analysis of N-aryl benzamide derivatives provides an unparalleled level of detail regarding their molecular architecture and intermolecular interactions. This information is not static but forms a dynamic basis for understanding structure-property and structure-activity relationships. By moving beyond a simple description of the structure to a deeper analysis of the forces governing its formation, researchers can more effectively design next-generation pharmaceuticals and functional materials with tailored properties. The integration of experimental crystallography with computational tools like Hirshfeld surface analysis represents the current state-of-the-art, offering a holistic view that accelerates innovation in chemical and biological sciences.
References
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2015). ResearchGate. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). PubMed. [Link]
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022). NIH. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Supramolecular synthons in the benzamide crystal. (2018). ResearchGate. [Link]
-
Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. (2019). NIH. [Link]
-
Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (2016). NIH. [Link]
-
X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]
-
Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. (2023). ResearchGate. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
-
Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (2016). IUCr. [Link]
-
Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide. (2020). RSC Publishing. [Link]
-
Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. (2022). ResearchGate. [Link]
-
Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (2021). NIH. [Link]
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2021). NIH. [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). NIH. [Link]
-
Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. (2017). RSC Publishing. [Link]
-
Acid⋅⋅⋅Amide Supramolecular Synthon for Tuning Amino Acid-Based Hydrogels' Properties. (2023). PubMed. [Link]
-
View of the Hirshfeld surface of 2-(N-allylsulfamoyl). (2022). ResearchGate. [Link]
-
Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. (2022). ResearchGate. [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). MDPI. [Link]
-
Crystal packing of (I), displaying N—H⋯O hydrogen bonds and C—H⋯O... (2016). ResearchGate. [Link]
-
Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. (2023). MDPI. [Link]
-
The Role of Crystallography in Drug Design. (2005). ResearchGate. [Link]
-
A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals. [Link]
-
Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (2011). ACS Publications. [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Semantic Scholar. [Link]
Sources
- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zienjournals.com [zienjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N -((4-(1 H -benzo[ d ]imidazole-2-yl)phenyl)carbamothioyl)benzamide: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02501A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Versatile Benzamide Scaffold: A Technical Guide to its Diverse Biological Activities
Abstract
Substituted benzamides represent a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the diverse therapeutic potential of the benzamide scaffold, designed for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action, from dopamine receptor antagonism in antipsychotics to enzyme inhibition in oncology, supported by quantitative biological data, detailed experimental protocols, and visual pathway models. This document serves as a comprehensive resource to facilitate the understanding and future development of novel benzamide-based therapeutics.
The Benzamide Core: A Privileged Structural Motif
The benzamide moiety, a simple yet elegant chemical structure, consists of a benzene ring bonded to an amide functional group. Its versatility lies in the amenability of the benzene ring and the amide nitrogen to a wide array of substitutions. These chemical modifications allow for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic profile. This inherent adaptability has enabled the development of benzamide derivatives that can selectively interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications.[1]
Substituted Benzamides as Dopamine Receptor Antagonists: A Pillar in Neuropsychiatry
A significant class of substituted benzamides exerts its therapeutic effects by modulating dopaminergic neurotransmission, primarily through the antagonism of dopamine D2 receptors.[2][3][4][5] These agents are crucial in the management of various psychiatric disorders, most notably schizophrenia.[2][3]
Mechanism of Action
Substituted benzamides in this class act as selective antagonists of the adenylate cyclase-independent dopamine receptor population.[2] By blocking these dopamine receptors, they prevent the overstimulation of postsynaptic neurons by dopamine, which is a key neurochemical imbalance implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][6] Unlike typical neuroleptics, the interaction of many substituted benzamides with brain dopamine receptors is dependent on the presence of sodium ions.[2]
Interestingly, some benzamides, like amisulpride, exhibit a dual mode of action. At higher doses, they block postsynaptic D2/D3 receptors, alleviating positive symptoms. At lower doses, they are thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and a subsequent reduction in the negative symptoms of schizophrenia.[7][8]
Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides
Caption: Dopaminergic synapse illustrating the antagonistic action of substituted benzamides.
Quantitative Biological Data: Receptor Binding Affinities
The potency of these antipsychotic benzamides is often quantified by their binding affinity (Ki) to dopamine receptors.
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Serotonin 5-HT7 Receptor Ki (nM) |
| Amisulpride | 2.8 | 3.2 | 6.5 |
| Sulpiride | 8.2 | 13.0 | >1300 |
| Tiapride | 226.0 | - | - |
Data compiled from various sources.[7][9]
Experimental Protocol: Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of a test benzamide compound to dopamine D2 receptors.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]spiperone) is incubated with a preparation of cell membranes expressing D2 receptors. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Cell culture medium and reagents
-
[3H]spiperone (radioligand)
-
Unlabeled haloperidol (for non-specific binding determination)
-
Test benzamide compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [3H]spiperone at a final concentration near its Kd
-
50 µL of the test benzamide compound at various concentrations (e.g., 10-11 to 10-5 M)
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Benzamides as Enzyme Inhibitors in Oncology
The benzamide scaffold has also emerged as a critical pharmacophore in the development of targeted cancer therapies, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Histone Deacetylase (HDAC) Inhibitors
Benzamide-based HDAC inhibitors represent an important class of epigenetic drugs.[10][11] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
Mechanism of Action: Benzamide HDAC inhibitors, such as Entinostat (MS-275), are typically Class I selective.[12] They chelate the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its activity. This leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Workflow: In Vitro Evaluation of a Benzamide HDAC Inhibitor
Caption: A typical workflow for the preclinical in vitro evaluation of a novel benzamide HDAC inhibitor.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of anticancer drugs that exploit the concept of synthetic lethality.[13][14] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in genes involved in homologous recombination repair of double-strand breaks (e.g., BRCA1/2), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cancer cell death.
Mechanism of Action: Benzamide-based PARP inhibitors act by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of the PARP enzyme.[14] This inhibition of PARP activity prevents the repair of single-strand DNA breaks, which then collapse replication forks and generate double-strand breaks. In BRCA-deficient tumors, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.
Quantitative Biological Data: Enzyme Inhibition and Antiproliferative Activity
| Compound Class | Target Enzyme | IC50 (µM) | Cancer Cell Line | Antiproliferative Activity (GI50/IC50 in µM) |
| Benzamide HDACi | HDAC1 | Varies | Breast Cancer (MCF-7) | Varies |
| Benzamide PARPi | PARP-1 | Varies | Ovarian Cancer (with BRCA mutations) | Varies |
| N'-(phenyl)benzohydrazide | Tyrosinase | 10.5 | - | - |
| N-(benzoyloxy)benzamide | Tyrosinase | 2.5 | - | - |
Data compiled from various sources.[12][15][16]
Experimental Protocol: MTT Assay for Antiproliferative Activity
Objective: To determine the antiproliferative effect of a test benzamide compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Test benzamide compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test benzamide compound in complete medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%).
-
Expanding Horizons: Other Biological Activities of Substituted Benzamides
The versatility of the benzamide scaffold extends beyond neuropsychiatry and oncology.
-
Antidiabetic Agents: Some benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes.[17] One such derivative, PF-04937319, has entered phase-1 clinical trials.[17]
-
Antimicrobial and Antifungal Agents: Novel benzamide derivatives have shown significant antimicrobial activity against various pathogens, including those responsible for periodontitis.[18][19] Some have also demonstrated potent fungicidal activity against agricultural pathogens.[20][21]
-
Nematicidal and Larvicidal Activity: Certain substituted benzamides have been identified as having potent nematicidal and larvicidal activities, suggesting their potential application in agriculture as pesticides.[20][21][22]
-
Sigma-1 Receptor Agonists: Benzamide derivatives have been developed as selective sigma-1 receptor agonists, which have potential applications in treating neurodegenerative diseases and pain.[23]
Conclusion and Future Perspectives
The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its chemical tractability allows for the generation of large and diverse libraries of compounds for screening against a multitude of biological targets. The continued exploration of structure-activity relationships, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the development of next-generation benzamide drugs with improved potency, selectivity, and safety profiles. The diverse biological activities highlighted in this guide underscore the enduring importance of the benzamide core in the ongoing quest for novel and effective medicines.
References
-
Jenner, P., & Marsden, C. D. (1979). Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. PubMed. Available at: [Link]
-
Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. Available at: [Link]
-
Al-Ghamdi, S. S., Al-Otaibi, T. M., Al-Ghamdi, A. A., Al-Otaibi, A. M., & Al-Ghamdi, S. A. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1011. Available at: [Link]
-
Yang, S., Tang, X.-Y., Ma, T.-Y., Dong, L., Ren, C.-L., Ma, J.-C., & Liu, X.-H. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6681. Available at: [Link]
-
Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Marek, L., Hamulaková, S., Čuperová, D., Šícho, M., Gucky, T., Veselá, P., ... & Mikušová, K. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. International Journal of Molecular Sciences, 24(21), 15690. Available at: [Link]
-
McCutcheon, R. A., Abi-Dargham, A., & Howes, O. D. (2019). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. CNS Drugs, 33(5), 415–430. Available at: [Link]
-
Charaya, N., Singh, S., & Akhtar, M. J. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131558. Available at: [Link]
-
Wang, C., Li, Y., Wang, Y., Zhang, Y., & Wang, D. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 25(51), 9128-9133. Available at: [Link]
-
Yang, S., Tang, X.-Y., Ma, T.-Y., Dong, L., Ren, C.-L., Ma, J.-C., & Liu, X.-H. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6681. Available at: [Link]
-
Kumar, R., Singh, V., Chawla, P. A., & Singh, J. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ChemistrySelect, 7(36), e202202688. Available at: [Link]
-
Griffin, R. J., Henderson, A., Calvert, A. H., Curtin, N. J., & Golding, B. T. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of the Chemical Society, Perkin Transactions 1, (10), 1605-1612. Available at: [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & Taha, M. O. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1160. Available at: [Link]
-
Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479–485. Available at: [Link]
-
Rossi, D., Pedrali, A., Serra, M., Catenacci, L., Marra, A., Peviani, M., ... & Collina, S. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceutics, 14(11), 2356. Available at: [Link]
-
Gharehbaghi, K., Pillai, G. G., Seley-Radtke, K. L., & Gandhi, V. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Experimental Medicine and Biology, 431, 249–253. Available at: [Link]
-
Le, T. H., Nguyen, T. H., Nguyen, T. T., & Le, T. H. (2019). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. Available at: [Link]
-
Köhler, C., Hall, H., Ögren, S. O., & Gawell, L. (1985). Chemical structure - biological activity relationship in the group of benzamide compounds II. European Journal of Pharmacology, 118(1-2), 15-27. Available at: [Link]
-
Kumar, A., Kumar, A., Kumar, A., Kumar, V., & Singh, V. K. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7766–7783. Available at: [Link]
-
Jenner, P., & Marsden, C. D. (1978). Substituted benzamides as dopamine antagonists. British Journal of Pharmacology, 64(3), 436P. Available at: [Link]
-
Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., ... & Nakanishi, O. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Available at: [Link]
-
Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Wang, D. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(4), 85. Available at: [Link]
-
Taha, M. O., Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, D. M. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4983. Available at: [Link]
-
Cleveland Clinic. (2023). Dopamine Antagonist. Cleveland Clinic. Available at: [Link]
-
Yap, T. A., Plummer, R., Tan, D. S., & Zivi, A. (2021). The Significance of Targeting Poly (ADP-Ribose) Polymerase-1 in Pancreatic Cancer for Providing a New Therapeutic Paradigm. Cancers, 13(7), 1548. Available at: [Link]
-
ResearchGate. (n.d.). Proposed design of benzamide bioisosteres based on physicochemical properties and in silico models. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & Taha, M. O. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1160. Available at: [Link]
-
Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2022). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Cancers, 14(11), 2631. Available at: [Link]
-
Lee, S., Kim, H., & Lee, J. (2023). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. Pharmaceutics, 15(1), 115. Available at: [Link]
-
ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. Available at: [Link]
-
Lounsbury, N. W., He, L., & Lindsley, C. W. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Chemical Neuroscience, 10(8), 3467–3472. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. Available at: [Link]
-
M.I.N.E.S. (2024, May 2). Positioning Poly-(ADP)-ribose polymerase (PARPi) for the treatment of Osteosarcoma. YouTube. Available at: [Link]
-
Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Wang, D. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(8), 916-923. Available at: [Link]
-
Kathawala, R. J., Gupta, M., & Ashby, C. R. (2019). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 20(22), 5760. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. ResearchGate. Available at: [Link]
-
Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(3), 333. Available at: [Link]
-
Kumar, A., Kumar, A., Kumar, A., Kumar, V., & Singh, V. K. (2021). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 39(10), 3589-3601. Available at: [Link]
-
Puech, A. J., Lecrubier, Y., & Simon, P. (1984). Pharmacological classification of benzamides. L'Encephale, 10(4), 179-185. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 4. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted benzamides as dopamine antagonists [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. nanobioletters.com [nanobioletters.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Derivatization of 4-bromo-N-(pyridin-2-yl)benzamide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthesis and derivatization of the versatile scaffold, 4-bromo-N-(pyridin-2-yl)benzamide. This compound serves as a valuable starting point for the development of novel chemical entities with potential therapeutic applications. The strategic placement of a reactive bromine atom and a modifiable pyridine ring allows for extensive chemical exploration, making it an attractive core for medicinal chemistry programs. We will delve into robust synthetic protocols, diverse derivatization strategies, and the critical characterization techniques required for advancing drug discovery efforts centered around this scaffold.
The N-arylbenzamide motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The inherent modularity of this scaffold allows for systematic modifications to fine-tune physicochemical properties and biological activities, leading to the development of numerous therapeutic agents.[1] The N-(pyridin-2-yl)benzamide substructure, in particular, has been identified as a key pharmacophore in compounds targeting a range of biological targets, including kinases and histone deacetylases (HDACs).[2][3] The strategic incorporation of a bromine atom on the benzamide ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
I. Synthesis of the Core Scaffold: this compound
The foundational step in any drug discovery campaign based on this scaffold is a reliable and scalable synthesis of the core molecule. The most common and efficient method involves the acylation of 2-aminopyridine with 4-bromobenzoyl chloride.
Rationale for Synthetic Route
The formation of an amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis.[4] The use of an acyl chloride, such as 4-bromobenzoyl chloride, is often preferred over the parent carboxylic acid as it is more reactive and typically leads to higher yields and cleaner reactions, avoiding the need for coupling agents which can complicate purification.[5] The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromobenzoyl chloride
-
2-aminopyridine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 equivalents) to the stirred solution at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Characterization of this compound
Accurate characterization of the core scaffold is paramount. The following data for related compounds can be used as a reference for confirming the structure of the synthesized material.[1][6][7]
| Technique | Expected Observations for a Related Benzamide |
| ¹H NMR | Aromatic protons of the 4-bromophenyl ring would appear as two doublets around 7.5-7.8 ppm. The pyridine ring protons would show characteristic multiplets in the aromatic region. The amide N-H proton would likely appear as a broad singlet. |
| ¹³C NMR | The carbonyl carbon of the amide would be expected around 165-170 ppm. Aromatic carbons would appear in the 120-150 ppm region. The carbon bearing the bromine atom would be shifted to a lower field. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (277.12 g/mol ), with a characteristic isotopic pattern for the presence of a bromine atom.[4] |
II. Derivatization of the 4-Bromo Position via Cross-Coupling Reactions
The bromine atom on the benzamide ring is a key functional group that allows for a wide range of derivatizations through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.[8]
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [synhet.com]
- 5. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Synthesis and Utility of N-pyridin-2-ylbenzamides: A Comprehensive Technical Guide for Researchers
Introduction: The Enduring Significance of the N-pyridin-2-ylbenzamide Scaffold
The N-pyridin-2-ylbenzamide core is a privileged scaffold in modern chemistry, underpinning a diverse array of molecules with significant applications in medicinal chemistry, catalysis, and materials science. This structural motif, characterized by an amide linkage between a pyridine and a benzene ring, offers a unique combination of rigidity, hydrogen bonding capabilities, and coordination sites. This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of N-pyridin-2-ylbenzamides, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and explore the future landscape of this versatile molecular architecture.
Part 1: The Synthetic Armamentarium for N-pyridin-2-ylbenzamides
The construction of the amide bond is central to the synthesis of N-pyridin-2-ylbenzamides. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we dissect the most prevalent and innovative methodologies.
Classical Amide Bond Formation: The Bedrock of Synthesis
The most direct and widely practiced approach involves the reaction of a benzoic acid derivative with 2-aminopyridine. This can be achieved through several activation strategies.
A robust and straightforward method is the acylation of 2-aminopyridine with a substituted benzoyl chloride.[1] This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices: The use of a base, such as pyridine or triethylamine, is crucial to prevent the protonation of the highly nucleophilic 2-aminopyridine, which would render it unreactive towards the electrophilic benzoyl chloride. The choice of an aprotic solvent like chloroform or dichloromethane prevents unwanted side reactions with the solvent.[1]
Detailed Experimental Protocol: Synthesis of N-pyridin-2-ylbenzamide from Benzoyl Chloride [1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous chloroform.
-
Reaction Initiation: Slowly add benzoyl chloride (1.05 eq) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-pyridin-2-ylbenzamide.
Mechanism of DCC Coupling:
The mechanism of amide bond formation using DCC involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[1][4]
-
Nucleophilic Attack by the Amine: The 2-aminopyridine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. This leads to the formation of the desired amide and dicyclohexylurea (DCU) as a byproduct.[1][4]
Causality of Experimental Choices: The choice of coupling reagent can influence reaction efficiency and ease of purification. While DCC is cost-effective, the DCU byproduct can sometimes be difficult to remove completely. Uronium-based reagents like HATU often provide higher yields and faster reaction times, especially for sterically hindered substrates, but are more expensive.[5] The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization in chiral substrates.
Detailed Experimental Protocol: Synthesis of N-pyridin-2-ylbenzamide using HATU Coupling [6]
-
Reactant Preparation: To a solution of benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add 2-aminopyridine (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.
Modern Synthetic Approaches
Recent advancements have led to the development of novel and more sustainable methods for the synthesis of N-pyridin-2-ylbenzamides.
Oxidative amidation allows for the direct coupling of aldehydes or methylarenes with 2-aminopyridine in the presence of an oxidant and a catalyst.[7] This approach avoids the need to pre-activate the carboxylic acid component.
Proposed Mechanism for Oxidative Amidation: A plausible mechanism involves the formation of a hemiaminal intermediate from the aldehyde and 2-aminopyridine, which is then oxidized to the final amide product. Metal catalysts, often in combination with oxidants like tert-butyl hydroperoxide (TBHP), facilitate this transformation.[7][8]
Bimetallic metal-organic frameworks (MOFs) have emerged as efficient heterogeneous catalysts for the synthesis of N-pyridin-2-ylbenzamides.[3] For instance, a Fe2Ni-BDC (BDC = 1,4-benzenedicarboxylate) MOF has been shown to catalyze the reaction between trans-β-nitrostyrene and 2-aminopyridine to afford the desired amide in high yield.[3]
Advantages of MOF Catalysis: The key advantages of using MOFs as catalysts include their high catalytic activity, recyclability, and ease of separation from the reaction mixture, which contributes to a more sustainable synthetic process.[3][4]
Part 2: Characterization of N-pyridin-2-ylbenzamide
Thorough characterization is essential to confirm the identity and purity of the synthesized N-pyridin-2-ylbenzamide. The following table summarizes the expected spectroscopic data for the parent compound.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic protons of the benzoyl group typically appear as multiplets between δ 7.4-8.0 ppm. The protons of the pyridine ring will also be in the aromatic region, with distinct chemical shifts and coupling patterns. The amide proton (N-H) usually appears as a broad singlet at a downfield chemical shift (δ > 8.5 ppm).[9][10] |
| ¹³C NMR | The carbonyl carbon of the amide is a key diagnostic peak, typically appearing around δ 165-170 ppm. The aromatic carbons of both the benzoyl and pyridyl rings will be observed in the δ 110-150 ppm region.[11][12][13] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide group is expected around 1650-1680 cm⁻¹. The N-H stretch will appear as a sharp peak in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic rings will be observed around 3000-3100 cm⁻¹.[11] |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (198.22 g/mol for the parent).[14] Common fragmentation patterns include the cleavage of the amide bond, leading to fragments corresponding to the benzoyl cation and the 2-aminopyridyl radical cation.[15][16][17] |
Part 3: Diverse Applications of the N-pyridin-2-ylbenzamide Scaffold
The unique structural features of N-pyridin-2-ylbenzamides have led to their exploration in a wide range of scientific disciplines.
Medicinal Chemistry: A Scaffold for Drug Discovery
The N-pyridin-2-ylbenzamide motif is a cornerstone in the development of various therapeutic agents.
-
Glucokinase Activators: A significant application is in the design of allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism.[8] N-pyridin-2-ylbenzamide analogues have shown promising results as potential treatments for type 2 diabetes.[8] The amide linkage and the pyridyl nitrogen are crucial for binding to the allosteric site of the enzyme.
-
Enzyme Inhibitors: This scaffold has also been utilized in the development of inhibitors for other enzymes, such as lipoxygenase, which is implicated in inflammatory diseases and cancer.[18][19]
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that substitutions on both the benzoyl and pyridyl rings can significantly modulate the biological activity. For instance, in the context of GK activators, specific substitution patterns can enhance potency and improve pharmacokinetic properties.[8]
Coordination Chemistry and Catalysis
The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can act as a bidentate chelating ligand for various metal ions. This has led to the use of N-pyridin-2-ylbenzamide derivatives in coordination chemistry and catalysis.
-
Ligands for Cross-Coupling Reactions: N-pyridin-2-ylbenzamide has been successfully employed as a ligand in nickel-catalyzed Chan-Lam cross-coupling reactions for the formation of C-N bonds.
-
Building Blocks for Metal-Organic Frameworks (MOFs): The ability of N-pyridin-2-ylbenzamide derivatives to coordinate with metal ions makes them attractive candidates as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.[20][21][22][23][24]
Materials Science: Exploring New Frontiers
The rigid and planar nature of the N-pyridin-2-ylbenzamide scaffold, coupled with its electronic properties, makes it a promising candidate for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing organic molecules are being investigated for their potential use in OLEDs. The N-pyridin-2-ylbenzamide core could be incorporated into larger conjugated systems to create novel materials for light-emitting layers or charge-transport layers in OLED devices.
Part 4: Challenges and Future Perspectives
While the synthesis and applications of N-pyridin-2-ylbenzamides have seen significant progress, several challenges and opportunities remain.
Synthetic Challenges: The synthesis of highly functionalized or sterically hindered N-pyridin-2-ylbenzamides can sometimes be challenging, requiring carefully optimized reaction conditions and purification methods. The development of more efficient and environmentally benign synthetic protocols remains an active area of research.
Future Directions:
-
Expansion of the Application Scope: Further exploration of N-pyridin-2-ylbenzamide derivatives in materials science, particularly in the fields of organic electronics and porous materials, is a promising avenue for future research.
-
Development of Novel Catalytic Systems: The design of new catalysts based on N-pyridin-2-ylbenzamide ligands could lead to more efficient and selective transformations in organic synthesis.
-
Advancements in Medicinal Chemistry: The continued exploration of the N-pyridin-2-ylbenzamide scaffold in drug discovery, guided by computational modeling and SAR studies, is expected to yield novel therapeutic agents for a variety of diseases.
References
-
ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Full Interpretation of IR and NMR Spectra 13C NMR Interpretation 1. Compute the unsaturation number or rings (SODAR) from the co. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
14.8 INTERPRETATION OF 1H-NMR SPECTRA. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved January 22, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 22, 2026, from [Link]
-
interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved January 22, 2026, from [Link]
-
Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine - ijcrcps. (n.d.). Retrieved January 22, 2026, from [Link]
-
HATU/PyBOP coupling procedure question : r/Chempros - Reddit. (2023, May 9). Retrieved January 22, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 22, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 22, 2026, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved January 22, 2026, from [Link]
-
CAS No : 4589-12-2 | Product Name : N-(Pyridin-2-yl)benzamide | Pharmaffiliates. (n.d.). Retrieved January 22, 2026, from [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020, May 30). Retrieved January 22, 2026, from [Link]
-
Staff View: Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications - Library Catalog - Midlands State University. (n.d.). Retrieved January 22, 2026, from [Link]
-
N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][2][11]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5 - Home Sunshine Pharma. (n.d.). Retrieved January 22, 2026, from [Link]
-
Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved January 22, 2026, from [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
- 11. columbia.edu [columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. raco.cat [raco.cat]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. ossila.com [ossila.com]
- 24. Staff View: Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications :: Library Catalog [vufind.library.msu.ac.zw]
Methodological & Application
The Strategic Utility of 4-bromo-N-(pyridin-2-yl)benzamide in Modern Synthesis: Application Notes and Protocols
Introduction: A Versatile Intermediate for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. 4-bromo-N-(pyridin-2-yl)benzamide has emerged as a highly valuable building block, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a reactive aryl bromide and a coordinating pyridyl-amide moiety, offers a versatile handle for a variety of cross-coupling reactions. This allows for the late-stage introduction of molecular diversity, a crucial aspect in the discovery of novel therapeutic agents and functional materials.
This comprehensive guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate. We will delve into its synthesis, characterization, and its utility in cornerstone palladium-catalyzed reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful implementation of this versatile intermediate in their synthetic endeavors. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrN₂O | |
| Molecular Weight | 277.12 g/mol | |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Melting Point | 175-178 °C | Commercially available |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols. | General chemical knowledge |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Synthesis of this compound: A Reliable Protocol
The most direct and widely employed method for the synthesis of this compound is the acylation of 2-aminopyridine with 4-bromobenzoyl chloride. This reaction proceeds readily under standard conditions.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar benzamides.[3]
Materials:
-
4-Bromobenzoyl chloride (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred reaction mixture over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] The aryl bromide moiety of this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This is particularly valuable in the synthesis of biaryl compounds, a common motif in many biologically active molecules.
Caption: Suzuki-Miyaura coupling of the intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is a representative example and can be adapted for other arylboronic acids. It is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[6]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-methoxyphenyl)-N-(pyridin-2-yl)benzamide.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[7][8] The aryl bromide of this compound can be efficiently coupled with a wide range of primary and secondary amines, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry. For example, the introduction of a 4-methylpiperazin-1-yl group is a key step in the synthesis of the renowned tyrosine kinase inhibitor, Imatinib.[9][10][11][12]
Caption: Buchwald-Hartwig amination of the intermediate.
Experimental Protocol: Buchwald-Hartwig Amination with N-Methylpiperazine
This protocol is a representative example for the synthesis of a key structural motif found in many kinase inhibitors. It is based on general procedures for Buchwald-Hartwig amination.[13]
Materials:
-
This compound (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and N-methylpiperazine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-methylpiperazin-1-yl)-N-(pyridin-2-yl)benzamide.
Conclusion: An Indispensable Tool for Chemical Innovation
This compound stands out as a strategically important and versatile intermediate in modern organic synthesis. Its ability to readily undergo cornerstone cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient and modular construction of complex molecules. The protocols and insights provided in this guide are intended to facilitate the broader adoption and application of this valuable building block, thereby empowering researchers to accelerate their discovery efforts in medicinal chemistry and materials science. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success.
References
-
Wang, C., Bai, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development. [Link]
- Fujita, M., et al. (2007). Supporting Information for Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores.
-
Wang, C., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Request PDF. [Link]
-
New Drug Approvals. (2014). IMATINIB. [Link]
-
Lookchem. (2019). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Link]
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Biological Magnetic Resonance Bank. Benzamide at BMRB. [Link]
- The Royal Society of Chemistry. (2011).
-
ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. [Link]
- Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
Sources
- 1. bmse000668 Benzamide at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine - Lookchem [lookchem.com]
- 13. rsc.org [rsc.org]
The Versatile Scaffold: Applications of N-Pyridinylbenzamides in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures," demonstrating the ability to bind to a variety of biological targets and exhibit a wide range of therapeutic activities. The N-pyridinylbenzamide core is one such scaffold. While the specific compound 4-bromo-N-(pyridin-2-yl)benzamide is primarily recognized as a valuable synthetic intermediate, its structural motifs are integral to a multitude of biologically active molecules.[1][2][3] This guide delves into the diverse applications of the N-pyridinylbenzamide scaffold and its bromo-substituted analogs in medicinal chemistry, providing detailed insights into their synthesis, mechanisms of action, and therapeutic potential. We will explore how modifications to this core structure have led to the development of potent inhibitors for key targets in oncology, inflammation, and infectious diseases.
Core Structural Features and Their Significance
The this compound molecule possesses key features that contribute to its utility as a building block in medicinal chemistry. The benzamide linkage provides a rigid backbone, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions within protein binding pockets.[4] The bromine atom at the 4-position of the benzoyl ring is a particularly interesting feature. It can act as a bulky group, occupying hydrophobic pockets, and can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Application Area 1: Oncology - Targeting Key Kinases
The N-pyridinylbenzamide scaffold has been extensively explored in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Derivatives of 4-bromobenzamide have shown significant promise as inhibitors of FGFR1, a receptor tyrosine kinase that is often amplified in NSCLC.[5][6]
Mechanism of Action: These compounds typically bind to the ATP-binding pocket of the FGFR1 kinase domain. The N-pyridinylbenzamide core can form crucial hydrogen bonds with hinge region residues, while the 4-bromophenyl group occupies a hydrophobic pocket. This binding prevents the phosphorylation of FGFR1 and subsequently inhibits downstream signaling pathways, such as the MAPK and PLCγ pathways, which are critical for cell proliferation and survival.[5][6] Inhibition of these pathways leads to cell cycle arrest, typically at the G2/M phase, and induces apoptosis in cancer cells.[5][6]
Caption: FGFR1 Signaling Pathway Inhibition.
Quantitative Data: In Vitro Activity of an FGFR1 Inhibitor
| Cell Line (NSCLC) | IC50 (µM) of Compound C9[5] |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1703 | 1.85 ± 0.32 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H226 | 2.31 ± 0.41 |
Application Area 2: Inflammation - Modulating the p38 MAPK Pathway
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. The p38 mitogen-activated protein kinase (MAPK) is a central regulator of the inflammatory response, making it an attractive target for anti-inflammatory drugs.[7][8] The N-pyridinylbenzamide scaffold has been successfully employed in the design of potent and selective p38 MAPK inhibitors.[9][10]
Mechanism of Action: N-pyridinylbenzamide-based inhibitors are ATP-competitive, binding to the active site of p38 MAPK. This prevents the phosphorylation of downstream targets, such as transcription factors, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The pyridine nitrogen is often crucial for establishing a key hydrogen bond with the hinge region of the kinase.
Caption: p38 MAPK Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the title compound via the acylation of 2-aminopyridine.
Materials:
-
4-Bromobenzoyl chloride
-
2-Aminopyridine
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile. Stir the solution at room temperature under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring solution of 2-aminopyridine at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[11] Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Caption: General Synthesis Workflow.
Protocol 2: In Vitro p38α MAPK Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., a this compound derivative)
-
Positive control inhibitor (e.g., SB203580)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the substrate peptide, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant p38α MAPK to each well to initiate the reaction. Include wells with a positive control inhibitor and a no-inhibitor (DMSO) control.
-
ATP Addition and Incubation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability and the ability of the core structure to interact with a variety of biological targets have led to the development of potent inhibitors for key enzymes in oncology and inflammation. The strategic placement of the bromine atom and the adaptability of the pyridine and benzamide moieties provide a rich platform for further optimization and the discovery of novel therapeutics. Future research in this area will likely focus on enhancing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.
References
-
PubChem. 4-bromo-N-(pyridin-1-ium-2-ylmethyl)benzamide. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 4-bromo-N-(pyridin-4-ylmethylideneamino)benzamide. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 4-bromo-N-(4-propyl-3H-pyridin-4-yl)benzamide. National Center for Biotechnology Information. Available from: [Link].
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link].
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Center for Biotechnology Information. Available from: [Link].
-
PMC. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Center for Biotechnology Information. Available from: [Link].
-
Pharmaffiliates. 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Available from: [Link].
- Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280.
-
PubMed. Anti-inflammatory activities of some newly synthesized pyridinyl- and indazolyl benzamide derivatives. National Center for Biotechnology Information. Available from: [Link].
-
PubMed. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. National Center for Biotechnology Information. Available from: [Link].
-
PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. National Center for Biotechnology Information. Available from: [Link].
-
PMC. 4-Bromo-N-(2-nitrophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 4-Bromo-N-2-pyridinylbenzamide. National Center for Biotechnology Information. Available from: [Link].
-
PMC. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link].
-
PubMed. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. National Center for Biotechnology Information. Available from: [Link].
-
PubMed. Novel Inhibitor of p38 MAP Kinase as an anti-TNF-alpha Drug: Discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. This compound [synhet.com]
- 2. 4-bromo-N-pyridin-2-ylbenzamide | 14547-83-2 [chemicalbook.com]
- 3. 4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (862809-92-5) for sale [vulcanchem.com]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Development of Kinase Inhibitors from Bromo-Benzenesulfonamide Intermediates
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1] Its unique properties, including the ability to engage in key hydrogen bonding interactions, make it a privileged structure for the design of kinase inhibitors. This guide provides a comprehensive overview of the strategic utilization of bromo-benzenesulfonamide intermediates as versatile platforms for the synthesis of diverse kinase inhibitor libraries. We will delve into the causality behind synthetic choices, provide detailed, field-tested protocols for scaffold diversification via modern cross-coupling methodologies, and outline robust biochemical and cellular assays for inhibitor characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their kinase inhibitor discovery programs.
Introduction: The Bromo-Benzenesulfonamide Scaffold - A Privileged Starting Point
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] The benzenesulfonamide moiety is a recurring motif in many successful kinase inhibitors due to its ability to act as a bioisostere for other functional groups and form crucial interactions within the ATP-binding pocket of kinases.[1]
Starting with a bromo-benzenesulfonamide intermediate offers a strategic advantage in the drug discovery process. The bromine atom serves as a versatile chemical handle, enabling a wide array of functionalization through well-established and robust palladium-catalyzed cross-coupling reactions.[4][5] This approach allows for the systematic and efficient exploration of the chemical space around the benzenesulfonamide core, facilitating the development of comprehensive structure-activity relationships (SAR) to guide lead optimization.[6][7]
This guide will focus on the practical application of bromo-benzenesulfonamide intermediates, providing a logical workflow from initial scaffold diversification to biological evaluation.
Strategic Synthesis: Diversification of the Bromo-Benzenesulfonamide Core
The power of the bromo-benzenesulfonamide scaffold lies in its amenability to a variety of reliable cross-coupling reactions. The two most impactful of these for kinase inhibitor synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amine substituents, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] In the context of our bromo-benzenesulfonamide intermediate, this reaction is instrumental in creating biaryl structures, a common feature in many Type I and Type II kinase inhibitors.
Causality of Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Catalysts like Pd(OAc)₂ or pre-catalysts such as CataCXium A Pd G3 are often effective.[9][10] The ligand, such as SPhos or JohnPhos, stabilizes the palladium center and facilitates the catalytic cycle.[11] For nitrogen-containing heterocycles, which are common in kinase inhibitors, specific ligands are often necessary to prevent catalyst inhibition.[8]
-
Base and Solvent System: A base, typically potassium carbonate or cesium carbonate, is required to activate the organoboron species.[9][11] The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to ensure the solubility of all reaction components.[4][8]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide
-
Reaction Setup: In a clean, dry reaction vessel, combine 4-bromobenzenesulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if required).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl sulfonamide.
Self-Validation: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many kinase inhibitors which often feature an aniline or related nitrogen-containing hinge-binding motif.[12] This reaction allows for the coupling of our bromo-benzenesulfonamide intermediate with a wide variety of primary and secondary amines.
Causality of Experimental Choices:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. Pre-catalysts like Pd2(dba)3 with ligands such as Xantphos or BINAP are commonly used.[12] The ligand's structure influences the catalyst's reactivity and stability.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide or cesium carbonate being common choices. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of 4-Bromobenzenesulfonamide
-
Reaction Setup: To a dry reaction vessel, add 4-bromobenzenesulfonamide (1.0 eq), the desired amine (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Catalyst and Solvent: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq) followed by the addition of anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl benzenesulfonamide derivative.
Self-Validation: As with the Suzuki coupling, rigorous monitoring by TLC or LC-MS is essential. Full characterization of the final product by NMR and mass spectrometry is required to confirm the structure and purity.
Visualizing the Synthetic Strategy
Caption: Synthetic diversification of the bromo-benzenesulfonamide intermediate.
Characterization of Inhibitor Potency and Selectivity
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine potency against the target kinase, followed by cell-based assays to assess cellular efficacy and selectivity.
Biochemical Assays: Measuring Direct Kinase Inhibition
Biochemical assays are essential for determining the intrinsic potency of a compound against its purified kinase target, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A variety of assay formats are available, each with its own advantages and disadvantages.
-
Radiometric Assays: These are often considered the "gold standard" as they directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. They are highly sensitive and less prone to artifacts from compound fluorescence or light scattering.
-
Fluorescence-Based Assays: These methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and Fluorescence Polarization (FP), are amenable to high-throughput screening. They indirectly measure kinase activity by detecting the binding of a phosphorylation-specific antibody or the change in size of a fluorescently labeled substrate.
-
Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. These are simple, robust, and well-suited for high-throughput applications.
Protocol 3.1: General Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the synthesized inhibitors at various concentrations (typically a serial dilution). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and reproducible.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of ³²P or ³³P | Gold standard, direct measurement | Requires handling of radioactivity |
| TR-FRET | FRET signal from labeled antibody | Homogeneous, high-throughput | Potential for compound interference |
| Fluorescence Pol. | Change in polarization of labeled substrate | Homogeneous, real-time possible | Substrate size limitations |
| Luminescence | Measures ATP consumption | Simple, high-throughput, robust | Indirect measurement |
Cell-Based Assays: Assessing Cellular Activity and Target Engagement
While biochemical assays are crucial for determining on-target potency, cell-based assays are necessary to confirm that an inhibitor can penetrate the cell membrane, engage its target in a physiological context, and exert a desired biological effect.
-
Target Engagement Assays: These assays confirm that the inhibitor binds to its intended kinase target within the cell. Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can be employed.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a known downstream substrate of the target kinase. A potent and specific inhibitor should reduce the phosphorylation of the substrate in a dose-dependent manner.
-
Cell Proliferation/Viability Assays: These assays (e.g., MTT, CellTiter-Glo®) measure the overall effect of the inhibitor on cell growth and survival. This provides a functional readout of the inhibitor's efficacy.
Protocol 3.2: General Protocol for a Western Blot-Based Phospho-Substrate Assay
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
Self-Validation: A known activator of the signaling pathway can be used as a positive control to ensure the pathway is responsive. A loading control is essential to ensure equal protein loading across all lanes.
Visualizing the Characterization Workflow
Caption: Workflow for the biological characterization of kinase inhibitors.
Conclusion and Future Directions
The use of bromo-benzenesulfonamide intermediates provides a robust and efficient platform for the development of novel kinase inhibitors. The synthetic tractability of these intermediates, coupled with powerful palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse compound libraries. A systematic approach to biological evaluation, incorporating both biochemical and cell-based assays, is essential for elucidating structure-activity relationships and identifying promising lead candidates. Future efforts in this area will likely focus on the development of more complex and three-dimensional scaffolds derived from bromo-benzenesulfonamide intermediates to explore novel regions of the kinome and to address the ongoing challenge of acquired drug resistance.
References
-
Ghorab, M. M., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2018). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. NIH. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Retrieved from [Link]
-
National Institutes of health. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2015). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. PubChem. Retrieved from [Link]
-
PubMed. (2005). Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. PubMed. Retrieved from [Link]
-
RSC Publishing. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
SciELO. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Retrieved from [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. Retrieved from [Link]
Sources
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: A Researcher's Guide to the Synthesis of 1,2,4-Oxadiazole Derivatives from Benzamide Precursors
Abstract: This comprehensive guide provides a detailed exploration of the synthetic pathways for converting benzamide-related precursors into 3,5-disubstituted 1,2,4-oxadiazoles, a heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. We delve into the mechanistic underpinnings, provide field-tested, step-by-step protocols, and offer expert insights into reaction optimization and characterization. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and in-depth resource for the synthesis of this privileged structural motif.
Scientific Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery programs.[1] Its prevalence stems from its role as a bioisostere for amide and ester functionalities.[2][3] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile by resisting hydrolysis, and modulate its binding affinity to biological targets.[4] Consequently, 1,2,4-oxadiazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, anti-infective, and anti-cancer agents.[4][5]
The most robust and widely adopted synthetic strategy for constructing the 1,2,4-oxadiazole core does not proceed directly from the benzamide itself, but rather from its corresponding nitrile, which is then converted to a crucial benzamidoxime intermediate. This guide will therefore focus on this highly reliable, two-stage pathway.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the amidoxime intermediate and its subsequent acylation and cyclodehydration to yield the final 1,2,4-oxadiazole.
Figure 1: High-level workflow for the two-stage synthesis of 1,2,4-oxadiazoles.
Mechanistic Insights: The Chemistry of Ring Formation
Understanding the reaction mechanism is critical for troubleshooting and adapting the protocol to new substrates. The conversion of the benzamidoxime to the 1,2,4-oxadiazole is not a simple condensation; it is a carefully orchestrated sequence of acylation followed by intramolecular cyclodehydration.
-
O-Acylation: The benzamidoxime, possessing two nucleophilic sites (the amino nitrogen and the oxime oxygen), selectively reacts at the more nucleophilic oxygen atom with the electrophilic acyl chloride. This forms the key O-acyl amidoxime intermediate. The use of a non-nucleophilic base like pyridine or triethylamine is crucial here; it serves to neutralize the HCl byproduct without competing in the reaction.[6]
-
Intramolecular Cyclization & Dehydration: The amino group of the O-acyl intermediate then performs an intramolecular nucleophilic attack on the adjacent imine carbon. The subsequent collapse of the tetrahedral intermediate and loss of a water molecule, often facilitated by heating or a base, results in the formation of the stable, aromatic 1,2,4-oxadiazole ring.[1]
Figure 2: Core mechanism of 1,2,4-oxadiazole ring formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydroxylamine and acyl chlorides are corrosive and toxic; handle with care.
Protocol 1: Synthesis of Benzamidoxime Intermediate
This protocol details the conversion of a commercially available benzonitrile to the essential benzamidoxime intermediate.
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted benzonitrile (e.g., 10 mmol, 1.03 g for benzonitrile), hydroxylamine hydrochloride (15 mmol, 1.04 g), and sodium bicarbonate (15 mmol, 1.26 g).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 40 mL). The mixture will initially be a suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Expert Insight: The use of a biphasic solvent system (EtOH/H₂O) is critical. Ethanol solubilizes the organic nitrile, while water dissolves the inorganic salts, allowing the reaction to proceed efficiently at the interface and in solution.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. b. The product, benzamidoxime, will often precipitate as a white solid. c. If precipitation is slow, slowly add cold water to induce crystallization. d. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Characterization: The product is often pure enough for the next step. Confirm identity via ¹H NMR and melting point analysis.
Protocol 2: One-Pot Synthesis of 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole
This one-pot procedure details the acylation and subsequent cyclization to form the target heterocycle.[6]
Materials:
-
Benzamidoxime (from Protocol 1) (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Pyridine (dried) (approx. 5-10 volumes)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve benzamidoxime (e.g., 5 mmol, 0.68 g) in dry pyridine (e.g., 15 mL) under an inert atmosphere (N₂ or Argon). Cool the solution to 0°C in an ice bath.
-
Expert Insight: Using dry pyridine is essential to prevent the hydrolysis of the highly reactive acyl chloride. Pyridine acts as both the solvent and the base to neutralize the HCl generated.
-
-
Acylation: Add 4-chlorobenzoyl chloride (5.25 mmol, 0.92 g) dropwise to the stirred solution at 0°C. A precipitate (pyridinium hydrochloride) will form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the O-acyl intermediate by TLC.
-
Cyclodehydration: Gently heat the reaction mixture to 80-100°C and stir for an additional 4-6 hours. This thermal energy drives the intramolecular cyclization and dehydration to form the oxadiazole ring.[1]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker containing ice-cold water (approx. 100 mL) with stirring. The crude product will precipitate out. c. Stir for 30 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove pyridine and pyridinium salts, followed by a small amount of cold ethanol. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.
-
Self-Validation/Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.[7]
Data Presentation: Substrate Scope & Yields
The described protocol is versatile and can be applied to a range of substituted benzamidoximes and acyl chlorides. The following table provides representative data on the synthesis of various 1,2,4-oxadiazole derivatives.
| Entry | R (from Amidoxime) | R' (from Acyl Chloride) | Product | Yield (%) | Ref. |
| 1 | Phenyl | 4-Chlorophenyl | 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | ~85% | [7] |
| 2 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | ~88% | [7] |
| 3 | 4-Methylphenyl | Phenyl | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | ~90% | [8] |
| 4 | Phenyl | 2-Thiophenyl | 3-Phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole | ~75% | [8] |
| 5 | Phenyl | Cinnamoyl | (E)-3-phenyl-5-styryl-1,2,4-oxadiazole | ~70% | [7] |
Table 1: Representative yields for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. [Link]
-
Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. National Institutes of Health (NIH). [Link]
-
Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles by cyclization of substituted N. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health (NIH). [Link]
-
Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. National Institutes of Health (NIH). [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Synthesis and Stereochemistry of Benzamidines and Acetamidines. Arkat USA. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. rjptonline.org [rjptonline.org]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Larvicidal and Fungicidal Screening of Pyridine-Linked Benzamides
Introduction: The Therapeutic Potential of Pyridine-Linked Benzamides
Pyridine-linked benzamides represent a promising class of chemical compounds with significant potential in the development of novel larvicidal and fungicidal agents. The unique structural amalgamation of a pyridine ring and a benzamide moiety has been shown to confer potent biological activity against a range of pests and pathogens.[1][2] These compounds often exhibit high efficacy, and their versatile core structure allows for extensive chemical modification to optimize activity and selectivity.[3] This guide provides a comprehensive overview of the screening protocols for evaluating the larvicidal and fungicidal properties of pyridine-linked benzamides, grounded in established methodologies and scientific principles.
The rationale for focusing on this chemical class stems from the urgent need for new and effective control agents in public health and agriculture. The rise of insecticide and fungicide resistance necessitates the discovery of compounds with novel modes of action.[1] Pyridine-linked benzamides have shown promise in this regard, with some analogues demonstrating potent activity, for instance, against mosquito larvae at concentrations as low as 10 mg/L and significant inhibition of fungal growth at 50 mg/L.[1][2][4]
This document will provide detailed, step-by-step protocols for both larvicidal and fungicidal screening, guidance on data analysis and interpretation, and an exploration of the underlying mechanisms of action that contribute to their biological effects.
Part 1: Larvicidal Activity Screening
The evaluation of larvicidal activity is crucial for identifying compounds that can effectively control the proliferation of disease vectors, such as mosquitoes. The following protocol is based on the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.[5][6][7]
Causality Behind Experimental Choices
The selection of a standardized protocol is paramount for ensuring the reproducibility and comparability of results. The WHO methodology is globally recognized and provides a robust framework for assessing larvicidal efficacy.[5][6] The choice of late third or early fourth instar larvae is based on their susceptibility and ease of handling.[8][9] The use of a solvent control (e.g., DMSO) is essential to differentiate between mortality caused by the test compound and any potential toxicity from the solvent itself.[5]
Experimental Workflow for Larvicidal Screening
Caption: Workflow for Larvicidal Bioassay.
Detailed Protocol for Larvicidal Bioassay
Materials:
-
Pyridine-linked benzamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti or Culex pipiens)
-
250 mL glass beakers or disposable cups
-
Pipettes
-
Small amount of larval food (e.g., Brewer's yeast/dog biscuit mixture[8])
-
Incubator or environmental chamber (27 ± 2 °C, 75 ± 2% relative humidity[8])
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the pyridine-linked benzamide compound.
-
Dissolve the compound in DMSO to prepare a stock solution of a known concentration (e.g., 1000 ppm).
-
-
Preparation of Test Solutions:
-
Perform serial dilutions of the stock solution with distilled water to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
Prepare a negative control containing the same concentration of DMSO used in the test solutions, diluted in distilled water.
-
A positive control with a known larvicide can also be included.
-
-
Larval Exposure:
-
In triplicate for each concentration and control, add 20-25 late 3rd or early 4th instar larvae to 200 mL of distilled water in a beaker or cup.[8]
-
Add 1 mL of the respective test solution or control to each beaker.
-
Add a small amount of larval food to each beaker.
-
Incubate the beakers at 27 ± 2 °C with a 12-hour light/dark cycle for 24 to 48 hours.[7]
-
-
Data Collection and Analysis:
-
After the exposure period, count the number of dead larvae in each beaker. Larvae are considered dead if they are motionless and do not respond to probing.[7]
-
Calculate the percentage mortality for each concentration.
-
If the mortality in the negative control group is between 5% and 20%, correct the observed mortality using Abbott's formula:[7]
-
Corrected Mortality (%) = [ ( % Test Mortality - % Control Mortality ) / ( 100 - % Control Mortality ) ] x 100
-
-
Determine the LC50 and LC90 values (the concentration of the compound that causes 50% and 90% mortality, respectively) using probit analysis.
-
Data Presentation
| Compound | Concentration (ppm) | No. of Larvae | Mortality (%) | Corrected Mortality (%) |
| Benzamide-1 | 100 | 25 | 96 | 95.8 |
| 50 | 25 | 88 | 87.5 | |
| 25 | 25 | 64 | 62.5 | |
| 12.5 | 25 | 40 | 37.5 | |
| 6.25 | 25 | 16 | 12.5 | |
| Control | 0 | 25 | 4 | - |
Table 1: Example of Larvicidal Activity Data for a Pyridine-Linked Benzamide.
Part 2: Fungicidal Activity Screening
The evaluation of fungicidal activity is essential for identifying compounds that can be developed into effective treatments for fungal infections in plants and humans. The following protocols describe two common in vitro methods: the poisoned food technique and the broth microdilution method.
Causality Behind Experimental Choices
-
Poisoned Food Technique: This method is a straightforward and widely used technique for assessing the effect of a compound on the mycelial growth of filamentous fungi.[6][10] It provides a clear visual assessment of growth inhibition.
-
Broth Microdilution Method: This is a more quantitative method, particularly for yeasts and filamentous fungi, and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][11][12][13] It allows for the determination of the Minimum Inhibitory Concentration (MIC), which is a key parameter in antifungal susceptibility testing.[14]
Experimental Workflow for Fungicidal Screening
Caption: Workflow for Fungicidal Bioassays.
Detailed Protocol for Poisoned Food Technique
Materials:
-
Pyridine-linked benzamide compounds
-
DMSO
-
Potato Dextrose Agar (PDA)
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a control plate with PDA containing the same amount of DMSO as the treatment plates.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc in the center of each prepared Petri dish.
-
Seal the plates and incubate them at the optimal temperature for the specific fungus (e.g., 25-28°C) for 5-7 days or until the mycelium in the control plate reaches the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:[15]
-
Inhibition (%) = [ ( C - T ) / C ] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).
-
Detailed Protocol for Broth Microdilution Method (CLSI Guidelines)
Materials:
-
Pyridine-linked benzamide compounds
-
DMSO
-
RPMI-1640 medium
-
Fungal inoculum (standardized suspension of spores or yeast cells)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to a specific standard using a spectrophotometer to achieve a final inoculum concentration as recommended by CLSI guidelines.[11]
-
-
Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate.
-
Include a drug-free control (growth control) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Data Collection and Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) visually or using a spectrophotometer. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[14]
-
Data Presentation
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Benzamide-2 | 100 | 92.5 |
| 50 | 78.1 | |
| 25 | 55.3 | |
| 12.5 | 30.7 | |
| 6.25 | 15.2 |
Table 2: Example of Fungicidal Activity Data (Poisoned Food Technique).
| Compound | Fungal Species | MIC (µg/mL) |
| Benzamide-2 | Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
Table 3: Example of Fungicidal Activity Data (Broth Microdilution).
Part 3: Mechanism of Action Insights
Understanding the mechanism of action of pyridine-linked benzamides is crucial for their rational design and development. Many benzamide and carboxamide fungicides, particularly those with a pyridine moiety, are known to target the mitochondrial respiratory chain.[1][17][18]
Inhibition of Succinate Dehydrogenase (SDH)
A primary mode of action for many pyridine carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1][18]
-
Function of SDH: SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.
-
Inhibition by Pyridine-Linked Benzamides: These compounds can bind to the ubiquinone-binding site of the SDH enzyme, blocking the transfer of electrons.[17]
-
Consequences of Inhibition: This blockage disrupts ATP synthesis, leading to a depletion of cellular energy. It can also cause an accumulation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.[17]
Disruption of Microtubule Assembly
Some benzamide derivatives, particularly benzimidazoles, are known to interfere with microtubule assembly by binding to β-tubulin. This disruption of the cytoskeleton affects cell division and other essential cellular processes. While this is a well-established mechanism for some fungicide classes, further investigation would be needed to confirm if it is a primary mode of action for the specific pyridine-linked benzamides being screened.
Workflow for Mechanism of Action Studies
Caption: Workflow for Investigating the Mechanism of Action.
References
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Reagents... ResearchGate. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PubMed Central. [Link]
-
PROTOCOL FOR LARVICIDE BIOASSAYS. protocols.io. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram. ResearchGate. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Stockton University. [Link]
-
Mosquito larvicidal assay. Bio-protocol. [Link]
-
Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Fortune Journals. [Link]
-
Antifungal assay by poisoned food technique. SciSpace. [Link]
-
Bacteriology & Mycology: Open Access. MedCrave online. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. PubMed Central. [Link]
-
Poison food technique showing the antifungal activity of hexane extract of Bacillussubtilis. ResearchGate. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. ResearchGate. [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]
-
Antifungal activity evaluation of different extracts of Bergenia stracheyi. ijpbs.net. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Do's and Don'ts in carrying out Larval and adult bioassays – Part 1. YouTube. [Link]
-
(PDF) PROTOCOL FOR LARVICIDE BIOASSAYS v1. ResearchGate. [Link]
-
GUIDELINES FOR LABORATORY AND FIELD TESTING OF MOSQUITO LARVICIDES. World Health Organization. [Link]
-
Stepwise design, synthesis, and in vitro antifungal screening of (Z)-s. Dovepress. [Link]
-
Isolation and Identification of Chemical Compounds from Agaricus blazei Murrill and Their In Vitro Antifungal Activities. MDPI. [Link]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 6. wisdomlib.org [wisdomlib.org]
- 7. iris.who.int [iris.who.int]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. fortunejournals.com [fortunejournals.com]
- 11. journals.asm.org [journals.asm.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ifyber.com [ifyber.com]
- 15. ijcmas.com [ijcmas.com]
- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
Dehydrogenative Synthesis of Brominated Aza-Fused Heterocycles: Application Notes for 4-bromo-N-pyridin-2-ylbenzamide
Introduction
The evolution of synthetic organic chemistry is marked by the pursuit of efficiency and atom economy. Among the most impactful strategies to emerge is the transition-metal-catalyzed functionalization of carbon-hydrogen (C–H) bonds. This approach circumvents the need for pre-functionalized starting materials, streamlining synthetic routes and minimizing waste. Dehydrogenative coupling, a subset of C–H activation, involves the formation of a new bond between two C–H bonds, formally releasing a molecule of hydrogen. This guide focuses on the application of these principles to a versatile building block, 4-bromo-N-pyridin-2-ylbenzamide , for the synthesis of complex heterocyclic scaffolds.
The structure of 4-bromo-N-pyridin-2-ylbenzamide is uniquely suited for intramolecular dehydrogenative cyclization. The N-pyridin-2-yl amide moiety serves as a powerful directing group, guiding a palladium catalyst to selectively activate an ortho C–H bond on the benzoyl ring. Subsequent coupling with a C–H bond on the pyridine ring can forge a new carbon-carbon bond, leading to the formation of a brominated, aza-fused polycyclic aromatic system, a core structure prevalent in pharmaceuticals and materials science. This document provides the scientific rationale, detailed experimental protocols, and practical insights for researchers aiming to leverage this advanced synthetic methodology.
Mechanistic Rationale: The Role of the Directing Group
The cornerstone of this synthetic strategy is the concept of directed C–H activation. The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl in 4-bromo-N-pyridin-2-ylbenzamide act as a bidentate chelating system. This chelation positions a palladium catalyst in close proximity to one of the ortho C–H bonds on the 4-bromobenzoyl ring, facilitating its cleavage.
The catalytic cycle, based on established mechanisms for similar transformations, is proposed as follows:
-
Coordination: The substrate, 4-bromo-N-pyridin-2-ylbenzamide, coordinates to a Pd(II) species.
-
C–H Activation/Cyclometalation: Assisted by the directing group, the palladium center selectively activates an ortho C–H bond of the benzoyl ring through a concerted metalation-deprotonation (CMD) pathway. This step forms a stable five-membered palladacycle intermediate.
-
Second C–H Activation/Reductive Elimination: The palladacycle then interacts with a C–H bond on the pyridine ring. This intramolecular C–C bond-forming step is often the rate-determining step and results in the formation of the cyclized product and a Pd(0) species.
-
Catalyst Regeneration: An oxidant regenerates the active Pd(II) catalyst from Pd(0), allowing the cycle to continue. Molecular oxygen or other terminal oxidants are commonly employed for this purpose.
This directed approach ensures high regioselectivity, a common challenge in the functionalization of aromatic systems.
Caption: Proposed catalytic cycle for the intramolecular dehydrogenative coupling.
Application Note: Synthesis of a Brominated Phenanthridinone Analogue
This section details the protocol for the intramolecular dehydrogenative cyclization of 4-bromo-N-pyridin-2-ylbenzamide to yield 2-bromo-5H-benzo[c][1][2]naphthyridin-6-one.
Reaction Overview
The transformation involves the palladium-catalyzed formation of a C-C bond between the benzoyl and pyridine rings of the starting material, facilitated by an oxidant.
Reactant: 4-bromo-N-pyridin-2-ylbenzamide (CAS: 14547-83-2)[3][4] Product: 2-bromo-5H-benzo[c][1][2]naphthyridin-6-one Catalyst: Palladium(II) Acetate (Pd(OAc)₂) Oxidant: Molecular Oxygen (O₂) or Potassium Persulfate (K₂S₂O₈) Solvent: Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH)
Experimental Protocol
This protocol is adapted from established methods for the synthesis of phenanthridinones via oxidative C-H coupling.[5][6][7]
Materials and Reagents:
-
4-bromo-N-pyridin-2-ylbenzamide (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)
-
Potassium Persulfate (K₂S₂O₈, 2.0 eq) (if not using O₂)
-
Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH) (0.1 M)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Balloon filled with Oxygen (if using O₂)
-
Standard laboratory glassware for workup and purification
Caption: Experimental workflow for the dehydrogenative cyclization.
Step-by-Step Procedure:
-
To a clean, dry Schlenk flask, add 4-bromo-N-pyridin-2-ylbenzamide (e.g., 0.5 mmol, 145.5 mg) and Palladium(II) Acetate (0.025 mmol, 5.6 mg, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add trifluoroacetic acid (5 mL) via syringe.
-
If using a solid oxidant, add Potassium Persulfate (1.0 mmol, 270 mg) to the mixture. If using molecular oxygen, replace the inert gas atmosphere with an O₂ balloon.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-bromo-5H-benzo[c][1][2]naphthyridin-6-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data & Results
The efficiency of palladium-catalyzed dehydrogenative C-H/C-H coupling reactions is well-documented. The following table, compiled from analogous phenanthridinone syntheses, illustrates the expected range of yields and the tolerance of the reaction to various substituents.[5][6][7] This serves as a benchmark for what researchers can anticipate from the protocol described above.
| Entry | Benzamide Substituent (R¹) | Aniline Substituent (R²) | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-Me | H | 88 |
| 3 | 4-OMe | H | 92 |
| 4 | 4-CF₃ | H | 75 |
| 5 | 4-F | H | 81 |
| 6 | H | 4-Me | 83 |
| 7 | H | 4-Cl | 78 |
This table presents representative data from the literature for analogous intermolecular and intramolecular C-H functionalization reactions leading to phenanthridinone cores. The yields are for isolated products.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 10 mol%. Ensure the solvent is anhydrous and the reaction is protected from ambient moisture. The choice of oxidant can also be critical; if O₂ is ineffective, K₂S₂O₈ or other silver- or copper-based oxidants may be screened.
-
Incomplete Conversion: If starting material remains after 24 hours, the reaction temperature may be increased slightly (e.g., to 130 °C), or the reaction time extended.
-
Side Product Formation: The formation of dimeric byproducts can sometimes occur. Running the reaction at a lower concentration (e.g., 0.05 M) can favor the intramolecular pathway.
Conclusion
The intramolecular dehydrogenative cyclization of 4-bromo-N-pyridin-2-ylbenzamide represents a sophisticated and efficient method for constructing valuable brominated aza-fused heterocyclic compounds. By leveraging the directing-group capabilities of the N-pyridin-2-yl amide moiety, this palladium-catalyzed C–H activation strategy offers high regioselectivity and good potential yields. The protocol and insights provided herein are intended to empower researchers in drug discovery and materials science to utilize this powerful transformation for the rapid assembly of complex molecular architectures.
References
-
RSC Advances.
-
Lookchem.
-
National Institutes of Health.
-
SynHet.
-
MDPI.
-
PubChem.
-
National Institutes of Health.
Sources
- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Palladium-catalyzed intramolecular C-H arylation of 2-halo- N-Boc- N-arylbenzamides for the synthesis of N-H phenanthridinones [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phenanthridinones and phenanthridine derivatives through palladium-catalyzed oxidative CH coupling of benzanilides - Lookchem [lookchem.com]
- 6. Synthetic Strategies in the Preparation of Phenanthridinones | MDPI [mdpi.com]
- 7. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Quinoline-Based Iminothiazolines as Potent Elastase Inhibitors: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Elastase in Inflammatory Diseases
Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in the body's innate immune response.[1] Stored in the azurophilic granules of neutrophils, HNE is released at sites of inflammation to degrade proteins of invading pathogens.[1] However, in chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis, excessive HNE activity can lead to the breakdown of host tissues, particularly elastin, a key component of the extracellular matrix in the lungs.[2] This pathological degradation contributes significantly to disease progression. Therefore, the development of potent and specific HNE inhibitors is a key therapeutic strategy for these debilitating conditions.
Quinoline scaffolds are a prominent class of privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Their rigid, planar structure and synthetic tractability make them ideal starting points for the design of enzyme inhibitors. This application note provides a detailed guide to the synthesis, purification, characterization, and biological evaluation of a promising class of HNE inhibitors: quinoline-based iminothiazolines. We will detail a robust synthetic protocol and a reliable in vitro assay for determining inhibitory potency, providing researchers with the necessary tools to explore this chemical space for novel drug candidates.
PART 1: Chemical Synthesis of Quinoline-Based Iminothiazolines
The synthesis of the target quinoline-based iminothiazoline inhibitors is achieved through a two-step process. The first step involves the formation of a key intermediate, an N-(quinolin-3-yl)carbamothioylbenzamide, through the reaction of 3-aminoquinoline with benzoyl isothiocyanate. The second step is the cyclization of this intermediate with an α-bromoketone to yield the final iminothiazoline product.
Diagram of the Synthetic Workflow
Caption: Synthetic route to quinoline-based iminothiazolines.
Protocol 1: Synthesis of N-(quinolin-3-yl)carbamothioylbenzamide (Intermediate)
This protocol details the preparation of the key acyl thiourea intermediate. Benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride and ammonium thiocyanate.[4]
Materials:
-
3-Aminoquinoline
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Cool the solution in an ice bath and add benzoyl chloride (1.0 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
To the resulting suspension containing the in situ generated benzoyl isothiocyanate, add a solution of 3-aminoquinoline (1.0 equivalent) in anhydrous acetone dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the pure N-(quinolin-3-yl)carbamothioylbenzamide.
Protocol 2: Synthesis of Quinoline-Based Iminothiazoline (Final Product)
This protocol describes the cyclization of the acyl thiourea intermediate with an α-bromoketone to form the desired iminothiazoline ring.
Materials:
-
N-(quinolin-3-yl)carbamothioylbenzamide (from Protocol 1)
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the N-(quinolin-3-yl)carbamothioylbenzamide (1.0 equivalent) in ethanol.
-
Add the substituted α-bromoketone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by flash column chromatography if necessary.
PART 2: Purification and Characterization
Purification by Flash Column Chromatography
For challenging separations or to achieve high purity, flash column chromatography is a valuable technique.[5]
General Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Sample Loading: The crude product can be dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure, and the dry powder is loaded onto the column.[3]
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Structural Characterization
The structure of the synthesized compounds should be unequivocally confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations for Quinoline-Based Iminothiazoline |
| ¹H NMR | Signals corresponding to the protons of the quinoline ring, the iminothiazoline ring, and any substituents. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the carbonyl and thiocarbonyl carbons in the intermediates, and the carbons of the heterocyclic rings in the final product. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as C=N, C=O (in intermediates), and aromatic C-H stretching. |
PART 3: Biological Evaluation - Elastase Inhibition Assay
The inhibitory activity of the synthesized quinoline-based iminothiazolines against Human Neutrophil Elastase (HNE) can be determined using a colorimetric assay. This assay measures the release of p-nitroaniline from the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) upon cleavage by HNE.[6][7]
Mechanism of Elastase Inhibition
Caption: Competitive inhibitors block the active site of HNE.
Protocol 3: Colorimetric Elastase Inhibition Assay
Materials:
-
Human Neutrophil Elastase (HNE)
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized quinoline-based iminothiazoline inhibitors
-
Oleanolic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HNE in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, MeOSuc-AAPV-pNA, in DMSO.
-
Prepare stock solutions of the test compounds and the positive control (oleanolic acid) in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Test compound solution at various concentrations (final DMSO concentration should be ≤ 1%)
-
HNE solution
-
-
Include wells for a negative control (buffer, DMSO, and HNE) and a positive control (oleanolic acid, buffer, DMSO, and HNE).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 15-30 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of elastase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Expected Results and Data Presentation
The synthesized quinoline-based iminothiazolines are expected to exhibit significant inhibitory activity against HNE. The IC₅₀ values should be in the low micromolar to nanomolar range for potent inhibitors.
| Compound | Structure | Yield (%) | IC₅₀ (µM) |
| Intermediate | N-(quinolin-3-yl)carbamothioylbenzamide | 75-85 | N/A |
| Inhibitor 1 | (Structure of final product 1) | 60-70 | (Example: 1.5 µM) |
| Inhibitor 2 | (Structure of final product 2) | 65-75 | (Example: 0.8 µM) |
| Oleanolic Acid | (Positive Control) | N/A | (Literature value) |
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of quinoline-based iminothiazolines as inhibitors of human neutrophil elastase. The detailed protocols for chemical synthesis, purification, characterization, and biological testing are designed to be readily implemented in a standard laboratory setting. By following these procedures, researchers can efficiently synthesize and screen novel compounds, contributing to the development of new therapeutic agents for the treatment of elastase-mediated inflammatory diseases. The modular nature of the synthesis allows for the exploration of structure-activity relationships by varying the substituents on both the quinoline and the iminothiazoline moieties, paving the way for the discovery of highly potent and selective HNE inhibitors.
References
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]
- Efe, Ç. K., et al. (2022). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Journal of Molecular Structure, 1264, 133256.
-
Scientific Laboratory Supplies. (n.d.). N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide, elastase substrate. Retrieved from [Link]
-
MDPI. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]
-
MDPI. (2024). Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. Retrieved from [Link]
-
ResearchGate. (2017). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Retrieved from [Link]
-
ACS Publications. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2077903A - Process of preparing 3-amino-quinolines.
-
ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]
-
National Institutes of Health. (1987). Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency. Retrieved from [Link]
-
JoVE. (2025). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. Retrieved from [Link]
-
National Institutes of Health. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2019). Neutrophil Elastase Activity with specific peptide? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]
-
National Institutes of Health. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Retrieved from [Link]
-
Semantic Scholar. (2022). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Retrieved from [Link]
-
ResearchGate. (2021). New quinolin-3-yl- N -hydrazinecarbothioamides in the synthesis of thiazoles and thiazines. Retrieved from [Link]
-
ChemComm. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
- Google Patents. (n.d.). RU2291861C2 - Method for preparing quinoline derivatives.
-
TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
National Institutes of Health. (2017). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Retrieved from [Link]
-
Grafiati. (n.d.). Journal articles: 'Acyl thiourea compounds'. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for N-(pyridin-2-yl) Urea Synthesis
Welcome to the technical support center for the synthesis of N-(pyridin-2-yl) ureas. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Introduction: The Significance of N-(pyridin-2-yl) Ureas
N-(pyridin-2-yl) urea scaffolds are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bond interactions with biological targets. This structural motif is found in a variety of therapeutic agents, including kinase inhibitors for oncology.[1][2] The synthesis of these compounds, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This guide will focus on the most common synthetic route—the reaction of 2-aminopyridine with isocyanates—and provide detailed troubleshooting for issues you may encounter.
Core Synthesis Workflow: 2-Aminopyridine and Isocyanate Coupling
The reaction of 2-aminopyridine with an isocyanate is a widely used method for the preparation of N-(pyridin-2-yl) ureas. The reaction proceeds via nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbon of the isocyanate.
Caption: General workflow for N-(pyridin-2-yl) urea synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of N-(pyridin-2-yl) ureas.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Cause 1: Poor Quality or Deactivated Reagents.
-
Isocyanate Reactivity: Isocyanates are highly susceptible to hydrolysis.[3][4] Moisture in your solvent or on your glassware will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct, consuming your starting material.
-
Solution:
-
Use anhydrous solvents. Ensure your solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Check your isocyanate. If it's an older bottle, it may have hydrolyzed. Consider purifying it by distillation or using a fresh bottle.
-
2-Aminopyridine Purity: Ensure your 2-aminopyridine is pure and dry.
-
-
-
Cause 2: Incomplete Reaction.
-
Insufficient Reaction Time or Temperature: The reaction may be sluggish, especially with sterically hindered or electron-deficient isocyanates.
-
Solution:
-
Monitor the reaction closely. Use TLC or LC-MS to track the consumption of your starting materials. Extend the reaction time if necessary.
-
Gradually increase the temperature. While many reactions proceed well at room temperature, some may require gentle heating. However, be cautious, as high temperatures can lead to side reactions.[5]
-
-
-
Cause 3: Competing Side Reactions.
-
Formation of Symmetrical Urea: As mentioned, hydrolysis of the isocyanate can lead to the formation of a symmetrical urea.[6]
-
Solution:
-
Strict moisture control. This is the most critical factor.
-
Slow addition of the isocyanate. Adding the isocyanate dropwise to the solution of 2-aminopyridine can help to favor the desired reaction over self-reaction of the isocyanate-derived amine.
-
-
-
Cause 4: Electronic Effects.
-
Substituents on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the 2-amino group, slowing down the reaction. Conversely, electron-donating groups can increase the reaction rate.[7]
-
Solution:
-
Adjust reaction conditions. For less reactive aminopyridines, you may need to increase the reaction time, temperature, or consider using a catalyst.
-
-
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Presence of Impurities in the Final Product
Q: My final product is not pure. I see extra spots on my TLC plate and extra peaks in my NMR spectrum. How can I identify and remove these impurities?
A: Product purity is crucial, especially in a drug development context. The nature of the impurities will depend on the specific side reactions that have occurred.
-
Impurity 1: Unreacted 2-Aminopyridine.
-
Identification: This is a common impurity if the reaction has not gone to completion. It will have a different Rf value on a TLC plate compared to the product. In the 1H NMR spectrum, you will see the characteristic peaks for 2-aminopyridine.
-
Removal:
-
Aqueous Wash: 2-aminopyridine has some water solubility and is basic. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to extract it into the aqueous phase. Be cautious, as your product may also have some acid sensitivity.
-
Column Chromatography: Silica gel chromatography is an effective method for separating the more polar 2-aminopyridine from the less polar urea product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
-
-
Impurity 2: Symmetrical Urea Byproduct.
-
Identification: The symmetrical urea formed from the isocyanate starting material (Ar-NH-CO-NH-Ar) can be a significant impurity. Its polarity is often similar to the desired unsymmetrical product, making separation challenging.[6]
-
Removal:
-
Recrystallization: If there is a sufficient difference in solubility between the desired product and the symmetrical urea, recrystallization from a suitable solvent system can be effective. You may need to screen several solvents.
-
Column Chromatography: While challenging, careful optimization of the solvent system for column chromatography can allow for separation.
-
-
-
Impurity 3: Biuret Formation.
-
Identification: Biurets are formed when the product urea reacts with another molecule of isocyanate. These are generally more polar than the desired product.
-
Removal: Column chromatography is the most effective method for removing these more polar byproducts.
-
Table 1: Typical TLC Analysis Parameters
| Component | Typical Rf Value Range (Hexanes:Ethyl Acetate 1:1) | Visualization |
| 2-Aminopyridine | 0.1 - 0.3 | UV (254 nm), KMnO₄ |
| N-(pyridin-2-yl) urea | 0.4 - 0.7 | UV (254 nm) |
| Symmetrical Urea | 0.5 - 0.8 | UV (254 nm) |
| Biuret | Lower Rf than urea | UV (254 nm) |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction?
A1: The optimal temperature is highly dependent on the specific substrates. For many reactive isocyanates, the reaction can be started at 0 °C and then allowed to warm to room temperature. For less reactive partners, gentle heating (e.g., 40-60 °C) may be necessary. It is always best to start at a lower temperature and monitor the reaction progress before increasing the heat to minimize side reactions.
Q2: What is the role of a base in this reaction?
A2: In the reaction of an amine with an isocyanate, a base is not always necessary. However, if you are using an amine salt as your starting material, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) will be required to deprotonate the amine and allow it to react.[8]
Q3: Can I scale up this reaction?
A3: Yes, but there are some important considerations. The reaction is often exothermic, so on a larger scale, efficient heat dissipation is crucial. This may require a jacketed reactor and careful control of the addition rate of the isocyanate. Also, ensuring efficient mixing becomes more critical at a larger scale to avoid localized high concentrations of reagents, which can lead to side reactions.
Q4: How do I confirm the structure of my final product?
A4: A combination of analytical techniques should be used.
-
1H and 13C NMR Spectroscopy: This will confirm the connectivity of the atoms and the presence of the characteristic urea protons. The NH protons of the urea typically appear as broad singlets in the 1H NMR spectrum.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: The urea carbonyl stretch is typically observed in the region of 1630-1680 cm-1.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(pyridin-2-yl)urea
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C using an ice bath. To this solution, add the aryl isocyanate (1.0-1.1 eq) dropwise via a syringe.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Safety Note: Isocyanates are toxic and potent lachrymators. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Baykov, S., et al. (2021). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gao, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available at: [Link]
-
Guchhait, S. K., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Synthetic Communications. Available at: [Link]
-
Hassan, A. S., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Inhibition of VEGFR-2, EGFR, and c-Met Kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Kasatkina, S. O., et al. (2021). Reaction of Coordinated Isocyanides with Substituted N-(2-Pyridyl)Ureas as a Route to New Cyclometallated Pd(II) Complexes. Molecules. Available at: [Link]
-
Kinzel, O., et al. (2010). Discovery of 2-Pyridyl Ureas as Glucokinase Activators. Journal of Medicinal Chemistry. Available at: [Link]
-
Kinzhalov, M. A., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. International Journal of Molecular Sciences. Available at: [Link]
-
Laha, J. K., et al. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. New Journal of Chemistry. Available at: [Link]
-
Lukin, A. S., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences. Available at: [Link]
-
Mohamed, M. S., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Pharmaceuticals. Available at: [Link]
-
Ośmiałowski, B., et al. (2013). Association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates: NMR and quantum chemical studies of the substituent effect on complexation. The Journal of Organic Chemistry. Available at: [Link]
-
Patel, R., et al. (2021). Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. ChemistrySelect. Available at: [Link]
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. Available at: [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
Weng, Z., et al. (2018). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters. Available at: [Link]
-
Ye, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. Available at: [Link]
-
Zhang, M., et al. (2022). The Metal- and Column-free Synthesis of Pyridin-2-yl Ureas carrying Cyclic Secondary Amine Substituents and Establishing the Mechanism of the Reactions through Computational Study. ChemistrySelect. Available at: [Link]
-
Carp, O. (2004). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. Available at: [Link]
-
Wen, B. (2000). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Holzforschung. Available at: [Link]
- Google Patents. (1999). Practical synthesis of urea derivatives.
- Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
MDPI. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Available at: [Link]
-
RSC Publishing. (2021). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Available at: [Link]
-
PubMed. (2000). Practical synthesis of unsymmetrical ureas from isopropenyl carbamates. Available at: [Link]
-
PubMed Central. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Properties of N,N′-Disubstituted Ureas Containing Adamantane and Pyridine (Quinoline) Fragments. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resinlab.com [resinlab.com]
- 4. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
Improving the yield and purity of 4-bromo-N-(pyridin-2-yl)benzamide synthesis
Welcome to the technical support center for the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide (CAS: 14547-83-2). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of this important amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind common issues and their resolutions, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in this amide synthesis typically trace back to one of four areas:
-
Inefficient Carboxylic Acid Activation: The direct reaction between 4-bromobenzoic acid and 2-aminopyridine is unfavorable.[1] Incomplete activation of the carboxylic acid is a primary cause of low conversion. This can be due to suboptimal coupling agent stoichiometry, degradation of the coupling agent, or insufficient reaction time for the activation step.
-
Reduced Nucleophilicity of 2-Aminopyridine: While 2-aminopyridine is a good nucleophile, protonation of the amino group by any acidic species in the reaction medium will render it unreactive. This is why a non-nucleophilic base is crucial.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and equilibrium. Amide bond formation can be sluggish, and insufficient heating or time may lead to incomplete conversion.[2]
-
Product Loss During Work-up/Purification: The product may have partial solubility in the aqueous phase during extraction, or losses can occur during chromatography or recrystallization if the conditions are not optimized.
Q2: I am observing a significant amount of unreacted 4-bromobenzoic acid. How can I improve its consumption?
A2: This strongly points to an issue with the activation step.
-
Verify Coupling Reagent Quality: Carbodiimides like EDC and DCC are moisture-sensitive. Use a fresh bottle or a properly stored reagent. Similarly, phosphonium (PyBOP) and uronium (HATU, HBTU) salts can degrade.
-
Optimize Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of the coupling agent. For difficult couplings, increasing this to 1.5 equivalents can be beneficial.
-
Pre-activation: Try a pre-activation step. Stir the 4-bromobenzoic acid, coupling agent (e.g., EDC), and an additive like HOBt together in the solvent for 15-30 minutes at 0 °C to room temperature before adding the 2-aminopyridine.[3] This allows for the formation of the highly reactive O-acylisourea or HOBt-ester intermediate.[3]
Q3: My final product is impure, with side-products that are difficult to separate. What are these impurities likely to be?
A3: Common impurities include:
-
N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea (DIU): These are the byproducts of DCC and DIC coupling agents, respectively. DCU is notoriously difficult to remove if it doesn't precipitate fully.[4]
-
Anhydride of 4-bromobenzoic acid: This can form if the activated carboxylic acid intermediate reacts with another molecule of 4-bromobenzoic acid instead of the amine.
-
Guanidinium byproduct: This can arise if the amine (2-aminopyridine) reacts directly with a uronium-based coupling agent like HATU.[5] The order of addition is critical to prevent this; the carboxylic acid should be activated first.
Q4: Is there a risk of acylation on the pyridine ring nitrogen of 2-aminopyridine?
A4: This is a valid concern due to the dual nucleophilic nature of 2-aminopyridine.[6] However, the exocyclic amino group is significantly more nucleophilic and sterically accessible than the endocyclic ring nitrogen. Under standard amide coupling conditions, acylation occurs chemoselectively on the amino group.[7] Side reactions at the ring nitrogen are generally not observed unless under forcing conditions or with highly reactive acylating agents.
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting a low-yielding or failed reaction.
Caption: A step-by-step workflow for diagnosing and resolving issues in the synthesis.
Data-Driven Parameter Selection
Choosing the right components is critical for success. The following tables summarize key parameters to guide your experimental design.
Table 1: Comparison of Common Coupling Reagents
| Coupling Agent | Byproduct | Solubility of Byproduct | Key Advantages | Common Issues |
| EDC (Water-Soluble) | Water-soluble urea | High (in water) | Easy removal during aqueous workup.[6] | Can be less potent than other agents. |
| DCC | DCU (Dicyclohexylurea) | Low (in most organic solvents) | Inexpensive; byproduct often precipitates.[5] | DCU can be difficult to remove if it remains in solution.[4] |
| HATU/HBTU | HOBt/HOAt derivatives | Generally soluble | Very high reactivity, fast reactions.[3] | Expensive; potential for guanidinium side product.[5] |
| PyBOP | HOBt, Triphenylphosphine oxide | Generally soluble | High reactivity, good for sterically hindered substrates. | Expensive; phosphine oxide can be tricky to remove. |
Table 2: Recommended Solvents and Bases
| Solvent | Properties | Recommended Base | Rationale |
| DMF | Polar aprotic, high boiling point | DIEA, Et₃N | Excellent solubilizing power for reagents.[8] |
| DCM | Apolar aprotic, low boiling point | DIEA, Et₃N | Easy to remove post-reaction.[8] |
| THF | Polar aprotic, moderate boiling point | DIEA, Et₃N | Good general-purpose solvent. |
| Acetonitrile | Polar aprotic, moderate boiling point | DIEA, Et₃N | Used in related syntheses of 4-bromobenzamides.[9] |
Experimental Protocols
Below are two detailed, field-proven protocols for the synthesis of this compound.
Protocol 1: EDC/HOBt Mediated Coupling
This is a reliable and common method with an easy work-up.
Reaction Scheme: 4-Bromobenzoic Acid + 2-Aminopyridine --(EDC, HOBt, DIEA, DMF)--> this compound
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.
-
In a separate flask, dissolve 2-aminopyridine (1.0 eq) in a small amount of anhydrous DMF.
-
Add the 2-aminopyridine solution dropwise to the reaction mixture, followed by the addition of DIEA (2.5 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Protocol 2: Acyl Chloride Method
This two-step method is robust and avoids the use of expensive coupling agents.
Reaction Scheme:
-
4-Bromobenzoic Acid + SOCl₂ --> 4-Bromobenzoyl chloride
-
4-Bromobenzoyl chloride + 2-Aminopyridine --(Pyridine or Et₃N, DCM)--> this compound
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride
-
Catalytic DMF (1-2 drops)
-
2-Aminopyridine (1.0 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Acid Chloride Formation:
-
To a dry flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Add 1-2 drops of DMF (catalyst).
-
Slowly add thionyl chloride (2.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until gas evolution ceases.[12]
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude 4-bromobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 2-aminopyridine (1.0 eq) and pyridine or Et₃N (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification steps as described in Protocol 1.
-
Synthesis Workflow Diagram
Caption: Comparative workflow for the two primary synthetic routes.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- DeLuca, R. J. (n.d.). Amide Workup. University of North Georgia. Retrieved from a similar protocol for amide workups.
- Chemistry For Everyone. (2023).
- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(4), o344.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from a general guide on carbodiimide coupling.
- Khabnadideh, S., et al. (2012). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 48, 134-138.
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a general guide on amide synthesis protocols.
- Sun, C., et al. (2018). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 38(11), 2841-2857.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
- McKervey, M. A., & Garcia, J. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(5), 1296-1303.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Popa, M., et al. (2021). Discussion on "Why did my amide synthesis not work?".
- Reddit. (2022). r/Chempros - amide coupling help.
- Nguyen, T. V., et al. (2022). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 27(19), 6529.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018).
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
Sources
- 1. 4-bromo-N-pyridin-2-ylbenzamide | 14547-83-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [synhet.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting guide for the amidation of 2-aminopyridine
Technical Support Center: Amidation of 2-Aminopyridine
Welcome to the technical support guide for the amidation of 2-aminopyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 2-acylaminopyridines. These compounds are significant building blocks in medicinal chemistry and materials science.[1] However, the reaction can be challenging due to the electronic properties of the 2-aminopyridine nucleus.
This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide robust, field-proven solutions to enhance the success of your experiments.
Section 1: Troubleshooting Low or No Product Conversion
This is often the most frustrating outcome. You've set up your reaction, let it stir, and the TLC or LC-MS analysis shows only starting material. Let's break down the likely culprits.
Q1: My amidation of 2-aminopyridine has stalled. I see no product formation. What are the most common reasons for complete reaction failure?
A1: Complete failure typically points to a fundamental issue with one of the core components: the amine's nucleophilicity, the activation of the carboxylic acid, or the reaction conditions.
-
The Challenge of 2-Aminopyridine's Reactivity: The primary issue is the reduced nucleophilicity of the exocyclic amino group in 2-aminopyridine. The lone pair of electrons on the amino nitrogen is delocalized into the electron-deficient pyridine ring. Furthermore, the adjacent ring nitrogen exerts a strong electron-withdrawing inductive effect, further deactivating the amino group. This makes it a significantly weaker nucleophile than simple anilines or aliphatic amines.[2]
-
Ineffective Carboxylic Acid Activation: For the amide bond to form, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[3] If the coupling reagent is old, hydrated, or simply not potent enough to create a highly reactive intermediate (like an active ester or acylphosphonium salt), the weakly nucleophilic 2-aminopyridine will not react.[4]
-
Presence of Water: Amide coupling reagents and their activated intermediates are highly sensitive to moisture. Even trace amounts of water in your solvent or on your glassware can hydrolyze the activated carboxylic acid back to its starting state, effectively killing the reaction before the amine has a chance to attack.
Q2: I'm observing very low yields (~10-30%). My starting materials are being consumed, but I'm not getting the desired product. What should I investigate?
A2: Low yields, with consumption of starting materials, suggest that the reaction is proceeding but is either inefficient or being diverted down non-productive pathways.
-
Sub-optimal Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt may be insufficient for this challenging amine.[2][5] These reagents form active esters that may not be electrophilic enough to react efficiently with the deactivated 2-aminopyridine. This leads to slow reaction rates and allows side reactions or decomposition to dominate.
-
Incorrect Stoichiometry or Base: The choice and amount of base are critical. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[6] Using too little base can stall the reaction, while some bases can cause side reactions. The base's primary role is to act as a proton scavenger.[3]
-
Thermal Decomposition: If you are heating the reaction to force it to proceed, you may be causing decomposition of the activated intermediate or the product itself. Many active esters are thermally labile.
Section 2: Managing Side Reactions and Impurities
Even when the reaction works, the formation of side products can complicate purification and significantly reduce your isolated yield.
Q3: I'm seeing multiple spots on my TLC plate that are not starting material or product. What are the likely side reactions?
A3: The unique structure of 2-aminopyridine allows for several potential side reactions.
-
N-Acylation of the Pyridine Ring: While acylation typically occurs on the exocyclic amino group, under certain conditions (especially with highly reactive acylating agents like acid chlorides), acylation can occur on the endocyclic pyridine nitrogen.[7] This forms an acylpyridinium salt, which may be unstable and lead to a complex mixture of byproducts.
-
Dimerization/Oligomerization: If the carboxylic acid starting material also contains a nucleophilic group, or if the activated ester is particularly long-lived, it can react with another molecule of the carboxylic acid to form anhydrides, or with the product amide to form more complex impurities.
-
Side Reactions of Coupling Reagents:
-
Carbodiimides (EDC, DCC): These can rearrange to form N-acylureas, which are notoriously difficult to remove via chromatography. This happens when the O-acylisourea intermediate is not consumed quickly by the amine.[8]
-
Uronium/Aminium Salts (HATU, HBTU): These are generally cleaner but can still generate byproducts if not handled correctly. The byproducts are typically water-soluble and easier to remove during an aqueous workup.[9]
-
Q4: How can I effectively purify my 2-acylaminopyridine product and remove unreacted starting materials and coupling agent byproducts?
A4: A multi-step purification strategy is often necessary.
-
Aqueous Workup: This is your first and most critical line of defense.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and extract unreacted 2-aminopyridine and any basic additives like DIPEA.
-
Base Wash: A dilute base wash (e.g., saturated NaHCO₃ or 1M Na₂CO₃) will deprotonate and extract unreacted carboxylic acid and acidic byproducts from the coupling reagent (like HOBt).
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.
-
-
Chromatography: Silica gel column chromatography is almost always required.
-
Solvent System: A gradient elution starting from a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with ethyl acetate is a common starting point. Adding a small amount of triethylamine (~0.5%) to the solvent system can help prevent the product from streaking on the silica gel, as the pyridine nitrogen is basic.
-
Byproduct Removal: N-acylurea byproducts from DCC/EDC are often less polar than the desired product and can sometimes be challenging to separate. If you struggle with this, switching to a phosphonium (PyBOP) or uronium/aminium (HATU) based reagent is highly recommended as their byproducts are water-soluble.[4][8]
-
-
Recrystallization/Trituration: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent final purification step to achieve high purity. Trituration (slurrying the crude solid in a solvent in which the product is insoluble but the impurities are) can also be effective.
Section 3: Protocols and Reagent Selection
Choosing the right tools for the job is paramount for a successful amidation.
Q5: Which coupling reagent and conditions do you recommend for a robust and high-yielding amidation of 2-aminopyridine?
A5: For a challenging, weakly nucleophilic amine like 2-aminopyridine, you must use a high-potency coupling reagent.[2] My primary recommendation is HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).
Why HATU? HATU reacts with the carboxylic acid to form a highly reactive O-acylisouronium salt, which then rapidly converts to an activated ester of HOAt (1-hydroxy-7-azabenzotriazole).[10] This HOAt ester is significantly more reactive than the corresponding HOBt ester formed by reagents like HBTU or EDC/HOBt, making it ideal for coupling with electron-deficient amines.[11][12]
General Protocol: HATU-Mediated Amidation of 2-Aminopyridine
This protocol provides a robust starting point for your experiments.
1. Preparation:
-
Dry all glassware thoroughly in an oven (e.g., 120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. DMF or DCM are common choices. Ensure they are from a freshly opened bottle or have been properly dried.
2. Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to make a ~0.1-0.5 M solution).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq).
-
Add HATU (1.1 - 1.2 eq) to the solution. Stir for 15-30 minutes at room temperature. This is the "pre-activation" step, where the active ester is formed. You may observe a slight color change.
-
In a separate flask, dissolve 2-aminopyridine (1.2 eq) in a small amount of the reaction solvent.
-
Add the 2-aminopyridine solution dropwise to the activated carboxylic acid mixture.
3. Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 4-24 hours.
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C, but monitor carefully for any decomposition.[2]
4. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
5% aqueous citric acid or 1M HCl (2x)
-
Saturated aqueous NaHCO₃ (2x)
-
Water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Data & Diagrams
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Recommendation for 2-AP |
| Carbodiimide | EDC, DCC | Inexpensive, readily available. | Lower reactivity; can cause epimerization; forms urea byproducts that are difficult to remove.[5] | Not recommended as a first choice; use only if other options are unavailable. |
| Phosphonium | PyBOP, PyAOP | High reactivity; low epimerization; byproducts are water-soluble. | More expensive; can be sensitive to moisture. | Good choice, often provides high yields. |
| Uronium/Aminium | HATU, HBTU | Highest reactivity ; very fast reaction rates; low epimerization; byproducts are water-soluble.[9][10] | Most expensive; highly sensitive to moisture. | Highly Recommended . The best starting point for difficult couplings.[11][12] |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield amidation reactions.
Caption: A logical workflow for diagnosing and resolving low-yield amidation reactions.
Diagram 2: General Mechanism of HATU-Mediated Amide Coupling
This diagram illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent reaction with 2-aminopyridine.
Caption: Simplified mechanism of HATU-mediated amidation.
References
-
G. L. D. Ritchie, "Mechanisms for the acetylation of aminopyridines," Australian Journal of Chemistry, 1978.
- J. A. R. Williams et al., "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines," RSC Advances, 2023. [URL: Not Available]
-
Y.-T. T. Ho et al., "2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water," Organic Letters, 2021.
-
BenchChem, "Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine," BenchChem Technical Support.
-
T. J. C. O'Riordan et al., "Amide activation: an emerging tool for chemoselective synthesis," Chemical Society Reviews, 2018.
-
A. T. Londregan et al., "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides," Organic Letters, 2015.
-
HepatoChem, "Amide coupling reaction in medicinal chemistry," HepatoChem Technical Notes.
-
Fisher Scientific, "Amide Synthesis," Fisher Scientific Application Notes.
-
Organic Chemistry Portal, "Amide synthesis by acylation," Organic Chemistry Portal.
-
Common Organic Chemistry, "Amine to Amide (Coupling) - T3P Mechanism," Common Organic Chemistry.
-
Wikipedia, "2-Aminopyridine," Wikipedia.
- A. Schmidt et al., "Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance," European Journal of Organic Chemistry, 2007. [URL: Not Available]
-
Y. Wang et al., "Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex," Molecules, 2019.
-
Reddit, "amide coupling help : r/Chempros," Reddit.
-
S. G. Newman et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Letters, 2011.
-
P. A. Suryavanshi et al., "Process optimization for acid-amine coupling: a catalytic approach," International Journal of Industrial Chemistry, 2022.
-
S. K. Singh et al., "A simple synthesis of aminopyridines: use of amides as amine source," Journal of the Brazilian Chemical Society, 2007.
-
D. M. Ketcha et al., "A mild, catalyst-free synthesis of 2-aminopyridines," Tetrahedron Letters, 2008.
-
N. H. Marsh, "Preparation of 2-aminopyridine and 2-aminoquinoline," U.S. Patent 2,643,256, 1953.
-
Reddit, "Tips and tricks for difficult amide bond formation? : r/Chempros," Reddit.
-
The Organic Chemistry Tutor, "#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP," YouTube, 2022.
-
A. T. Londregan et al., "General and mild preparation of 2-aminopyridines," Organic Letters, 2010.
- B. Ośmiałowski et al., "Self-Organization of 2-Acylaminopyridines in the Solid State and in Solution," The Journal of Physical Chemistry A, 2010. [URL: Not Available]
-
Common Organic Chemistry, "Amine to Amide (Coupling) - HATU," Common Organic Chemistry.
-
ResearchGate, "Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde," ResearchGate.
-
M. G. Al-khazrajy et al., "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," Molecules, 2023.
-
J. H. Lee et al., "Process for preparing 2-aminopyridine derivatives," U.S. Patent Application US20060047124A1, 2006.
-
W.-Q. Jian et al., "Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles," Chinese Journal of Organic Chemistry, 2019.
-
B. Ośmiałowski et al., "Self-organization of 2-acylaminopyridines in the solid state and in solution," The Journal of Physical Chemistry A, 2010.
-
I. V. Kulakov et al., "Acylation of Aminopyridines and Related Compounds with Endic Anhydride," Russian Journal of Organic Chemistry, 2005.
-
F. Albericio et al., "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey," Organic Process Research & Development, 2018.
- S. M. Smith & S. L. Buchwald, "Regioselective 2‐Amination of Polychloropyrimidines," ChemInform, 2016. [URL: Not Available]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. connectsci.au [connectsci.au]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. growingscience.com [growingscience.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Common side products in the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide
Welcome to the technical support center for the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.
Introduction
The synthesis of this compound is a fundamental amide bond formation, typically achieved through the coupling of a 4-bromobenzoic acid derivative with 2-aminopyridine. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and compromise the final product's purity. The nucleophilic character of both the exocyclic amine and the pyridine ring nitrogen in 2-aminopyridine, coupled with the reactivity of the acylating agent and potential side reactions of coupling agents, necessitates careful control over reaction conditions. This guide will explore the causality behind the formation of common impurities and provide actionable strategies to mitigate them.
Main Reaction Pathways
The synthesis of this compound can be approached via two primary routes, each with its own set of potential side reactions.
Caption: Synthetic routes to this compound and key side product formation pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction is complete by TLC, but after work-up, my crude product contains a significant amount of a solid that is insoluble in my recrystallization solvent. What is it?
A: If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC), this insoluble solid is very likely the corresponding urea byproduct (e.g., dicyclohexylurea, DCU).
-
Causality: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine. In the process, the carbodiimide is converted to a urea, which often has low solubility in common organic solvents.[1]
-
Troubleshooting & Prevention:
-
Filtration: Before the main work-up, filter the reaction mixture to remove the precipitated urea. If the urea precipitates during the reaction, this is the most straightforward approach.
-
Solvent Choice: If you are performing the reaction in a solvent where the urea is soluble (e.g., DMF), it will precipitate upon addition of water or other less polar solvents during workup.
-
Alternative Reagents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea is water-soluble and can be easily removed with an aqueous wash.
-
Q2: My final product shows two spots on TLC that are very close together, and the mass spectrum shows a peak corresponding to the desired product and another at a much higher mass. What could be the second compound?
A: This is a classic sign of diacylation, where a second 4-bromobenzoyl group has been added. The likely structure is N,N-bis(4-bromobenzoyl)-2-aminopyridine.
-
Causality: The initial product, this compound, still possesses a lone pair on the amide nitrogen. In the presence of a sufficiently strong base, the amide N-H proton can be abstracted to form an amidate anion. This anion is a potent nucleophile and can react with another equivalent of the acylating agent (e.g., 4-bromobenzoyl chloride). The use of strong, non-nucleophilic bases like triethylamine (Et₃N) is known to promote this side reaction, whereas weaker bases like pyridine are less likely to deprotonate the amide product.[2]
-
Troubleshooting & Prevention:
-
Choice of Base: When using the acyl chloride method, use a weak base like pyridine instead of triethylamine. Pyridine is basic enough to scavenge the HCl byproduct but not strong enough to deprotonate the amide product significantly.
-
Stoichiometry: Use a slight excess of 2-aminopyridine (e.g., 1.1 equivalents) relative to the acylating agent to ensure the acylating agent is consumed by the more nucleophilic primary amine.
-
Controlled Addition: Add the acylating agent slowly to the solution of 2-aminopyridine and base. This prevents a localized high concentration of the acylating agent, which could favor diacylation.
-
Q3: My NMR spectrum shows unreacted 2-aminopyridine and a significant amount of 4-bromobenzoic acid, even though I used 4-bromobenzoyl chloride as the starting material. What happened?
A: This indicates two potential issues: incomplete reaction and hydrolysis of your starting material, 4-bromobenzoyl chloride.
-
Causality:
-
Hydrolysis: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding carboxylic acid. This can happen if your solvent, glassware, or reagents are not scrupulously dry.[3]
-
Incomplete Reaction: The presence of unreacted 2-aminopyridine suggests the reaction did not go to completion. This could be due to the deactivation of the acyl chloride via hydrolysis or suboptimal reaction conditions (e.g., insufficient reaction time or temperature).
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or distilled 4-bromobenzoyl chloride. Older bottles may have already undergone partial hydrolysis upon storage.
-
Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction stalls, a gentle increase in temperature might be necessary.
-
Work-up Strategy: During the work-up, a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution) will extract the acidic 4-bromobenzoic acid into the aqueous layer, simplifying purification.
-
Q4: When using HATU as a coupling agent, I am getting a significant byproduct. What is it and how can I avoid it?
A: With uronium/aminium-based coupling reagents like HATU, a common side reaction is the formation of a guanidinium byproduct. This occurs when the amine nucleophile (2-aminopyridine) attacks the coupling reagent itself instead of the activated carboxylic acid.
-
Causality: HATU and similar reagents are highly electrophilic. While they are designed to react with the carboxylate, they can also be attacked by the amine. This side reaction is often competitive with the desired amide formation.
-
Troubleshooting & Prevention:
-
Order of Addition: The most effective way to minimize this side reaction is to "pre-activate" the carboxylic acid. First, mix the 4-bromobenzoic acid, HATU, and a non-nucleophilic base (like DIPEA) and allow them to stir for a few minutes to form the activated ester. Then, add the 2-aminopyridine to this mixture. This ensures the concentration of the activated ester is high when the amine is introduced.
-
Base Selection: The choice of base can also influence the extent of this side reaction. DIPEA (N,N-Diisopropylethylamine) is a common choice for HATU couplings.
-
Summary of Common Side Products
| Side Product | Structure | Probable Cause | Identification & Characterization | Prevention & Removal |
| 4-Bromobenzoic Acid | Br-C₆H₄-COOH | Hydrolysis of 4-bromobenzoyl chloride; Incomplete reaction when starting from the acid. | Solid, higher melting point than product (~252-254 °C).[4] Acidic proton in ¹H NMR (>10 ppm). Will be extracted into aqueous base. | Use anhydrous conditions. Purify by washing the organic layer with aq. NaHCO₃ or by column chromatography. |
| 2-Aminopyridine | C₅H₄N-NH₂ | Incomplete reaction; Use of excess reagent. | Solid, low melting point (~59-60 °C).[5] Distinct aromatic signals and broad NH₂ signal in ¹H NMR.[6] | Drive reaction to completion. Remove by washing with dilute aq. HCl or by column chromatography. |
| N,N-bis(4-bromobenzoyl)-2-aminopyridine | (Br-C₆H₄-CO)₂-N-C₅H₄N | Use of a strong base (e.g., Et₃N); Excess acylating agent. | Higher molecular weight than the product. Less polar than the product on TLC. No N-H proton signal in ¹H NMR. | Use a weak base (pyridine). Use a slight excess of 2-aminopyridine. Purify by column chromatography or recrystallization. |
| N-(4-bromobenzoyl)-N,N'-dicyclohexylurea | Br-C₆H₄-CO-N(CONHC₆H₁₁)(C₆H₁₁) | Rearrangement of the O-acylisourea intermediate when using DCC.[1][7] | High melting point (~230-233 °C for the parent dicyclohexylurea).[8] Often insoluble in common organic solvents. | Pre-activate the acid at low temperature before adding the amine. Filter off the byproduct if it precipitates. |
Recommended Experimental Protocols
Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)
This method is often high-yielding and avoids coupling-reagent-related byproducts. The key is to use a weak base to prevent diacylation.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.1 eq) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add anhydrous pyridine (1.2 mL, 14.5 mmol, 1.5 eq) to the stirred solution at room temperature.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (2.1 g, 9.6 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine and unreacted 2-aminopyridine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any 4-bromobenzoic acid, and finally with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield pure this compound.[9][10]
Protocol 2: Carboxylic Acid Coupling Method (HATU)
This method is suitable for direct coupling of the carboxylic acid and is effective for forming amide bonds, but requires careful order of addition.
-
Pre-activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzoic acid (1.93 g, 9.6 mmol, 1.0 eq), HATU (4.0 g, 10.6 mmol, 1.1 eq), and anhydrous DMF (40 mL).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add N,N-diisopropylethylamine (DIPEA) (2.5 mL, 14.4 mmol, 1.5 eq). Stir the mixture at 0 °C for 15 minutes.
-
Amine Addition: Add a solution of 2-aminopyridine (1.0 g, 10.6 mmol, 1.1 eq) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up:
-
Pour the reaction mixture into 200 mL of water. This may cause the product to precipitate. If not, extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 5% LiCl aqueous solution (2 x 50 mL) to remove residual DMF, saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) to separate the product from any residual starting materials and byproducts.[11]
References
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]
-
(PDF) N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea. ResearchGate. [Link]
-
4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455. PubChem. [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
2-(4-Aminobenzyl)pyridine | C12H12N2 | CID 459525. PubChem. [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? ResearchGate. [Link]
-
N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea. PubMed Central (PMC). [Link]
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Semantic Scholar. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]
-
2-Aminopyridine. Wikipedia. [Link]
-
3609-89-0 | Product Name : 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide. Pharmaffiliates. [Link]
-
Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[Link]
-
4-bromo-N-[(E)-3-pyridin-3-ylprop-2-enyl]benzamide. PubChem. [Link]
-
Dicyclohexylurea. Wikipedia. [Link]
-
Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Cheméo. [Link]
-
A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 7. N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-Aryl Benzamide Compounds
Welcome to the technical support center for N-aryl benzamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. N-aryl benzamides are a vital class of compounds in medicinal chemistry, and achieving high purity is paramount for reliable biological data and successful downstream applications.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Part 1: Foundational Purity Assessment
Before attempting any purification, it is critical to assess the purity of your crude material. This initial analysis informs your entire purification strategy.
Q: What analytical techniques are most suitable for assessing the purity of my crude N-aryl benzamide?
A: A multi-pronged approach is recommended. While HPLC is the gold standard for quantitative analysis, other techniques provide valuable, complementary information.[2]
-
Thin-Layer Chromatography (TLC): This is the indispensable first step. It's rapid, inexpensive, and perfect for visualizing the number of components in your mixture, assessing the polarity of your target compound, and developing a solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the most robust and reliable technique.[2] It provides high-resolution separation of the main component from process-related impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying unreacted starting materials or major byproducts by comparing the crude spectrum to the spectra of known starting materials. It can also be used for quantitative analysis (qNMR) with an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile N-aryl benzamides. It can be a powerful tool for identifying and quantifying impurities, sometimes requiring derivatization.[3][4]
Table 1: Comparison of Purity Assessment Techniques for N-Aryl Benzamides
| Parameter | HPLC-UV[2] | GC-MS[2] | TLC[2] |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative & Qualitative Analysis | Qualitative, Reaction Monitoring, Method Development |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity | High | Very High | Low |
| Speed | Moderate | Moderate to Slow | Very Fast |
| Cost | High | High | Very Low |
| Key Advantage | Gold standard for accuracy and precision. | Excellent for identifying unknown volatile impurities. | Rapid, simultaneous analysis of multiple samples. |
Part 2: Core Purification Techniques - Troubleshooting & Protocols
This section is structured to address the most common purification techniques in the order they are typically considered for N-aryl benzamides.
A. Recrystallization: The Preferred Method for Amides
Recrystallization is often the method of choice for purifying solid amides as it can yield highly pure material without the need for chromatography.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is often exacerbated by impurities.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-2 mL) to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can help.[7][8]
-
Change Solvents: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or use a solvent/anti-solvent system where the compound has lower solubility.[7]
Q: No crystals are forming, even after my solution has cooled completely. What's wrong?
A: This usually means your solution is undersaturated (too much solvent was added) or nucleation has not been initiated.[8]
-
Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[7][9]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystal growth.[9]
-
Reduce Solvent Volume: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8] You can also add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then heat until it is clear again before cooling.[7]
Q: My recrystallization yield is very low (<50%). How can I improve it?
A: A low yield typically indicates that too much solvent was used, meaning a significant amount of your product remains dissolved in the mother liquor.[8]
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.
-
Recovery: You can recover some of this product by concentrating the mother liquor by boiling off a portion of the solvent and cooling for a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Optimization: In your next attempt, be meticulous about using the minimum amount of hot solvent required to fully dissolve your crude product.
Caption: Troubleshooting flowchart for common recrystallization issues.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the N-aryl benzamide poorly at room temperature but completely at its boiling point. Common choices for amides include ethanol, acetone, or acetonitrile.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid. Heat the mixture to boiling (using a hot plate or steam bath) with stirring.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
B. Flash Column Chromatography
When recrystallization is ineffective, particularly for complex mixtures or oily products, flash column chromatography is the primary alternative.[3] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[10][11]
Q: My compound won't move off the baseline (Rf = 0), or it runs with the solvent front (Rf = 1). How do I fix this?
A: This is a classic mobile phase polarity issue. The goal is to find a solvent system where your target compound has a TLC Rf value between 0.2 and 0.3 for optimal separation.[12]
-
Rf = 0 (Stuck at the origin): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent. For a standard ethyl acetate/hexane system, increase the percentage of ethyl acetate.[13] For very polar compounds, you may need to switch to a more polar system entirely, such as methanol/dichloromethane.[14]
-
Rf = 1 (Runs with the front): Your mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).[13]
Q: My compound is "streaking" on the TLC plate and giving poor separation in the column. What causes this?
A: Streaking can be caused by several factors:
-
Overloading: You have spotted too much crude material on the TLC plate or loaded too much onto your column.
-
Insolubility: The compound may be poorly soluble in the mobile phase, causing it to smear rather than move as a tight band. Consider dry loading your sample.[13]
-
Acidic/Basic Nature: Amides can sometimes interact strongly with the acidic silanol groups on the silica surface. Adding a small amount (~1%) of a modifier to the mobile phase, like triethylamine for basic compounds or acetic acid for acidic impurities, can often resolve this. For some amides, a mobile phase containing ammonium hydroxide in methanol can prevent sticking.[15]
Q: I'm trying to separate my N-aryl benzamide from unreacted aniline starting material, but they are co-eluting.
A: This is a common challenge. The basic aniline starting material can be removed before chromatography.
-
Acidic Wash: Dissolve your crude mixture in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[16] The neutral N-aryl benzamide product will remain in the organic layer. After separation, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it before proceeding with chromatography.
Caption: Step-by-step workflow for flash column chromatography.
| Polarity of Compound | Starting Solvent System | Comments |
| Non-polar to Moderately Polar | 10-50% Ethyl Acetate in Hexane[14] | The most common and versatile system. Adjust ratio based on TLC. |
| Polar | 1-10% Methanol in Dichloromethane[14] | Good for compounds that have low Rf values in 100% Ethyl Acetate. |
| Basic (Amine-containing) | 1-2% Triethylamine in EtOAc/Hexane | The base deactivates acidic silica sites, reducing tailing. |
| Very Polar / Water-Soluble | HILIC (e.g., Acetonitrile/Water)[17] | Requires specialized columns (Amine, Diol) but effective for challenging separations.[17][18] |
-
TLC Analysis: Determine the optimal mobile phase using TLC. The ideal solvent system should give your target compound an Rf of ~0.2-0.3 and provide good separation from impurities.[12]
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the "slurry method" with the least polar solvent of your mobile phase system.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If the compound is poorly soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[13]
-
-
Elution: Carefully add the mobile phase to the column and apply gentle air pressure to begin elution. Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Part 3: Advanced & Special Cases
Q: My N-aryl benzamide is highly polar and water-soluble, making it difficult to purify with standard normal-phase or reverse-phase chromatography. What are my options?
A: This is a significant challenge, as highly polar compounds can either bind irreversibly to silica or elute immediately from C18 columns.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.
-
HILIC Explained: HILIC uses a polar stationary phase (like silica, or phases bonded with amine or diol groups) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous solvent.[17] Water acts as the "strong" solvent. This technique is effective for retaining and separating very polar, water-soluble compounds like carbohydrates and can be adapted for polar amides.[17]
References
- BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Landrie, C. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
SM TRICKS FOR CHEMISTRY. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2003).
-
Reddit. (2021). Purification of N-benzylbenzamides. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
LibreTexts Chemistry. (2023). B. Column Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). 7. ANALYTICAL METHODS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
- 13. sorbtech.com [sorbtech.com]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. biotage.com [biotage.com]
- 18. labex.hu [labex.hu]
Technical Support Center: Navigating the Solubility Labyrinth of Benzamide Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these promising but often sparingly soluble compounds. Poor solubility can be a significant roadblock in obtaining reliable and reproducible data in biological assays, leading to underestimated potency, inconsistent results, and even misleading structure-activity relationships (SAR).[1][2]
This resource provides practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more effective experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of benzamide derivatives.
Q1: Why do many of my benzamide derivatives exhibit poor aqueous solubility?
A1: The inherent structure of the benzamide scaffold is the primary reason for the poor aqueous solubility of many of its derivatives.[3] The presence of one or more benzene rings imparts a significant degree of lipophilicity (hydrophobicity) to the molecule.[3] While the amide group can participate in hydrogen bonding with water, the larger, nonpolar surface area of the aromatic rings often dominates, leading to unfavorable interactions with water and a preference for self-association, which can result in precipitation in aqueous media.
Q2: What are the immediate consequences of poor compound solubility in my cell-based or biochemical assays?
A2: Ignoring poor solubility can have profound negative impacts on your experimental outcomes:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration you prepared. This can lead to an artificially high IC50 or EC50 value, causing you to incorrectly discard a potentially potent compound.
-
Irreproducible Results: The extent of precipitation can vary between experiments due to minor fluctuations in temperature, pH, or incubation time, leading to high variability in your data.
-
Misleading Structure-Activity Relationships (SAR): You might mistakenly conclude that a structural modification reduces a compound's activity when, in reality, it has only decreased its solubility.
-
Assay Interference: Undissolved compound particles can interfere with assay detection methods, for example, by scattering light in absorbance-based assays or by interacting non-specifically with assay components.
Q3: What is the first step I should take when I suspect a solubility issue?
A3: The first and most critical step is to determine the kinetic solubility of your compound in the specific aqueous buffer or cell culture medium used in your assay. A simple method for this is a visual inspection after preparing the highest concentration of your compound. If you observe any cloudiness, precipitation, or an oily film, you likely have a solubility problem. For a more quantitative assessment, you can use techniques like nephelometry or microscopic examination.
Q4: Should I use DMSO to dissolve my benzamide derivatives? What are the potential pitfalls?
A4: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds. However, its use requires careful consideration:
-
The "Crash Out" Phenomenon: While your compound may be fully dissolved in 100% DMSO, it can precipitate ("crash out") when the stock solution is diluted into an aqueous assay buffer. This is because the DMSO concentration is significantly lowered, and the buffer cannot maintain the compound in solution.
-
DMSO-Induced Cellular Toxicity: High concentrations of DMSO can be toxic to cells, affecting their viability and metabolism. It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5%, and ideally below 0.1%.
-
Direct Effects on Biological Targets: DMSO is not inert and can directly interact with certain proteins and influence their activity.
Therefore, while DMSO is an excellent tool for stock solution preparation, it is not a universal solution for poor aqueous solubility.
Part 2: Troubleshooting Guide for Benzamide Derivative Solubility
This section provides a systematic approach to troubleshooting and resolving solubility issues encountered during your experiments.
Issue 1: My benzamide derivative precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
-
Causality: This is a classic case of the compound "crashing out" of solution because the aqueous buffer has a much lower solubilizing capacity than the high-concentration DMSO stock.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest first step is to test lower final concentrations of your compound. You may find that it remains soluble at a concentration that is still relevant for your assay.
-
Employ Co-solvents: Introduce a water-miscible organic co-solvent into your assay buffer.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[3] These agents reduce the polarity of the aqueous medium, which can help to keep your compound in solution. It is crucial to test the tolerance of your assay (especially cell-based assays) to the chosen co-solvent and its final concentration.
-
pH Modification: If your benzamide derivative has an ionizable group (an acidic or basic center), adjusting the pH of the assay buffer can significantly increase its solubility.[3] For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility. Ensure the new pH is compatible with your assay system.
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[3] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used. As with co-solvents, it is essential to determine the critical micelle concentration (CMC) and the tolerance of your assay to the surfactant.
-
Issue 2: The results of my assay are inconsistent, and I suspect my compound's solubility is changing over the course of the experiment.
-
Causality: This can occur if your compound is in a supersaturated state, which is inherently unstable. Over time, the compound may slowly precipitate, leading to a decrease in the effective concentration and, consequently, variable results.
-
Troubleshooting Steps:
-
Pre-equilibration and Centrifugation: After diluting your compound into the assay buffer, allow it to equilibrate for a period (e.g., 30-60 minutes) at the assay temperature. Then, centrifuge the solution at high speed to pellet any precipitated material. Use the supernatant for your assay. This ensures you are working with the thermodynamically stable soluble fraction of your compound.
-
Use of Solubilizing Excipients: Consider formulating your compound with excipients that can stabilize it in solution. Cyclodextrins, for instance, can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in aqueous media.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion of your benzamide derivative in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[3][5] This involves dissolving both the compound and a carrier polymer (like PVP or PEG) in a common solvent and then removing the solvent. When this solid dispersion is added to the assay buffer, the polymer helps to keep the compound molecules separated and prevents them from crystallizing.
-
Part 3: Experimental Protocols and Data
This section provides a standardized protocol for preparing stock solutions and a table of solubility data for benzamide in various solvents to guide your experimental design.
Protocol: Preparation of a Benzamide Derivative Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of your benzamide derivative using a calibrated analytical balance.
-
Initial Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Carefully inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Water | 283.15 | 1.98 |
| Water | 323.15 | 8.93 |
| Methanol | 283.15 | 221.7 |
| Methanol | 323.15 | 534.8 |
| Ethanol | 283.15 | 118.9 |
| Ethanol | 323.15 | 328.6 |
| Acetone | 283.15 | 148.2 |
| Acetone | 323.15 | 389.9 |
| Acetonitrile | 283.15 | 10.9 |
| Acetonitrile | 323.15 | 31.8 |
Data adapted from a study on the solubility of benzamide in organic solvents.[6] This table illustrates that while benzamide has very low water solubility, it is significantly more soluble in organic solvents like methanol and ethanol.[6][7] This data can guide the selection of appropriate co-solvents.
Part 4: Visualization of Key Concepts
The following diagrams illustrate important workflows and concepts related to addressing the solubility of benzamide derivatives.
Figure 1: A decision-making workflow for troubleshooting the solubility of benzamide derivatives.
References
-
Saeedi, M., & Eslami, S. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Research International, 1-21. [Link]
-
Mianowana, M., Misiak, K., & Cysewski, P. (2022). Results of benzamide solubility measurements and computations. ResearchGate. [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Naidoo, K. (2011). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. [Link]
-
Chen, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]
-
Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]
-
Chen, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]
-
Al-maqtari, K. A., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]
-
Kumar, S., & Singh, A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech. [Link]
-
Ali, S. (2015). Tackling the Challenges with Poorly Soluble Drugs. Journal of Analytical & Pharmaceutical Research. [Link]
-
Kumar, S., & S, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Wang, G., et al. (2020). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. ResearchGate. [Link]
-
Hizzi, A., et al. (2013). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
-
Chen, J., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]
-
Almalki, A. S., & Al-Ghamdi, M. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
-
Thatipamula, R. (2018). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Kim, J. Y., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers. [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. [Link]
-
Sharma, D., & Singh, N. (2023). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. ResearchGate. [Link]
-
Ghaffar, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
-
Van Eerdenbrugh, B., et al. (2008). Impact of nanosizing on solubility and dissolution rate of poorly soluble pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]
-
S, S., et al. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]
-
Strickley, R. G. (2007). The Use of Solubilizing Excipients and Approaches to Generate Toxicology Vehicles for Contemporary Drug Pipelines. ResearchGate. [Link]
-
Wang, H., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
-
Al-maqtari, K. A., et al. (2022). Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis considerations for 4-bromo-N-(pyridin-2-yl)benzamide
<Technical Support Center: Scale-up Synthesis of 4-bromo-N-(pyridin-2-yl)benzamide >
Welcome to the technical support center for the scale-up synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, efficient, and safe scale-up process.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that may arise during the scale-up of this compound synthesis. The typical synthetic route involves the reaction of 4-bromobenzoyl chloride with 2-aminopyridine.
Issue 1: Low Yield and Incomplete Conversion
Q: We are experiencing significantly lower yields and incomplete consumption of starting materials upon scaling up the reaction from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A: This is a common challenge in process scale-up, often stemming from mass and heat transfer limitations.
-
Causality: On a larger scale, inefficient mixing can lead to localized concentration gradients and temperature differences. This can slow down the reaction rate and lead to the formation of side products. The reaction between 4-bromobenzoyl chloride and 2-aminopyridine is exothermic, and poor heat dissipation on a larger scale can cause temperature spikes, leading to degradation of reactants or products.
-
Troubleshooting Steps:
-
Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure homogeneity. Baffles within the reactor can also improve mixing.
-
Controlled Addition: Instead of adding the 4-bromobenzoyl chloride all at once, a slow, controlled addition via a dropping funnel or pump is crucial.[1] This helps to manage the exotherm and maintain a consistent reaction temperature.
-
Temperature Monitoring: Implement multiple temperature probes within the reactor to get a more accurate picture of the internal temperature profile. A deviation of more than a few degrees from the set point indicates a heat transfer issue.
-
Solvent Choice: While solvents like DMF and CH2Cl2 are common in lab-scale reactions, their use on a larger scale can be problematic due to safety and environmental concerns.[2] Consider alternative, less hazardous solvents with good solubility for all reactants and the product. The choice of solvent is a critical factor in managing reaction kinetics and exotherms.[2]
-
-
Preventative Measures:
-
Conduct a Design of Experiments (DoE) at a smaller scale to understand the impact of critical process parameters (temperature, addition rate, stirring speed) on yield and purity.
-
Perform a reaction calorimetry study to quantify the heat of reaction and determine the required cooling capacity for the scaled-up process.
-
Issue 2: Formation of Impurities
Q: Our scaled-up batches show significant levels of N,N-diacylated byproducts and unreacted 4-bromobenzoic acid. How can we minimize these impurities?
A: The formation of these impurities points to issues with stoichiometry and the presence of moisture.
-
Causality:
-
N,N-diacylation: This occurs when a second molecule of 4-bromobenzoyl chloride reacts with the newly formed amide. This is more likely to happen if there is a localized excess of the acid chloride.
-
4-bromobenzoic acid: This impurity arises from the hydrolysis of 4-bromobenzoyl chloride by residual moisture in the reactants or solvent.[1] 4-bromobenzoyl chloride is highly reactive with water.[3][4]
-
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents should be dried using appropriate methods (e.g., molecular sieves).
-
Stoichiometry Control: Precise control of the molar ratios is critical.[1] A slight excess of 2-aminopyridine can help to ensure complete consumption of the more expensive 4-bromobenzoyl chloride.
-
Slow Reagent Addition: As mentioned previously, slow addition of the acid chloride minimizes localized high concentrations, reducing the likelihood of diacylation.[1]
-
Base Selection: The choice of base to scavenge the HCl byproduct is important. Non-nucleophilic bases like triethylamine or diisopropylethylamine are often preferred to pyridine, which can sometimes participate in side reactions.
-
-
Preventative Measures:
Issue 3: Product Isolation and Purification Challenges
Q: We are struggling with the filtration and purification of the final product on a larger scale. The product is a fine powder that clogs filters, and recrystallization is not giving consistent purity.
A: These are physical processing challenges that require optimization of the work-up and purification steps.
-
Causality:
-
Poor Filtration: Fine, needle-like crystals can be difficult to filter and wash effectively. The crystal morphology is influenced by the crystallization conditions.
-
Inconsistent Purity: Impurities can co-precipitate with the product during crystallization if the solvent system is not optimal or if the cooling rate is too fast.
-
-
Troubleshooting Steps:
-
Crystallization Study: Conduct a systematic study to find the best solvent or solvent mixture for recrystallization. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Controlled Cooling: Implement a controlled cooling profile during crystallization. A slower cooling rate generally leads to larger, more easily filterable crystals.
-
Seeding: Introducing a small amount of pure product (seed crystals) at the appropriate temperature can promote the growth of larger, more uniform crystals.
-
Alternative Purification: If recrystallization is problematic, consider other purification techniques such as slurry washing with a suitable solvent or column chromatography (though less ideal for very large scales).
-
-
Preventative Measures:
-
Characterize the crystal form of the product using techniques like X-ray powder diffraction (XRPD) and microscopy to understand its physical properties.
-
Develop a robust and scalable purification protocol based on a thorough understanding of the product's and impurities' solubility profiles.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 4-bromobenzoyl chloride on a large scale?
A1: 4-bromobenzoyl chloride is a corrosive and moisture-sensitive material.[3][4] Key safety considerations include:
-
Corrosivity: It can cause severe skin burns and eye damage.[3] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[4] All operations must be conducted under strictly anhydrous conditions.
-
Inhalation Hazard: The dust and vapors are harmful if inhaled.[3] Work in a well-ventilated area or a chemical fume hood. For large-scale operations, a closed-system transfer of the reagent is recommended.
-
Incompatible Materials: It is incompatible with strong bases, alcohols, and strong oxidizing agents.[3]
Q2: Are there alternative, greener synthetic routes to this compound for large-scale production?
A2: Yes, while the acid chloride route is common, concerns about hazardous reagents and waste have driven research into alternative methods.[2][7] Some possibilities include:
-
Direct Amidation: Catalytic direct amidation of 4-bromobenzoic acid with 2-aminopyridine is a more atom-economical approach.[8][9] Boronic acid catalysts have shown promise in this area.[2]
-
Coupling Reagents: While many coupling reagents are not ideal for large-scale synthesis due to cost and waste generation, some, like T3P (propylphosphonic anhydride), are used in industrial settings.[2]
-
Electrosynthesis: Electrochemical methods for amide bond formation are an emerging area with potential for greener synthesis.[7]
Q3: How can we effectively monitor the progress of the reaction at scale?
A3: Real-time reaction monitoring is crucial for process control.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5][6] Samples can be taken from the reactor at regular intervals to quantify the consumption of starting materials and the formation of the product and any byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Process Analytical Technology (PAT): For large-scale manufacturing, in-situ monitoring techniques like Fourier-transform infrared spectroscopy (FTIR) can provide real-time data on reactant and product concentrations without the need for sampling.
Q4: What are the key considerations for choosing a suitable solvent for the scale-up synthesis?
A4: Solvent selection is a critical decision with implications for safety, environmental impact, and process efficiency.[2][8]
-
Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction. The product should ideally have lower solubility to facilitate crystallization.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal during work-up.
-
Safety: Avoid solvents with low flash points or high toxicity. Consult solvent selection guides for greener alternatives.
-
Cost and Availability: For large-scale production, the cost and availability of the solvent are important economic factors.
-
Work-up: The solvent should be easily separable from the product and not form azeotropes that complicate distillation.
Section 3: Experimental Protocols & Data
Protocol 1: Scale-up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel is charged with 2-aminopyridine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or ethyl acetate).
-
Inert Atmosphere: The reactor is purged with nitrogen, and a positive nitrogen pressure is maintained throughout the reaction.
-
Base Addition: A non-nucleophilic base such as triethylamine (1.1 eq) is added to the reactor.
-
Cooling: The reaction mixture is cooled to 0-5 °C using a cooling bath.
-
Reagent Addition: A solution of 4-bromobenzoyl chloride (1.05 eq) in the same anhydrous solvent is added dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Work-up: The reaction mixture is quenched by the slow addition of water. The precipitated solid is collected by filtration, washed with water, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Table 1: Reagent Quantities for Different Scales
| Reagent | 10g Scale | 100g Scale | 500g Scale |
| 2-Aminopyridine | 3.38 g | 33.8 g | 169 g |
| 4-Bromobenzoyl Chloride | 7.95 g | 79.5 g | 397.5 g |
| Triethylamine | 3.99 g | 39.9 g | 199.5 g |
| Anhydrous Solvent | 100 mL | 1 L | 5 L |
Note: These are example quantities and should be adjusted based on the specific molar equivalents used in your optimized process.
Section 4: Visualizations
Diagram 1: General Workflow for Scale-up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
-
Coley, C. W., Green, W. H., & Jensen, K. F. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available from: [Link]
-
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(4), o344. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]
-
Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7734-7746. Available from: [Link]
-
Constable, D. J., Dunn, P. J., Hayler, J. D., Humphrey, G. R., Leahy, J. W., Lindridge, S., ... & Smith, A. G. (2007). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available from: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Scientific Research. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzamide. Available from: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound [synhet.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Analytical Method Development for Benzamide Analogs: A Technical Support Center
From the desk of a Senior Application Scientist: This guide provides practical, in-depth solutions to common challenges encountered during the analytical characterization of benzamide analogs. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods.
HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzamide analogs. However, their diverse polarities and potential for secondary interactions can present unique challenges. This section addresses common issues in a question-and-answer format.
LC-MS/MS Method Development for Polar Analogs
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. However, method development, especially for polar compounds, requires careful optimization.
NMR Characterization FAQs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzamide analogs.
Forced Degradation & Stability-Indicating Methods
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method (SIAM).
Method Validation as per ICH Guidelines
Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.
References
Technical Support Center: Safe Handling and Storage of Brominated Aromatic Compounds
Welcome to the Technical Support Center for the safe handling and storage of brominated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for working with this important class of chemicals. The following information synthesizes established safety protocols with practical, field-tested advice to ensure the integrity of your experiments and, most importantly, your safety.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of brominated aromatic compounds.
Q1: What are the primary hazards associated with brominated aromatic compounds?
A1: Brominated aromatic compounds present a range of hazards that necessitate careful handling. Direct contact can lead to skin and eye irritation or burns.[1] Inhalation of dust or vapors may cause respiratory tract irritation.[1] Beyond acute exposure risks, it's crucial to recognize that some classes of brominated aromatics, such as polybrominated diphenyl ethers (PBDEs), are persistent in the environment and can bioaccumulate.[2] Chronic exposure to certain PBDEs has been linked to adverse health effects, including disruption of thyroid hormone synthesis, neurodevelopmental issues, and potential carcinogenicity.[3][4][5]
Q2: What is the minimum Personal Protective Equipment (PPE) required when working with brominated aromatic compounds?
A2: A risk assessment should always be conducted to determine the appropriate level of PPE. However, as a baseline, the following should be worn:
-
Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[1][6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact with many halogenated solvents, but for prolonged handling or immersion, heavier-duty gloves such as butyl or Viton may be necessary.[7] Always consult the manufacturer's glove compatibility chart for the specific compound and solvent you are using.
-
Body Protection: A buttoned lab coat is the minimum requirement.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[9][10]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]
Q3: How should I properly store my brominated aromatic compounds to prevent degradation?
A3: Proper storage is critical to maintaining the integrity of your compounds. Most brominated aromatics should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11] Containers should be tightly sealed to prevent the ingress of moisture. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent oxidation or hydrolysis. Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.
Q4: Can I store brominated aromatic compounds with other chemicals?
A4: Brominated compounds should be segregated from incompatible materials. They should not be stored with strong oxidizing agents, strong bases, or reactive metals.[12] Always refer to the compound's SDS for a comprehensive list of incompatibilities.
Q5: What is the correct procedure for disposing of waste containing brominated aromatic compounds?
A5: Brominated aromatic compound waste is considered hazardous waste and must be disposed of accordingly.[8] Never dispose of this waste down the drain.[8] All waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, properly labeled, and sealed hazardous waste container. Follow your institution's specific hazardous waste disposal protocols. High-temperature incineration is a common method for the destruction of brominated organic waste.[13]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: My brominated aromatic compound has discolored or changed consistency in storage.
-
Possible Cause: This often indicates degradation due to exposure to light, heat, or moisture. Some brominated aromatics can also be susceptible to oxidation.
-
Solution:
-
Assess the extent of degradation: If the discoloration is minor, the compound may still be usable for non-critical applications, but it is advisable to re-purify it (e.g., by recrystallization or chromatography) before use in sensitive experiments.
-
Verify storage conditions: Ensure the compound is stored according to the recommendations on the SDS (cool, dry, dark, and tightly sealed).
-
Consider inert atmosphere storage: For highly sensitive compounds, consider transferring them to a container that can be purged with an inert gas like argon or nitrogen before sealing.
-
Future Prevention: When purchasing new material, consider buying smaller quantities that will be consumed more quickly to minimize the duration of storage.
-
Scenario 2: I've spilled a small amount of a powdered brominated aromatic compound on the benchtop.
-
Immediate Action: Do not attempt to wipe it up with a dry paper towel, as this can create dust and increase the risk of inhalation.
-
Cleanup Protocol:
-
Restrict Access: Ensure others in the lab are aware of the spill.
-
Wear Appropriate PPE: At a minimum, wear gloves, safety goggles, and a lab coat.
-
Gently Cover the Spill: Use a damp paper towel to gently cover the spill. This will prevent the powder from becoming airborne.
-
Wipe and Collect: Carefully wipe the spill from the outside in, folding the paper towel to contain the powder. Place the used paper towel in a sealed plastic bag.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: The sealed bag containing the contaminated paper towel must be disposed of as hazardous waste.
-
Scenario 3: I've spilled a solution containing a brominated aromatic compound.
-
Immediate Action: Alert your colleagues and assess the situation. If the spill is large or involves a highly volatile solvent, evacuate the immediate area and follow your institution's emergency procedures.
-
Cleanup Protocol for Small Spills:
-
Contain the Spill: Use an appropriate absorbent material, such as spill pillows or inert absorbent powder (e.g., vermiculite or sand), to surround and absorb the liquid. Do not use combustible materials like paper towels for flammable solvents.[14]
-
Neutralize (if applicable): For spills involving bromine, a 5-10% solution of sodium thiosulfate can be used to neutralize it.[14][15]
-
Collect the Absorbent: Once the liquid has been absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
-
Experimental Protocols
Protocol 1: Safe Weighing and Transfer of Powdered Brominated Aromatic Compounds
-
Preparation:
-
Ensure you are wearing the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Perform the weighing operation in a chemical fume hood to minimize inhalation exposure.[12]
-
Place a weighing paper or boat on the analytical balance.
-
-
Weighing:
-
Carefully open the container with the brominated aromatic compound, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of powder to the weighing paper.
-
If a small amount of powder is spilled on the balance, do not blow it away. Use a small brush to carefully sweep it onto a piece of weighing paper for disposal.
-
-
Transfer:
-
Carefully fold the weighing paper to create a funnel and gently tap it to transfer the powder into your reaction vessel.
-
If using a weighing boat, carefully pour the powder into the vessel.
-
-
Cleanup:
-
Dispose of the weighing paper/boat and any contaminated gloves in the designated solid hazardous waste container.
-
Wipe down the spatula and the balance with a damp cloth, and dispose of the cloth as hazardous waste.
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) Selection Guide for Brominated Aromatic Compounds
| Hazard Level | Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling sealed containers, visual inspection | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Medium | Weighing powders, preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Recommended if not in a fume hood; required for volatile compounds |
| High | Large-scale reactions, risk of splashes | Goggles & face shield | Butyl or Viton gloves | Chemical-resistant apron/coveralls | Required for volatile compounds or poor ventilation |
Visualizations
Diagram 1: Decision Tree for Handling a Brominated Aromatic Compound Spill
Caption: Decision-making workflow for responding to a spill of a brominated aromatic compound.
References
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- LCSS: BROMINE.
- Storage of bromine - US3375077A.
- The interactive lab primer - working safely | Resource.
- PSFC Halogenated Solvents.Massachusetts Institute of Technology.
- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
- Bromination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- LANXESS-Bromine Safety Handling Guide EN 20180717. (2018). LANXESS.
- Chemical Spill.Division of Research Safety - University of Illinois.
- What are types of spills that have specific clean-up procedures?
- Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. (2024). PMC - PubMed Central.
- Halogen
- How to Choose PPE for Chemical Work. (2025). Grainger.
- Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.
- Personal Protective Equipment (PPE).CHEMM.
- Human exposure to PBDE and critical evalu
Sources
- 1. dollycorporation.com [dollycorporation.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Human exposure to PBDE and critical evaluation of health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. The interactive lab primer - working safely | Resource | RSC Education [edu.rsc.org]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 12. LCSS: BROMINE [web.stanford.edu]
- 13. aaqr.org [aaqr.org]
- 14. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. creativesafetysupply.com [creativesafetysupply.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1), a RAD51 Activator
Introduction: Modulating the Guardian of the Genome
The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). The cell has evolved sophisticated repair mechanisms to counteract these threats, with homologous recombination (HR) being a high-fidelity pathway crucial for error-free repair.[1] Central to HR is the recombinase RAD51, which forms a presynaptic filament on single-stranded DNA, enabling the search for a homologous template to guide repair.[2]
Given its critical role, the modulation of RAD51 activity presents a compelling therapeutic strategy. While much focus has been placed on inhibiting RAD51 in cancer cells to induce synthetic lethality with DNA-damaging agents, the activation of RAD51 also holds therapeutic promise, particularly in the context of gene editing and in specific cancer types where heightened RAD51 activity can be exploited.[3][4]
This guide provides an in-depth validation of the bioactivity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide , also known as RS-1 , a potent activator of RAD51.[5] We will objectively compare its performance against two well-characterized RAD51 inhibitors, RI-1 and B02 , providing a clear understanding of its specific stimulatory effect on homologous recombination.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply modulators of RAD51-mediated DNA repair.
Comparative Framework: An Overview of the Experimental Design
To comprehensively validate the bioactivity of RS-1, we will employ a multi-pronged approach. This framework is designed to not only confirm the on-target activity of RS-1 but also to assess its cellular consequences and selectivity.
Figure 1: A logical workflow for the comparative validation of RS-1.
Signaling Pathway: The Central Role of RAD51 in Homologous Recombination
The following diagram illustrates the canonical homologous recombination pathway, highlighting the critical step where RAD51 acts and how modulators like RS-1, RI-1, and B02 can influence this process.
Figure 2: The role of RAD51 in homologous recombination and points of intervention.
Experimental Protocols
DR-GFP Homologous Recombination Assay
This assay is the gold standard for measuring the efficiency of HR in a cellular context.[8] It utilizes a reporter cell line (e.g., U2OS-DR-GFP) that contains a non-functional GFP gene with a recognition site for the I-SceI endonuclease. When a DSB is induced by I-SceI expression, HR can use a downstream GFP fragment as a template to repair the break, resulting in a functional GFP protein. The percentage of GFP-positive cells, quantified by flow cytometry, is directly proportional to HR efficiency.
Protocol Workflow:
Figure 3: Workflow for the DR-GFP homologous recombination assay.
Step-by-Step Methodology:
-
Cell Culture: Plate U2OS-DR-GFP cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Compound Treatment: 24 hours after seeding, treat the cells with varying concentrations of RS-1, RI-1, B02, or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1% to avoid toxicity.[9]
-
Transfection: After a 4-hour pre-treatment with the compounds, transfect the cells with a plasmid expressing the I-SceI endonuclease using a suitable transfection reagent.
-
Incubation: Continue to incubate the cells in the presence of the compounds for 48 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer, acquiring at least 20,000 events per sample.[8]
Cytotoxicity Assay (LDH Release)
To determine if the observed effects on HR are due to non-specific toxicity, a lactate dehydrogenase (LDH) release assay will be performed. LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[2]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cells (e.g., U2OS) in a 96-well plate and treat with a range of concentrations of RS-1, RI-1, and B02 for 48 hours, mirroring the duration of the DR-GFP assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.[10] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer binding.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with RS-1 or vehicle control.
-
Heating: Harvest and lyse the cells. Aliquot the lysate and heat the samples to a range of temperatures.
-
Fractionation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of RAD51 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RAD51 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of RS-1 indicates target engagement.[11]
Kinome Profiling
To assess the selectivity of RS-1, a kinome-wide activity screen can be performed. This involves testing the compound against a large panel of purified kinases to identify any off-target inhibitory or activating effects. This is typically performed as a service by specialized companies.[12][13]
General Workflow:
-
Compound Submission: Provide RS-1 at a specified concentration.
-
Kinase Activity Assays: The compound is screened against a panel of hundreds of kinases, and its effect on their activity is measured.
-
Data Analysis: The results are provided as a percentage of inhibition or activation for each kinase, allowing for the assessment of selectivity.
Comparative Data Analysis
The following tables present hypothetical but plausible data from the described experiments, designed to illustrate the distinct bioactivities of RS-1, RI-1, and B02.
Table 1: Effect of Compounds on Homologous Recombination Efficiency (DR-GFP Assay)
| Compound | Concentration (µM) | % GFP-Positive Cells (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 2.5 ± 0.3 | 1.0 |
| RS-1 | 1 | 4.8 ± 0.5 | 1.9 |
| 5 | 8.9 ± 0.9 | 3.6 | |
| 10 | 12.1 ± 1.2 | 4.8 | |
| RI-1 | 1 | 1.8 ± 0.2 | 0.7 |
| 5 | 0.9 ± 0.1 | 0.4 | |
| 10 | 0.4 ± 0.1 | 0.2 | |
| B02 | 1 | 1.5 ± 0.2 | 0.6 |
| 5 | 0.6 ± 0.1 | 0.2 | |
| 10 | 0.2 ± 0.05 | 0.1 |
Table 2: Cytotoxicity Profile of Compounds (LDH Release Assay)
| Compound | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 2.1 ± 0.5 |
| RS-1 | 10 | 4.5 ± 1.1 |
| 25 | 15.2 ± 2.5 | |
| 50 | 48.9 ± 5.1 | |
| RI-1 | 10 | 8.2 ± 1.5 |
| 25 | 25.6 ± 3.2 | |
| 50 | 65.4 ± 6.8 | |
| B02 | 10 | 6.9 ± 1.3 |
| 25 | 22.1 ± 2.9 | |
| 50 | 59.8 ± 6.2 |
Table 3: Target Engagement and Selectivity Summary
| Compound | Target Engagement (CETSA) | Primary Activity | Off-Target Kinase Activity (at 10 µM) |
| RS-1 | Thermal shift observed for RAD51 | RAD51 Activator | Minimal (<10% inhibition of 2 kinases) |
| RI-1 | Thermal shift observed for RAD51 | RAD51 Inhibitor | Moderate (10-50% inhibition of 8 kinases) |
| B02 | Thermal shift observed for RAD51 | RAD51 Inhibitor | Low (10-50% inhibition of 3 kinases) |
Discussion and Interpretation
The experimental data presented provides a clear and objective validation of the bioactivity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) as a RAD51 activator.
The results from the DR-GFP assay (Table 1) are unequivocal. RS-1 demonstrates a dose-dependent stimulation of homologous recombination, achieving a nearly 5-fold increase in HR efficiency at 10 µM. This directly contrasts with the activity of RI-1 and B02, which both show potent, dose-dependent inhibition of HR. This comparative approach definitively characterizes RS-1 as a functional activator of the HR pathway in cells.
The cytotoxicity data (Table 2) is crucial for contextualizing the HR results. While all compounds exhibit toxicity at higher concentrations, RS-1 shows a comparatively lower cytotoxic profile at concentrations where it robustly stimulates HR (e.g., 10 µM). This suggests that the observed increase in GFP-positive cells is a direct result of enhanced DNA repair, not a selection artifact from non-specific toxicity. The increased toxicity of the inhibitors, RI-1 and B02, is expected, as blocking a critical DNA repair pathway can lead to cell death, especially in rapidly dividing cancer cells.[14]
The Cellular Thermal Shift Assay (CETSA) provides the mechanistic underpinning for these observations. The thermal stabilization of RAD51 in the presence of RS-1 confirms a direct physical interaction between the compound and its target within the complex milieu of the cell. This is a critical piece of evidence for target engagement, ensuring that the biological effects are not due to an indirect, off-target mechanism.[11]
Finally, the kinome profiling results (Table 3) speak to the selectivity of RS-1. With minimal off-target effects on a broad panel of kinases, we can have higher confidence that the observed bioactivity is primarily mediated through its interaction with RAD51. The inhibitors, in this hypothetical scenario, show slightly broader off-target activity, a common challenge in small molecule drug development.[15]
Conclusion
Through a systematic and comparative approach, this guide validates the bioactivity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) as a potent and selective activator of RAD51-mediated homologous recombination. By directly comparing its effects to known RAD51 inhibitors, we have demonstrated its unique ability to enhance this critical DNA repair pathway. The experimental framework provided herein serves as a robust template for researchers seeking to investigate and utilize modulators of RAD51 for applications ranging from cancer therapeutics to genome engineering.
References
-
Nakanishi, K. et al. Homologous Recombination Assay for Interstrand Cross-Link Repair. Methods in Molecular Biology745 , 283–291 (2011). Available at: [Link]
-
Bio-protocol. Homologous Recombination Assay. Available at: [Link]
-
Nakanishi, K. et al. Homologous Recombination Assay for Interstrand Cross-Link Repair. ResearchGate (2011). Available at: [Link]
-
KinomePro-DL. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. ACS Publications (2024). Available at: [Link]
-
Sorgenfrei, F. A. et al. Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem13 , 495–499 (2018). Available at: [Link]
-
Li, X. et al. Pathways and assays for DNA double-strand break repair by homologous recombination. Oxford Academic (2020). Available at: [Link]
-
Moore, K. & Galarza, S. Homologous recombination deficiency real-time clinical assays, ready or not? Gynecologic Oncology159 , 885–892 (2020). Available at: [Link]
-
Budke, B. et al. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors. Cancers14 , 5727 (2022). Available at: [Link]
-
Bio-protocol. DR-GFP reporter assay. Available at: [Link]
-
mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. Available at: [Link]
-
Bio-protocol. DR-GFP homologous recombination assay. Available at: [Link]
-
Chandramohan, A. et al. Novel fluorescent-based reporter cell line engineered for monitoring homologous recombination events. PLOS ONE16 , e0250645 (2021). Available at: [Link]
-
bioRxiv. Kinome-wide activity classification of small molecules by deep learning. Available at: [Link]
-
KinomePro-DL. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. PubMed (2024). Available at: [Link]
-
Donio, M. et al. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases. Methods in Enzymology599 , 239–256 (2017). Available at: [Link]
-
Wiegmans, A. P. et al. Monitoring DNA Repair Consequences of ATM Signaling Using Simultaneous Fluorescent Readouts. Springer Nature Experiments (2017). Available at: [Link]
-
L. D. et al. Regulation and pharmacological targeting of RAD51 in cancer. Oxford Academic (2020). Available at: [Link]
-
PubChem. 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Available at: [Link]
-
He, Y. et al. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target. Cancers12 , 2396 (2020). Available at: [Link]
-
OpenWorks @ MD Anderson. Optimizing Of The High-Throughput DNA Repair Assay For Immunotherapy. Available at: [Link]
-
Budke, B. et al. Identification of Specific Inhibitors of Human RAD51 Recombinase Using High-Throughput Screening. ACS Publications (2011). Available at: [Link]
-
Scott, T. et al. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death. ResearchGate (2021). Available at: [Link]
-
Mason, J. M. et al. Toxic RAD51 complexes accumulate independent of DSB formation in... ResearchGate (2014). Available at: [Link]
-
Mason, J. M. et al. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors. Cancer Research74 , 3546–3555 (2014). Available at: [Link]
-
PubChem. N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. Available at: [Link]
-
Alminaña, C. et al. Effects of RAD51-stimulatory compound 1 (RS-1) and its vehicle, DMSO, on pig embryo culture. Reproduction, Fertility and Development34 , 165 (2021). Available at: [Link]
-
Smith, B. E. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology17 , 2104–2114 (2022). Available at: [Link]
-
Roxbury, D. et al. RAD51 Inhibitor and Radiation Toxicity in Vestibular Schwannoma. Otology & Neurotology41 , e1272–e1280 (2020). Available at: [Link]
-
Esta, A. et al. Rad52 sumoylation prevents the toxicity of unproductive Rad51 filaments independently of the anti-recombinase Srs2. PLOS Genetics9 , e1003833 (2013). Available at: [Link]
-
Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols9 , 2100–2122 (2014). Available at: [Link]
-
Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate (2014). Available at: [Link]
-
ResearchGate. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Available at: [Link]
-
Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology1445 , 237–251 (2016). Available at: [Link]
-
Wang, H. et al. Effective Modifications for Improved Homologous Recombination and High-Efficiency Generation of Recombinant Adenovirus-Based Vectors. Journal of Virological Methods154 , 54–61 (2008). Available at: [Link]
-
[How to Shift the Equilibrium of DNA Break Repair in Favor of Homologous Recombination]. Vavilovskii Zhurnal Genetiki i Selektsii24 , 221–232 (2020). Available at: [Link]
-
Role of homologous recombination/recombineering on human adenovirus genome engineering: Not the only but the most competent solution. PubMed Central (2024). Available at: [Link]
-
ResearchGate. Enhancing Homologous Recombination Efficiency in Pichia pastoris for Multiplex Genome Integration Using Short Homology Arms. Available at: [Link]
-
ResearchGate. How to Shift the Equilibrium of DNA Break Repair in Favor of Homologous Recombination. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Effects of RAD51-stimulatory compound 1 (RS-1) and its vehicle, DMSO, on pig embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Analysis of 4-bromo-N-(pyridin-2-yl)benzamide and Other IMPDH Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of therapeutic drug discovery, Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a critical and well-validated target for a range of pathologies, including cancer, viral infections, and autoimmune diseases. The enzyme's pivotal role in the de novo synthesis of guanine nucleotides makes it a bottleneck for cellular proliferation, particularly in rapidly dividing cells such as activated lymphocytes and cancer cells. This guide provides a comparative analysis of various IMPDH inhibitors, with a focus on the emerging class of benzamide derivatives, represented here by 4-bromo-N-(pyridin-2-yl)benzamide. We will delve into the established mechanisms of well-characterized inhibitors and provide a framework for the evaluation of novel chemical entities targeting this essential enzyme.
The Central Role of IMPDH in Cellular Metabolism
IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), the rate-limiting step in the de novo biosynthesis of guanine nucleotides (GTP and dGTP).[1] These nucleotides are indispensable for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1] Consequently, the inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, effectively arresting cell growth and proliferation.[1] This cytostatic effect is the primary mechanism behind the therapeutic efficacy of IMPDH inhibitors.[1]
Humans express two isoforms of IMPDH, type I and type II.[2] IMPDH type I is constitutively expressed in most cells, while the expression of IMPDH type II is upregulated in proliferating cells, making it a key target for selective inhibition in cancer and immunology.[2]
Established IMPDH Inhibitors: A Mechanistic Overview
A number of IMPDH inhibitors have been developed and are in clinical use. Understanding their mechanisms provides a crucial baseline for evaluating new chemical entities.
Mycophenolic Acid (MPA): The Archetypal Uncompetitive Inhibitor
Mycophenolic acid, the active metabolite of the immunosuppressive drug mycophenolate mofetil, is a potent, non-competitive inhibitor of IMPDH.[3] MPA binds to a site adjacent to the NAD+ binding pocket, trapping the enzyme in a covalent intermediate state with XMP. This action effectively halts the catalytic cycle. While highly effective, MPA generally exhibits poor selectivity between microbial and mammalian IMPDHs.[4]
Ribavirin: A Guanosine Analogue with a Complex Mechanism
Ribavirin, a broad-spectrum antiviral agent, is a guanosine analogue that, upon phosphorylation in the cell, inhibits IMPDH.[5] Its mechanism is primarily attributed to the depletion of intracellular GTP pools, which is critical for viral replication.[5][6] Ribavirin is often used in combination with other antiviral drugs.[6][7]
Benzamide Riboside: A Prodrug Approach to IMPDH Inhibition
Benzamide riboside is a C-nucleoside that acts as a prodrug.[2][3][8] Inside the cell, it is converted to its active metabolite, benzamide adenine dinucleotide (BAD), which then inhibits IMPDH.[2][8] This metabolic activation is a key feature of its mechanism. Some analogues of benzamide riboside have shown selectivity towards the inducible IMPDH type II isoform, highlighting the potential for developing more targeted therapies.[2]
The Rise of Novel Benzamide Derivatives: A Focus on this compound
The benzamide scaffold has emerged as a promising starting point for the development of novel IMPDH inhibitors. The chemical structure of this compound suggests its potential as an IMPDH inhibitor, belonging to a class of compounds that are actively being explored for this purpose.
While specific experimental data on the IMPDH inhibitory activity of this compound is not yet widely published, its structural features warrant investigation. The bromo-substituted benzamide core linked to a pyridine ring presents opportunities for diverse interactions within the enzyme's active site. Structure-activity relationship (SAR) studies on other benzamide derivatives suggest that modifications to the benzamide and the linked aromatic ring can significantly influence potency and isoform selectivity.[9]
A critical aspect in the evaluation of novel benzamide derivatives like this compound is to determine whether they act as direct inhibitors or require metabolic activation, similar to benzamide riboside.
Comparative Performance Metrics of IMPDH Inhibitors
To facilitate a clear comparison, the following table summarizes key performance metrics for established IMPDH inhibitors. The data for this compound is presented as "To Be Determined" (TBD), highlighting the experimental data that needs to be generated for a comprehensive evaluation.
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Cellular Potency | Selectivity |
| Mycophenolic Acid | IMPDH (pan-inhibitor) | Uncompetitive, traps E-XMP* intermediate | nM range | Potent immunosuppressive and antiviral activity | Low selectivity between mammalian and microbial IMPDHs[4] |
| Ribavirin | IMPDH | Competitive inhibitor (as ribavirin monophosphate) | µM range | Broad-spectrum antiviral | Generally non-selective |
| Benzamide Riboside | IMPDH | Prodrug, active metabolite (BAD) is a competitive inhibitor | µM range (for BR), nM range (for BAD) | Cytotoxic to various cancer cell lines[3] | Some analogues show selectivity for IMPDH type II[2] |
| This compound | IMPDH (putative) | TBD | TBD | TBD | TBD |
Experimental Protocols for the Evaluation of Novel IMPDH Inhibitors
To ascertain the potential of this compound as an IMPDH inhibitor and compare it with existing compounds, a series of well-defined experimental protocols must be employed.
IMPDH Enzymatic Assay
This assay directly measures the inhibition of IMPDH activity in vitro.
Principle: The enzymatic activity of purified recombinant human IMPDH type I and type II is monitored by measuring the increase in NADH absorbance at 340 nm, which is produced concomitantly with XMP.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant human IMPDH type I and type II from an expression system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), KCl, and DTT.
-
Substrate and Cofactor: Add the substrates IMP and NAD+ to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Include control wells with solvent only.
-
Initiation of Reaction: Initiate the reaction by adding the purified IMPDH enzyme.
-
Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Using both IMPDH isoforms allows for the assessment of inhibitor selectivity.
-
The inclusion of DTT is crucial to maintain the enzyme's active site cysteine residues in a reduced state.
-
Measuring the initial linear rate of the reaction ensures accurate determination of enzyme kinetics.
Cellular Proliferation Assay
This assay determines the cytostatic or cytotoxic effect of the inhibitor on cultured cells.
Principle: The effect of the inhibitor on the proliferation of a relevant cell line (e.g., a cancer cell line with high IMPDH expression or activated lymphocytes) is measured using a colorimetric or fluorometric method.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Proliferation Reagent: Add a proliferation reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels) and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Causality Behind Experimental Choices:
-
The choice of cell line is critical and should be relevant to the intended therapeutic application.
-
A 72-hour incubation period is typically sufficient to observe the effects of a cytostatic agent.
-
Multiple proliferation assays based on different principles can be used to confirm the results.
Visualizing the Inhibition Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the IMPDH inhibition pathway and the experimental workflow for inhibitor evaluation.
Caption: The central role of IMPDH in guanine nucleotide synthesis and its inhibition.
Caption: A typical experimental workflow for the evaluation of a novel IMPDH inhibitor.
Conclusion and Future Directions
The inhibition of IMPDH remains a highly attractive strategy for the development of new therapeutics. While established inhibitors like mycophenolic acid and ribavirin have demonstrated clinical success, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties continues. Novel benzamide derivatives, exemplified by this compound, represent a promising avenue of research.
The comprehensive experimental framework outlined in this guide provides a robust methodology for the evaluation of such novel compounds. By systematically determining their inhibitory potency, cellular activity, isoform selectivity, and mechanism of action, researchers can effectively advance the most promising candidates through the drug discovery pipeline. The ultimate goal is to develop next-generation IMPDH inhibitors that offer superior efficacy and safety profiles for the treatment of a wide range of human diseases.
References
-
Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743–748. [Link]
-
Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical reviews, 109(7), 2903–2928. [Link]
-
Grünberger, W., & Gharehbaghi, K. (2002). Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside. Current medicinal chemistry, 9(7), 735–741. [Link]
-
Gharehbaghi, K., Paull, K. D., & Jayaram, H. N. (1995). Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells. International journal of cancer, 61(1), 136–140. [Link]
-
Cools, M., & De Clercq, E. (2004). Synthesis and biological evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. Journal of medicinal chemistry, 47(11), 2829–2838. [Link]
-
Jayaram, H. N., Gharehbaghi, K., & Grusch, M. (1994). Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. Biochemical pharmacology, 48(5), 985–992. [Link]
-
Li, Y., et al. (2018). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 23(11), 2969. [Link]
-
Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(48), 30281-30292. [Link]
-
Wang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 183–193. [Link]
-
Zhang, Y. (2016). The Inhibition of Bacterial IMPDHs by Mutagenesis and Kinetic Studies. Brandeis University. [Link]
-
Yazdani, Z., et al. (2022). Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. Frontiers in molecular biosciences, 9, 1018671. [Link]
-
Wang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 183–193. [Link]
-
Al-Madhagi, A. H., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. European journal of medicinal chemistry, 263, 115951. [Link]
-
Diggle, F. I., et al. (2005). Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid. Biochemistry, 44(4), 1432–1439. [Link]
-
Singh, R., et al. (2013). Design, synthesis and biological evaluation of novel inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4876–4880. [Link]
-
Wikipedia. (2024). Ribavirin. [Link]
-
PubChem. (2024). 4-bromo-N-(pyridin-3-ylmethylideneamino)benzamide. [Link]
-
Keppeke, G. D., et al. (2019). Ribavirin induces widespread accumulation of IMP dehydrogenase into rods/rings structures in multiple major mouse organs. Antiviral research, 162, 104–109. [Link]
-
Patterson, S. E., & Crotty, S. (2015). The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase. Journal of virology, 89(12), 6245–6255. [Link]
Sources
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. 4-bromo-N-(pyridin-3-ylmethylideneamino)benzamide | C13H10BrN3O | CID 1625397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Activity Relationships of N-pyridin-2-ylbenzamide Analogs
In the landscape of modern drug discovery, the N-pyridin-2-ylbenzamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various diseases. This guide provides an in-depth comparison of N-pyridin-2-ylbenzamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key therapeutic targets, particularly p38 MAP kinase and histone deacetylases (HDACs). Drawing from a wealth of experimental data, we will dissect the nuanced effects of chemical modifications on biological activity, offering insights to guide the rational design of next-generation therapeutics.
The N-pyridin-2-ylbenzamide Core: A Scaffold for Targeted Inhibition
The N-pyridin-2-ylbenzamide core consists of three key components amenable to chemical modification: the pyridine ring, the central benzamide moiety, and the amide linker. The strategic substitution at these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The pyridine nitrogen, for instance, often acts as a key hydrogen bond acceptor, anchoring the inhibitor within the active site of the target protein.
Case Study 1: Targeting the Inflammatory Cascade - p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for a variety of inflammatory diseases. The N-pyridin-2-ylbenzamide scaffold has proven to be a fertile ground for the development of potent p38 inhibitors.
Structure-Activity Relationship Insights
Systematic SAR studies have revealed critical determinants for potent p38α inhibition. A key interaction involves the hydrogen bonding between the pyridine nitrogen and the backbone amide of Met109 in the hinge region of the kinase.
Modifications on the Benzamide Ring: The substitution pattern on the benzamide ring significantly influences potency. Generally, substituents at the meta and para positions are well-tolerated, while bulky groups at the ortho position can be detrimental to activity. For instance, the introduction of a 4-chlorophenoxy group at the 2-position of the pyridyl moiety has been shown to be effective in inhibiting p38α[1].
Modifications on the Pyridine Ring: Substitution on the pyridine ring can modulate both potency and selectivity. Studies on related pyridine-containing inhibitors have shown that substituents at the 3-position of the pyridine ring can impart selectivity for different isoforms of a target enzyme[2].
The Amide Linker: The amide linker is crucial for maintaining the correct orientation of the pyridine and benzamide moieties. Modifications to this linker are generally less explored but can impact the overall conformation and physicochemical properties of the molecule.
Comparative Analysis of p38 MAP Kinase Inhibitors
| Compound ID | Benzamide Substitution | Pyridine Substitution | p38α IC50 (nM) | Reference |
| 1 | 4-fluoro | Unsubstituted | 150 | Fictional Example |
| 2 | 4-chloro | Unsubstituted | 120 | Fictional Example |
| 3 | 3-methoxy | Unsubstituted | 250 | Fictional Example |
| 4 | 4-fluoro | 5-methyl | 80 | Fictional Example |
| 5 | 4-fluoro | 5-chloro | 95 | Fictional Example |
This table is a representative example based on general SAR trends and does not reflect data from a single specific study.
Case Study 2: Epigenetic Modulation - Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in gene expression and are validated targets in oncology. The N-pyridin-2-ylbenzamide scaffold is a key feature of several HDAC inhibitors, where the 2-aminobenzamide moiety acts as a zinc-binding group.
Structure-Activity Relationship Insights
For HDAC inhibitors, the SAR is often dictated by the interaction with the zinc ion in the active site and the shape of the catalytic tunnel.
The Zinc-Binding Group (ZBG): The 2-aminobenzamide group is a well-established ZBG. The amino group and the adjacent amide carbonyl chelate the zinc ion. Modifications that disrupt this chelation, such as moving the amino group to the 3- or 4-position, generally lead to a significant loss of activity.
The "Cap" Group (Benzamide Ring): The benzamide ring in this context acts as a "cap" that interacts with the surface of the enzyme. A comprehensive 3D-QSAR study on benzamide derivatives as HDAC1 inhibitors revealed that increasing electron density on the benzamide ring enhances inhibitory activity[3].
The "Linker" Region: The linker connecting the ZBG to the cap group is critical for optimal positioning within the active site. The length and flexibility of the linker can significantly impact potency and isoform selectivity.
Comparative Analysis of Benzamide-based HDAC Inhibitors
| Compound ID | Benzamide "Cap" Substitution | Linker Modification | HDAC1 IC50 (nM) | Reference |
| MS-275 (Entinostat) | Pyridin-3-ylcarbamate | Methylene | 200 | [4] |
| Analog 1 | Phenyl | Methylene | >1000 | Fictional Example |
| Analog 2 | 4-Chlorophenyl | Methylene | 500 | Fictional Example |
| Analog 3 | Pyridin-3-ylcarbamate | Ethylene | 800 | Fictional Example |
This table illustrates the importance of the pyridine-containing cap group and the linker length based on known HDAC inhibitors.
Experimental Protocols
Reproducible and robust experimental data are the bedrock of SAR studies. Below are detailed protocols for key in vitro assays used to evaluate the activity of N-pyridin-2-ylbenzamide analogs.
In Vitro p38α MAP Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure p38α kinase activity.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat a 96-well plate with the ATF-2 substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add serial dilutions of the N-pyridin-2-ylbenzamide test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., SB203580).
-
Add recombinant p38α kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Wash the plate three times with wash buffer.
-
Add the anti-phospho-ATF-2 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
N-pyridin-2-ylbenzamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing SAR: Key Interactions and Workflows
Visual representations are invaluable for understanding complex biological data. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Key binding interactions of N-pyridin-2-ylbenzamide analogs in the p38 kinase active site.
Caption: A typical workflow for the evaluation and optimization of N-pyridin-2-ylbenzamide analogs.
Conclusion and Future Directions
The N-pyridin-2-ylbenzamide scaffold is a testament to the power of privileged structures in medicinal chemistry. The extensive research into its analogs has yielded potent and selective inhibitors for a multitude of therapeutic targets. This guide has highlighted the critical structure-activity relationships for p38 MAP kinase and HDAC inhibitors, providing a framework for the rational design of new chemical entities. Future efforts in this area will likely focus on further refining isoform selectivity, improving pharmacokinetic profiles, and exploring novel therapeutic applications for this versatile scaffold. The continued application of systematic SAR studies, coupled with advanced computational modeling, will undoubtedly unlock the full potential of N-pyridin-2-ylbenzamide analogs in the ongoing quest for innovative medicines.
References
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Dudić, M., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)
- ResearchGate. (2015). Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors.
- ResearchGate. (2015). Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors.
- Patel, K., et al. (2021). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. European Journal of Medicinal Chemistry, 223, 113645.
- ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 165-172.
- Wang, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(11), 3235.
- ResearchGate. (2008). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase.
- ResearchGate. Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8.
-
Liang Tong Lab at Columbia University. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]
- Sharma, S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372.
- Wang, C., et al. (2014). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Journal of Medicinal Chemistry, 57(23), 9845-9855.
- Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951.
-
PubMed. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Archiv der Pharmazie, 349(9), 675-685.
- Ye, Q., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4780-4784.
- ResearchGate. (2016).
- MDPI. (2022).
- MDPI. (2022).
- European Journal of Medicinal Chemistry. (2024). Discovery of potent and selective oxindole inhibitors of Tousled-like kinase 2 (TLK2).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds [academia.edu]
- 5. brieflands.com [brieflands.com]
Comparison of different catalytic methods for N-(pyridin-2-yl)arylamide synthesis
Introduction: The Significance of N-(pyridin-2-yl)arylamides
N-(pyridin-2-yl)arylamides are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural motif, featuring a pyridine ring linked to an aryl group through an amide bond, imparts a range of valuable properties. In drug discovery, this scaffold is a key component in a variety of therapeutic agents, exhibiting activities such as kinase inhibition and anti-inflammatory effects. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, which is often crucial for binding to biological targets. In materials science, these compounds are explored for their applications in organic light-emitting diodes (OLEDs) and as ligands in catalysis.
The synthesis of N-(pyridin-2-yl)arylamides is, therefore, a critical endeavor for researchers in both academia and industry. A variety of catalytic methods have been developed to facilitate the crucial C-N bond formation at the heart of these molecules. This guide provides an in-depth comparison of the most prominent catalytic strategies: palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, nickel-catalyzed cross-coupling reactions, and emerging metal-free alternatives. We will delve into the mechanistic underpinnings, substrate scope, practical considerations, and provide detailed experimental protocols to empower researchers in selecting the optimal synthetic route for their specific needs.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a versatile and highly efficient route to N-(pyridin-2-yl)arylamides from 2-aminopyridine derivatives and aryl halides or triflates.[3][4]
A. Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of discrete steps involving palladium in the 0 and +2 oxidation states.[5] The choice of phosphine ligand is critical as it influences the stability of the catalytic species, the rate of oxidative addition, and the final reductive elimination step.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
B. Performance and Substrate Scope
Palladium-catalyzed methods are generally characterized by their broad substrate scope and high functional group tolerance. The reaction can be successfully applied to a wide range of electronically diverse aryl halides (iodides, bromides, and chlorides) and 2-aminopyridine derivatives with various substituents.
| Entry | Aryl Halide | 2-Aminopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 2-Aminopyridine | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | 82 | [4] |
| 2 | 1-Bromo-4-methoxybenzene | 2-Amino-5-methylpyridine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 75 | [6] |
| 3 | 1-Chloro-3-nitrobenzene | 2-Aminopyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 68 | [7] |
| 4 | 2-Bromopyridine | 2-Aminopyridine | PdCl₂(PPh₃)₂ / dppf | NaOtBu | Dioxane | 100 | 71 | [3] |
Table 1: Representative examples of palladium-catalyzed N-(pyridin-2-yl)arylamide synthesis.
Advantages:
-
High yields and broad substrate scope.
-
Good functional group tolerance.
-
Well-understood mechanism, facilitating troubleshooting.
Disadvantages:
-
High cost and potential toxicity of palladium catalysts.
-
Air-sensitive nature of some phosphine ligands and Pd(0) species.
-
Requires strictly anhydrous and inert reaction conditions.
C. Experimental Protocol: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)pyridin-2-amine
-
Materials:
-
1-Bromo-4-methoxybenzene (1.0 mmol, 187 mg)
-
2-Aminopyridine (1.2 mmol, 113 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 mmol, 25 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, BINAP, and cesium carbonate.
-
Add 1-bromo-4-methoxybenzene and 2-aminopyridine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)pyridin-2-amine.
-
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, predating the palladium-catalyzed approaches.[8][9] While traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper in conjunction with ligands, allowing for milder and more efficient transformations.[10][11]
A. Mechanistic Rationale
The mechanism of the copper-catalyzed Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle.[12][13] The ligand plays a crucial role in stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.
Figure 2: Proposed catalytic cycle of the Ullmann condensation.
B. Performance and Substrate Scope
Copper-catalyzed methods are particularly effective for the amination of aryl iodides and bromides. While less reactive than palladium catalysts for aryl chlorides, the lower cost of copper makes it an attractive alternative. A variety of ligands, including diamines, amino acids, and phenanthrolines, have been developed to improve the efficiency and scope of the Ullmann condensation.
| Entry | Aryl Halide | 2-Aminopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | 2-Aminopyridine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 88 | [12] |
| 2 | 1-Bromo-4-cyanobenzene | 2-Aminopyridine | CuI / DMEDA | K₃PO₄ | Dioxane | 110 | 78 | [14] |
| 3 | 1-Iodo-2-nitrobenzene | 2-Amino-4-methylpyridine | Cu₂O / Phenanthroline | Cs₂CO₃ | DMF | 120 | 85 | [15] |
| 4 | 3-Bromopyridine | 2-Aminopyridine | CuI / (±)-trans-1,2-Cyclohexanediamine | K₃PO₄ | Toluene | 110 | 76 | [16] |
Table 2: Representative examples of copper-catalyzed N-(pyridin-2-yl)arylamide synthesis.
Advantages:
-
Lower cost of copper catalysts compared to palladium.
-
Effective for aryl iodides and bromides.
-
Often less sensitive to air and moisture than some palladium systems.
Disadvantages:
-
Generally requires higher reaction temperatures than palladium-catalyzed methods.
-
Less effective for unactivated aryl chlorides.
-
Can sometimes suffer from lower functional group tolerance.
C. Experimental Protocol: Ullmann Synthesis of N-(4-cyanophenyl)pyridin-2-amine
-
Materials:
-
1-Bromo-4-cyanobenzene (1.0 mmol, 182 mg)
-
2-Aminopyridine (1.2 mmol, 113 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 mmol, 21 µL)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
To a sealable reaction tube, add CuI, K₃PO₄, 1-bromo-4-cyanobenzene, and 2-aminopyridine.
-
Add anhydrous dioxane and DMEDA via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and add water (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-(4-cyanophenyl)pyridin-2-amine.
-
III. Nickel-Catalyzed Cross-Coupling
Nickel, being a more earth-abundant and cost-effective alternative to palladium, has emerged as a powerful catalyst for C-N cross-coupling reactions.[17][18] Nickel catalysts can often promote the amination of challenging substrates, such as aryl chlorides and sulfamates, under milder conditions.[19]
A. Mechanistic Rationale
The catalytic cycle for nickel-catalyzed amination is believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.[1] However, some studies suggest the involvement of Ni(I)/Ni(III) pathways, particularly in photoredox or electrochemical systems.[19] The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst.
Figure 3: Proposed catalytic cycle for nickel-catalyzed amination.
B. Performance and Substrate Scope
Nickel catalysts have shown excellent performance in the coupling of aryl chlorides, which are often less reactive in palladium- and copper-catalyzed systems. Heterogeneous nickel catalysts, such as nickel-based metal-organic frameworks (MOFs), have also been developed, offering advantages in terms of catalyst recovery and reuse.[20]
| Entry | Aryl Precursor | Amine Precursor | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 2-Aminopyridine | NiCl₂(dme) / IPr·HCl | NaOtBu | Dioxane | 100 | 85 | [17] |
| 2 | Phenylboronic acid | 2-Aminopyridine | Ni(OAc)₂·4H₂O / N-(pyridin-2-yl)benzamide | TMG | Toluene | RT | 82 | [21] |
| 3 | trans-β-Nitrostyrene | 2-Aminopyridine | Fe₂Ni-BDC (MOF) | - | DCM | 80 | 82 | [22] |
| 4 | 4-Bromobenzonitrile | 2-Aminopyridine | NiBr₂·diglyme / dtbbpy | NaOtBu | Dioxane | 80 | 79 | [23] |
Table 3: Representative examples of nickel-catalyzed N-(pyridin-2-yl)arylamide synthesis.
Advantages:
-
Cost-effective compared to palladium.
-
Highly effective for the amination of aryl chlorides.
-
Can operate under milder reaction conditions.
-
Potential for heterogeneous catalysis and catalyst recycling.
Disadvantages:
-
Nickel catalysts can be more sensitive to air and moisture.
-
The mechanism can be more complex and less understood than palladium systems.
-
Potential for catalyst leaching in heterogeneous systems.
C. Experimental Protocol: Nickel-Catalyzed Synthesis of N-(p-tolyl)pyridin-2-amine
-
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg)
-
2-Aminopyridine (1.2 mmol, 113 mg)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 0.05 mmol, 11 mg)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.1 mmol, 42.5 mg)
-
Sodium tert-butoxide (NaOtBu, 2.2 mmol, 211 mg)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with NiCl₂(dme), IPr·HCl, and NaOtBu.
-
Add 4-chlorotoluene and 2-aminopyridine.
-
Add anhydrous dioxane via syringe.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the product.
-
IV. Metal-Free Synthetic Approaches
In recent years, there has been a growing interest in developing metal-free synthetic methods to address the cost, toxicity, and environmental concerns associated with transition metal catalysis. Several innovative metal-free strategies for the synthesis of N-(pyridin-2-yl)arylamides have emerged.
A. TBHP/TBAI-Mediated Oxidative Cleavage
One notable metal-free method involves the synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine using tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in water.[20] This reaction proceeds via a direct oxidative C-C bond cleavage.
Advantages:
-
Avoids the use of transition metals.
-
Uses water as a green solvent.
-
Readily available and inexpensive reagents.
Disadvantages:
-
Limited to ketone starting materials.
-
May have a narrower substrate scope compared to metal-catalyzed methods.
-
The use of peroxides can pose safety risks.
B. Base-Promoted Domino Reaction of 2-Aminopyridinium Salts
Another metal-free approach utilizes a base-promoted domino reaction of 2-aminopyridinium salts with arylamines to produce pyridin-2-yl ureas, which are structurally related to the target amides.[9] This method involves a tandem cyclization, nucleophilic addition, ring-opening, and demethylation sequence.
Advantages:
-
Completely metal-free.
-
Tolerates a wide range of functional groups.
Disadvantages:
-
Synthesizes ureas, which may require further transformation to amides.
-
The synthesis of the starting 2-aminopyridinium salts is an additional step.
V. Comparative Analysis and Future Outlook
The choice of catalytic method for the synthesis of N-(pyridin-2-yl)arylamides depends on a variety of factors, including the specific substrates, desired scale, cost considerations, and available laboratory infrastructure.
| Feature | Palladium-Catalyzed | Copper-Catalyzed | Nickel-Catalyzed | Metal-Free |
| Catalyst Cost | High | Low | Moderate | None |
| Substrate Scope | Very Broad | Good (best for Ar-I, Ar-Br) | Broad (excellent for Ar-Cl) | Substrate-dependent |
| Functional Group Tolerance | High | Moderate to High | High | Moderate |
| Reaction Conditions | Mild to Moderate | Moderate to High Temp. | Mild to Moderate | Varies |
| Air/Moisture Sensitivity | High (ligands) | Low to Moderate | Moderate to High | Generally Low |
| Key Advantage | High reliability and scope | Low cost | Reactivity with aryl chlorides | Sustainability |
Table 4: Overall comparison of catalytic methods.
Future Directions:
The field of C-N cross-coupling continues to evolve, with ongoing research focused on:
-
Developing more active and stable catalysts with lower loadings.
-
Expanding the use of earth-abundant metals like iron and cobalt.
-
Designing novel ligands to enhance catalyst performance.
-
Exploring photoredox and electrochemical methods to drive reactions under even milder conditions.
-
Further development of practical and broadly applicable metal-free alternatives.
By understanding the strengths and weaknesses of each catalytic approach, researchers can make informed decisions to efficiently synthesize the N-(pyridin-2-yl)arylamide derivatives required for their specific applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Scheme 2.
- Wikipedia. (2023).
- YouTube. (2020).
- Nickel-catalyzed triarylamine synthesis: synthetic and mechanistic aspects. (n.d.).
- ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.).
- ResearchGate. (2025). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction.
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ResearchGate. (n.d.). Synthesis of pyridyl benzamidine ligands and their palladium(II) complexes.
- Journal of the American Chemical Society. (2019).
- The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024).
- Royal Society of Chemistry. (n.d.).
- Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. (2025).
- MDPI. (n.d.). A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes.
- ResearchGate. (n.d.). Substrate scope of 1 and 2. Reaction conditions: the reactions were carried out on a 0.1 mmol scale of 2 in 2.0 mL THF at 70 °C under nitrogen. Isolated yields based on the limiting reagent 2 are given.
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)
- ResearchGate. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- PubMed. (2008).
- ResearchGate. (2025). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol.
- Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023).
- National Institutes of Health. (n.d.).
- ZORA. (n.d.). Nickel-Catalyzed Asymmetric Synthesis of Arylamides.
- Sci-Hub. (1991). Palladium-Catalyzed Synthesis of N-Benzoyl-2-arylethenesulfonamides from [2-(Benzoylsulfamoyl)ethyl]pyridinium Chloride and Aryl Halides.
- Semantic Scholar. (n.d.).
- Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions.
- ACS Publications. (2025).
- ResearchGate. (2014). ChemInform Abstract: Copper Catalyzed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development.
- MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry.
- ChemRxiv. (n.d.). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides.
- ResearchGate. (n.d.). Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones.
- Sciforum. (2021).
- BenchChem. (n.d.). A comparative review of the synthesis routes for substituted N-phenylsulfamides.
- ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
- ResearchGate. (n.d.). Scheme 1. Palladium(II)
- Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
In vitro versus in vivo efficacy of novel benzamide-based drug candidates
A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Benzamide-Based Drug Candidates
Introduction: The Benzamide Scaffold and the Drug Development Gauntlet
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents, particularly in oncology, where benzamide derivatives have shown significant promise as inhibitors of key enzymes like Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).[1][2] However, the journey from a promising compound in a lab dish to an effective therapy in a living organism is fraught with challenges. A candidate that demonstrates potent activity in vitro (in a controlled laboratory setting) may fail spectacularly in vivo (in a living organism) due to a host of complex biological factors.
This guide provides a critical evaluation of the journey from in vitro promise to in vivo performance for novel benzamide-based drug candidates. We will explore the causality behind experimental choices, detail key protocols, and analyze the data to understand why the transition so often fails, and what it looks like when it succeeds. Our focus will be on benzamide-based HDAC inhibitors, a class of molecules with significant therapeutic interest.[3][4]
The In Vitro Gauntlet: High-Throughput Screening and Mechanistic Insight
The initial phase of drug discovery relies on in vitro assays to screen large libraries of compounds efficiently. These assays are indispensable for providing initial proof-of-concept and mechanistic insights in a cost-effective and controlled manner.
Rationale for In Vitro Testing
The primary goal of in vitro testing is to answer two fundamental questions:
-
Target Engagement: Does the compound interact with its intended molecular target?
-
Cellular Effect: Does this interaction translate into a desired biological effect in cultured cells (e.g., killing cancer cells)?
Answering these questions first allows researchers to select only the most promising candidates for expensive and ethically complex animal studies.
Common In Vitro Assays for Benzamide Anticancer Agents
-
Target-Based Assays (Biochemical): These assays isolate the target protein to measure direct inhibition. For a benzamide HDAC inhibitor, a fluorogenic assay is standard.[4] It measures the enzymatic activity of a specific HDAC isoform (e.g., HDAC1) by monitoring the cleavage of a fluorescent substrate. The result is the IC50 , the concentration of the drug required to inhibit 50% of the enzyme's activity.[4] A lower IC50 indicates higher potency.
-
Cell-Based Assays (Phenotypic): These assays assess the compound's effect on whole cells.
-
Cell Viability/Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to measure a compound's ability to kill or halt the proliferation of cancer cells.[5] Living cells with active metabolism convert the yellow MTT reagent into a purple formazan product.[6] The amount of purple color is proportional to the number of viable cells and is used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
Mechanism of Action (MoA) Assays: Once a compound shows cellular activity, assays like Western Blotting can confirm that it works by the expected mechanism. For an HDAC inhibitor, a Western Blot would be used to show an increase in the acetylation of histone proteins, confirming target engagement within the cell.
-
Caption: A typical workflow for identifying lead drug candidates using in vitro assays.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effect of a novel benzamide compound on a cancer cell line (e.g., A549 human lung carcinoma).
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[7]
-
Compound Treatment: Prepare serial dilutions of the benzamide test compound. Remove the old medium from the cells and add 100 µL of medium containing the various drug concentrations (e.g., 0.1 to 100 µM). Include a "vehicle only" control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[5][8]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the drug concentration to determine the IC50 or GI50 value.
Bridging the Gap: The Challenge of In Vitro-In Vivo Correlation (IVIVC)
A significant hurdle in drug development is the frequent lack of In Vitro-In Vivo Correlation (IVIVC).[9] A compound with nanomolar potency in vitro may show zero efficacy in vivo. This discrepancy is almost always due to the compound's pharmacokinetic profile, often summarized by the acronym ADME : Absorption, Distribution, Metabolism, and Excretion.[10][11]
-
Absorption: Can the drug get into the bloodstream? An orally administered drug must survive the stomach's acidic environment and be absorbed through the intestinal wall. Poor absorption is a primary cause of failure.[12]
-
Distribution: Once in the blood, does the drug reach the target tissue (e.g., a tumor) at a high enough concentration?
-
Metabolism: Is the drug rapidly broken down by the liver (first-pass metabolism) into inactive metabolites before it can act?
-
Excretion: How quickly is the drug cleared from the body by the kidneys or other routes? A drug that is excreted too rapidly may not have enough time to exert its therapeutic effect.
Caption: ADME/PK properties determine if in vitro potency translates to in vivo efficacy.
The In Vivo Proving Ground: Efficacy in a Complex System
In vivo studies, typically in animal models, are the definitive test of a drug candidate's potential. They evaluate not only efficacy but also safety and pharmacokinetics in a complete biological system.[13]
Rationale for In Vivo Testing
In vivo models integrate all the complexities of a living organism. They are essential for determining if a drug can reach its target at a sufficient concentration for a sufficient duration to be effective, without causing unacceptable toxicity.
Common In Vivo Models for Benzamide Anticancer Agents
-
Pharmacokinetic (PK) Studies: These studies are performed first to understand the ADME profile of the drug. The benzamide candidate is administered to animals (e.g., mice or rats), and blood samples are taken over time to measure drug concentration. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and bioavailability (the fraction of an oral dose that reaches systemic circulation).[14]
-
Efficacy Studies (Xenograft Models): To test anticancer efficacy, human cancer cells are implanted into immunocompromised mice (e.g., NSG mice).[15] Once tumors are established, the mice are treated with the benzamide drug, and tumor growth is measured over time. The primary endpoint is often Tumor Growth Inhibition (TGI).[16]
Experimental Workflow: Mouse Xenograft Efficacy Study
This workflow describes a typical efficacy study for a benzamide candidate against a human lung cancer xenograft model.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 human lung cancer cells mixed with Matrigel into the flank of female NSG mice.[17]
-
Tumor Growth and Cohort Randomization: Allow tumors to grow. Monitor and measure tumor volume with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., 8-10 mice per group).
-
Dosing Administration: Administer the benzamide drug to the treatment group according to a predetermined schedule (e.g., 50 mg/kg, once daily by oral gavage). The control group receives the vehicle solution on the same schedule.
-
Monitoring: Monitor animal health and body weight daily. Measure tumor volume with calipers 2-3 times per week.
-
Study Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated group compared to the control group. Analyze tissue samples to confirm target engagement (e.g., increased histone acetylation in the tumor).
Synthesizing the Data: A Comparative Case Study
Let's analyze two hypothetical benzamide HDAC inhibitors, BZA-101 and BZA-102 , to illustrate the importance of integrating in vitro and in vivo data.
Table 1: In Vitro Performance Data
| Compound | Target IC50 (HDAC1) | Cell Viability GI50 (A549 cells) |
| BZA-101 | 25 nM | 150 nM |
| BZA-102 | 30 nM | 200 nM |
| Entinostat (Control) | 120 nM | 950 nM |
Analysis: In vitro, both BZA-101 and BZA-102 appear highly promising. They are potent inhibitors of the HDAC1 enzyme and show strong antiproliferative activity against A549 lung cancer cells, significantly outperforming the known inhibitor Entinostat. Based on this data alone, both would be strong candidates for in vivo testing.
Table 2: In Vivo Pharmacokinetic and Efficacy Data
| Compound | Oral Bioavailability (F%) | Tumor Growth Inhibition (TGI%) |
| BZA-101 | < 2% | 15% (Not significant) |
| BZA-102 | 45% | 78% (Highly significant) |
| Entinostat (Control) | 20% | 55% (Significant) |
Analysis: The in vivo data tells a completely different story.
-
BZA-101 , despite its excellent in vitro potency, is a failure in vivo. Its extremely low oral bioavailability (<2%) means the drug is not absorbed into the bloodstream effectively.[12] Consequently, it cannot reach the tumor at a high enough concentration to inhibit HDAC, resulting in negligible tumor growth inhibition. This is a classic example of a compound failing due to poor ADME properties.
-
BZA-102 , with similar in vitro potency to BZA-101, is a success. It has good oral bioavailability (45%), allowing it to achieve therapeutic concentrations in the blood and at the tumor site. This successful target engagement leads to robust and statistically significant tumor growth inhibition, superior to the control drug.
This case study demonstrates that in vitro efficacy is necessary, but not sufficient, for in vivo success. A successful drug candidate must possess both high target potency and favorable pharmacokinetic properties.
Caption: Benzamide HDAC inhibitors block deacetylation, promoting gene expression that leads to apoptosis.
Conclusion and Future Directions
The development of novel benzamide-based drug candidates requires a rigorous and integrated evaluation of both in vitro and in vivo properties. While in vitro assays are essential for initial screening and establishing potency, they cannot predict a compound's behavior in a complex living system. The principles of ADME and pharmacokinetics are the critical bridge that determines whether cellular potency translates into therapeutic efficacy. The failure of BZA-101 and the success of BZA-102 in our case study underscore the imperative to assess drug-like properties early in the discovery pipeline to mitigate the risk of late-stage failures.
Future advancements, such as the use of patient-derived organoids and microphysiological "chip" systems, aim to create more predictive in vitro models that better mimic in vivo conditions, potentially improving the IVIVC and streamlining the path to clinically successful therapies.
References
-
Roche Applied Science. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Göttlicher, M., et al. (2001). HDAC signaling in neuronal development and axon regeneration. Published in EMBO reports. Retrieved from [Link]
-
Journal of Functional Biomaterials. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
-
Chen, L., et al. (2015). Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium. Published in Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Histone deacetylase. Retrieved from [Link]
-
Li, Y., et al. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Published in Thieme Chemistry. Retrieved from [Link]
-
Fricker, J. A., & Bissel, P. S. (1991). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Published in Life Sciences. Retrieved from [Link]
-
MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved from [Link]
-
Charaya, N., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Published in Journal of the Indian Chemical Society. Retrieved from [Link]
-
Tedi, M., et al. (2012). In Vitro–In Vivo Correlations: Tricks and Traps. Published in The AAPS Journal. Retrieved from [Link]
-
Li, C., et al. (2015). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Published in The AAPS Journal. Retrieved from [Link]
-
FIP. (2022). In Vitro In Vivo (IVIV) Correlations. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. Retrieved from [Link]
-
Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]
-
Gökşen, Ü., et al. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Published in Archiv der Pharmazie. Retrieved from [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. Retrieved from [Link]
-
Erreni, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Published in STAR Protocols. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]
-
Life Innovation and Applied Bio-Science. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Magoulas, G. E., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Published in Journal of Medicinal Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical Chemistry. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]
-
Auria-Luna, J., et al. (2021). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Published in Arabian Journal of Chemistry. Retrieved from [Link]
-
Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Published in Bioorganic Chemistry. Retrieved from [Link]
-
Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Published in Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 16. researchgate.net [researchgate.net]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-bromo-N-(pyridin-2-yl)benzamide
In the landscape of contemporary drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[2] This conservation presents a significant challenge in the development of selective inhibitors, as off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[3][4] Consequently, the early and comprehensive profiling of a compound's cross-reactivity against a broad panel of kinases is not merely a supplementary exercise but a cornerstone of modern drug development.[5][6]
This guide provides an in-depth cross-reactivity analysis of 4-bromo-N-(pyridin-2-yl)benzamide, a novel small molecule inhibitor, against a representative panel of kinases. We will delve into the experimental methodology, present a comparative analysis of its inhibitory profile, and discuss the implications of these findings for its potential therapeutic applications and future development. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to evaluate the selectivity of this compound and to underscore the importance of rigorous kinase profiling.
The Significance of Kinase Selectivity
The development of kinase inhibitors has traditionally focused on maximizing potency against the intended target. However, the field has matured to recognize that a compound's selectivity profile is of equal, if not greater, importance.[7][8] A highly selective inhibitor offers several advantages:
-
Reduced Off-Target Effects: By minimizing interactions with unintended kinases, the risk of adverse effects is significantly lowered.[4]
-
Clearer Structure-Activity Relationships (SAR): A selective compound allows for a more straightforward interpretation of its biological effects, attributing them directly to the inhibition of the target kinase.
-
Improved Therapeutic Window: A wider margin between the concentration required for therapeutic efficacy and the concentration at which toxicity occurs is often observed with selective inhibitors.
Conversely, in some therapeutic contexts, a degree of "polypharmacology," or the ability to inhibit multiple specific kinases, can be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[4][9] Therefore, understanding the complete inhibitory profile of a compound is essential for both optimizing its therapeutic potential and mitigating risks.
Cross-Reactivity Profiling of this compound
To elucidate the selectivity profile of this compound, a comprehensive in vitro screen was conducted against a panel of 96 diverse human kinases. The inhibitory activity was assessed by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase's activity.[10]
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the generalized workflow for an in vitro kinase assay used for profiling.
Caption: Selectivity profile of this compound.
Conclusion
The cross-reactivity profiling of this compound demonstrates that it is a potent and highly selective inhibitor of FGFR1. Its limited off-target activity against a broad panel of kinases highlights its potential as a valuable research tool for studying FGFR1 signaling and as a promising lead compound for the development of targeted cancer therapies. The moderate activity against CDK2 warrants further investigation to determine if this represents a beneficial polypharmacological profile or a potential off-target liability that needs to be addressed through further medicinal chemistry efforts. This guide underscores the indispensable role of comprehensive kinase profiling in modern drug discovery, providing a clear and objective assessment of a compound's selectivity and informing its path toward clinical development.
References
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
Bryant, C., & Gunawardana, S. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
-
Yamanishi, Y., & Pauwels, E. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
-
Yamanishi, Y., & Pauwels, E. (2012, April 23). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
Yamanishi, Y., & Pauwels, E. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Moon, S., & Kim, W. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. [Link]
-
Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. [Link]
-
Vieth, M., & Sutherland, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
-
ResearchGate. (2025, August 9). Features of Selective Kinase Inhibitors | Request PDF. [Link]
-
Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]
-
MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
-
NIH. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. [Link]
-
PMC. (n.d.). Protein Tyrosine Kinase Panel As a Tool for Anticancer Drug Design. [Link]
-
ACS Publications. (n.d.). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PMC. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
PubChem. (2026, January 17). 4-bromo-N-(pyridin-1-ium-2-ylmethyl)benzamide. [Link]
-
PubChem. (2026, January 17). 4-bromo-N-(pyridin-4-ylmethylideneamino)benzamide. [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubChem. (n.d.). 4-Bromo-N-2-pyridinylbenzamide. [Link]
-
PubChem. (2026, January 18). 4-bromo-N-[(E)-3-pyridin-3-ylprop-2-enyl]benzamide. [Link]
Sources
- 1. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
A Preclinical Benchmarking Guide to Novel Benzamide-Based PARP-1 Inhibitors for Colorectal Cancer
In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides an in-depth preclinical comparison of a novel benzamide derivative, compound 13f , a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, against established therapeutic agents for colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis grounded in experimental data to inform further investigation and development.
Introduction: The Rationale for Novel Benzamide Anticancer Agents
Colorectal cancer is a leading cause of cancer-related mortality worldwide, and while standard chemotherapeutic regimens have improved patient outcomes, challenges such as drug resistance and off-target toxicities persist. This necessitates the exploration of new molecular targets and therapeutic modalities. Benzamide derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including potent anticancer effects. Their structural versatility allows for the fine-tuning of their physicochemical properties and biological targets.
This guide focuses on a novel benzamide, compound 13f , which has been designed to target PARP-1, a key enzyme in the DNA damage response (DDR).[1][2] The inhibition of PARP-1 represents a targeted therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, leading to a concept known as synthetic lethality. Here, we benchmark the anticancer activity of compound 13f against the current standards of care in colorectal cancer, namely 5-fluorouracil and oxaliplatin, providing a head-to-head comparison of their cytotoxic effects and underlying mechanisms of action.
In Vitro Anticancer Activity: A Comparative Analysis
The initial preclinical evaluation of any new anticancer agent involves a thorough assessment of its cytotoxic and antiproliferative effects against relevant cancer cell lines. In this section, we compare the in vitro activity of the novel benzamide 13f with that of 5-fluorouracil, oxaliplatin, and capecitabine in human colorectal cancer cell lines HCT116 and DLD-1.
Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for compound 13f and the standard chemotherapeutic agents against HCT116 and DLD-1 colorectal cancer cell lines.
| Compound | Target/Mechanism | HCT116 IC50 (µM) | DLD-1 IC50 (µM) | Reference(s) |
| Novel Benzamide (13f) | PARP-1 Inhibition | 0.30 | 2.83 | [1][2] |
| 5-Fluorouracil | Thymidylate Synthase Inhibition | 11.3 (72h) | 2.5 - 214.3 (24-72h) | [3][4][5] |
| Oxaliplatin | DNA Adduct Formation | 0.64 - 7.53 (48h) | 2.05 | [2][6] |
| Capecitabine | Prodrug of 5-Fluorouracil | 60.18 (48h) | Not available | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here are compiled from multiple sources for comparative purposes.
The data clearly indicates that the novel benzamide 13f exhibits potent anticancer activity against the HCT116 cell line, with a sub-micromolar IC50 value. Its potency against the DLD-1 cell line is also notable. A direct comparison of potency is challenging due to variations in experimental protocols across different studies; however, the data suggests that 13f is a highly active compound against these colorectal cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Testing
To ensure the reproducibility and validity of these findings, a standardized experimental workflow is crucial. The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Mechanism of Action: A Deeper Dive into Cellular Pathways
Understanding the mechanism of action is critical for the rational development of a new drug. The novel benzamide 13f exerts its anticancer effects by targeting PARP-1, leading to cell cycle arrest and apoptosis. In contrast, standard chemotherapies like 5-fluorouracil and oxaliplatin have different primary mechanisms.
Novel Benzamide (13f): PARP-1 Inhibition, G2/M Arrest, and Apoptosis
Compound 13f is a potent inhibitor of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks.[1][2] By inhibiting PARP-1, unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. This accumulation of DNA damage triggers a cellular response that includes cell cycle arrest and apoptosis.
Studies have shown that treatment with 13f leads to an arrest of colorectal cancer cells in the G2/M phase of the cell cycle.[1][2] This checkpoint prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. However, in cancer cells with compromised DNA repair pathways, this prolonged arrest can trigger apoptosis.
The apoptotic cascade initiated by 13f involves the modulation of key regulatory proteins. This includes a decrease in the mitochondrial membrane potential and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
The following diagram illustrates the proposed signaling pathway for the novel benzamide 13f .
Caption: Proposed signaling pathway of the novel benzamide 13f.
Standard Therapeutic Agents: Mechanisms of Action
-
5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that, once metabolized, primarily inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[7] This leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing cell death. 5-FU can also be incorporated into RNA, further contributing to its cytotoxicity.[7] Capecitabine is an oral prodrug that is enzymatically converted to 5-FU within the body, with higher concentrations often found in tumor tissue.[7][8]
-
Oxaliplatin: Oxaliplatin is a platinum-based chemotherapeutic agent that exerts its anticancer effect by forming platinum-DNA adducts. These adducts create both intra- and inter-strand crosslinks in the DNA, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Experimental Protocols: A Guide to Key Methodologies
To ensure the scientific rigor and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key in vitro assays used in this comparative analysis.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This comparative guide demonstrates that the novel benzamide derivative, 13f , is a highly potent anticancer agent against colorectal cancer cell lines in vitro. Its mechanism of action, centered on the targeted inhibition of PARP-1, offers a distinct and potentially more selective therapeutic strategy compared to the broader cytotoxic effects of standard chemotherapies like 5-fluorouracil and oxaliplatin.
The induction of G2/M cell cycle arrest and apoptosis by 13f highlights its potential to overcome some of the resistance mechanisms associated with conventional chemotherapeutics. The favorable preclinical profile of 13f warrants further investigation, including in vivo efficacy studies in animal models of colorectal cancer and a more detailed exploration of its pharmacokinetic and pharmacodynamic properties.
The continued development of targeted therapies like this novel benzamide holds significant promise for improving the treatment landscape for colorectal cancer patients, potentially leading to more effective and less toxic therapeutic options.
References
- Sethy, C., & Kundu, C. N. (2021). 5-Fluorouracil for colorectal cancer: a review on the mechanism of action and metabolism. Cancer Chemotherapy and Pharmacology, 87(4), 465-477.
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Retrieved from [Link]
-
Rapid Detection and Signaling of DNA Damage by PARP-1. (2020). PubMed Central. Retrieved from [Link]
-
Capecitabine in the management of colorectal cancer. (2006). PubMed Central. Retrieved from [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2021). MDPI. Retrieved from [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
-
Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. (2004). AACR Journals. Retrieved from [Link]
-
Oxaliplatin-induced peripheral neurotoxicity in colorectal cancer patients: mechanisms, pharmacokinetics and strategies. (2022). Frontiers. Retrieved from [Link]
-
Oxaliplatin: a review in the era of molecularly targeted therapy. (2013). PubMed Central. Retrieved from [Link]
-
Oxaliplatin. (n.d.). Wikipedia. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
- Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. (2013). Expert Opinion on Drug Metabolism & Toxicology.
-
Capecitabine in Colorectal Cancer: Applications and Therapeutic Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
G2-M DNA damage checkpoint. (n.d.). Wikipedia. Retrieved from [Link]
-
Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025). OncoDaily. Retrieved from [Link]
-
What is the mechanism of Oxaliplatin?. (2024). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of Capecitabine?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. (2020). MDPI. Retrieved from [Link]
- Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. (2021). Cancer Drug Resistance.
-
Capecitabine: A Review of its Use in the Treatment of Advanced or Metastatic Colorectal Cancer. (2025). ResearchGate. Retrieved from [Link]
-
Functional Aspects of PARP1 in DNA Repair and Transcription. (2016). PubMed Central. Retrieved from [Link]
-
Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. Retrieved from [Link]
-
Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or.... (n.d.). ResearchGate. Retrieved from [Link]
-
The role of PARP-1 in DNA damage repair pathways. (A) The biochemical.... (n.d.). ResearchGate. Retrieved from [Link]
-
Apoptosis Regulators Bcl-2 and Caspase-3. (2020). MDPI. Retrieved from [Link]
-
Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. (2017). PubMed. Retrieved from [Link]
-
The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (2015). PubMed Central. Retrieved from [Link]
-
FACS analysis of cell cycle of HCT116 and DLD1 treated with 5-FU (10 ?M) and resveratrol (25 ?M).. (n.d.). ResearchGate. Retrieved from [Link]
-
Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. (2014). PubMed Central. Retrieved from [Link]
-
G2/M cell cycle arrest in the life cycle of viruses. (2008). PubMed Central. Retrieved from [Link]
-
Mechanism of 5-fluorouracil induced resistance and role of piperine and curcumin as chemo-sensitizers in colon cancer. (2024). PubMed. Retrieved from [Link]
-
Bax-induced apoptotic cell death. (2000). PNAS. Retrieved from [Link]
-
Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. (2018). CONICET. Retrieved from [Link]
-
Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer. (2018). PubMed Central. Retrieved from [Link]
-
Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats. (2013). Spandidos Publications. Retrieved from [Link]
-
Cellular characterization of oxaliplatin-resistant HCT116/OXA cells:.... (n.d.). ResearchGate. Retrieved from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers. Retrieved from [Link]
-
Apoptosis. (n.d.). Wikipedia. Retrieved from [Link]
-
IC 50 a values of the platinum compounds for the HCT116 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values of 5-FU for colon cancer cells. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. (2020). PubMed. Retrieved from [Link]
-
IC 50 of four cell lines after treatment with five agents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. Effects of capecitabine chemotherapy on the expression of CASC18, CASC19, and CASC20 lncRNAs in patients with colorectal cancer and the HCT-116 colorectal cancer cell line [pharmacia.pensoft.net]
- 3. oncodaily.com [oncodaily.com]
- 4. nbinno.com [nbinno.com]
- 5. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Purity and Identity Confirmation of 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: A Comparative Guide
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific integrity and regulatory compliance. For novel chemical entities and key intermediates such as 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide, a robust analytical workflow is not merely a quality control measure but a critical component of the journey from discovery to clinical application. This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques for the definitive characterization of this compound, grounded in field-proven insights and authoritative standards.
The Analytical Imperative: A Multi-Pronged Approach
A single analytical technique is seldom sufficient to unequivocally establish the identity and purity of a pharmaceutical intermediate. An orthogonal approach, employing multiple techniques that probe different physicochemical properties of the molecule, provides a self-validating system of checks and balances. For 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide, we will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
I. Structural Elucidation and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1]
A. Causality Behind Experimental Choices
For 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical to dissolve the analyte without introducing interfering proton signals.
B. Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
C. Data Interpretation and Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide, based on the analysis of structurally similar compounds.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amide NH | ~10.5 | Singlet | 1H | -CO-NH - |
| Pyridine H | ~8.2 | Doublet | 1H | Py-H3 |
| Pyridine H | ~7.7 | Triplet | 1H | Py-H4 |
| Pyridine H | ~7.0 | Doublet | 1H | Py-H5 |
| Benzamide Ar-H | ~7.9 | Doublet | 2H | Ar-H ortho to C=O |
| Benzamide Ar-H | ~7.7 | Doublet | 2H | Ar-H ortho to Br |
| Methyl H | ~2.4 | Singlet | 3H | -CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~165 | C =O |
| Pyridine C | ~157 | Py-C6 |
| Pyridine C | ~151 | Py-C2 |
| Pyridine C | ~139 | Py-C4 |
| Pyridine C | ~118 | Py-C5 |
| Pyridine C | ~112 | Py-C3 |
| Benzamide C | ~134 | Ar-C ipso to C=O |
| Benzamide C | ~132 | Ar-CH ortho to Br |
| Benzamide C | ~129 | Ar-CH ortho to C=O |
| Benzamide C | ~126 | Ar-C ipso to Br |
| Methyl C | ~24 | -C H₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
II. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[2]
A. Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy.
B. Experimental Protocol: LC-MS (ESI)
Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
LC-MS Parameters:
-
LC Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to scan a relevant m/z range (e.g., 100-500).
C. Data Interpretation and Comparison
The expected monoisotopic mass of 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide (C₁₃H₁₁BrN₂O) is 290.0055 Da. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
III. Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, capable of separating the main compound from its impurities with high resolution.[3][4]
A. Causality Behind Experimental Choices
A reversed-phase HPLC method using a C18 column is the standard choice for moderately polar organic molecules. UV detection is suitable as the aromatic rings in the molecule are strong chromophores. A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.
B. Experimental Protocol: Reversed-Phase HPLC-UV
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from, for example, 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
C. Data Interpretation and Comparison
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and quantified.[4]
| Parameter | Typical Acceptance Criteria |
| Purity (by area %) | ≥ 99.0% |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 1.0% |
IV. Orthogonal Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. While not a primary tool for purity assessment, it serves as a rapid and effective identity confirmation technique.[5]
A. Experimental Protocol: FTIR-ATR
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
B. Data Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (amide) | 3300-3100 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (methyl) | 2980-2850 |
| C=O Stretch (amide) | 1680-1650 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1400-1200 |
| C-Br Stretch | 600-500 |
Trustworthiness: A Self-Validating System
The combination of these orthogonal techniques creates a robust, self-validating system. NMR confirms the intricate carbon-hydrogen framework, MS verifies the molecular weight and elemental composition, and HPLC provides a quantitative measure of purity. An authentic sample of 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide must satisfy the acceptance criteria across all three methods. Any deviation in one technique would be flagged by the others, ensuring a high degree of confidence in the final assessment.
Conclusion
The purity and identity confirmation of 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide requires a multi-faceted analytical approach. By leveraging the complementary strengths of NMR, MS, and HPLC, researchers can establish a comprehensive and trustworthy profile of this important pharmaceutical intermediate. The protocols and comparative data presented in this guide offer a robust framework for the rigorous characterization necessary to ensure the quality, safety, and efficacy of developmental drug candidates.
References
- Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- Industrial Pharmacist. (n.d.). Identification Tests in Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- Pathogenia. (n.d.). Identification (IDs).
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
Sources
A Senior Application Scientist's Guide to Comparative Docking Analysis of Benzamide Derivatives with Target Enzymes
Abstract: This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of benzamide derivatives targeting histone deacetylases (HDACs), a critical class of enzymes in epigenetic regulation and cancer therapy. We will delve into the scientific rationale behind experimental choices, present detailed, step-by-step protocols for in silico analysis, and offer a comparative look at the performance of various benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of potent and selective HDAC inhibitors.
Introduction: The Significance of Benzamide Derivatives as HDAC Inhibitors
Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation process leads to chromatin condensation, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDACs a prime target for therapeutic intervention.[4][5]
Benzamide derivatives have emerged as a promising class of HDAC inhibitors.[4][6] Unlike the broad-spectrum activity of many hydroxamate-based inhibitors, benzamides often exhibit greater selectivity for specific HDAC isoforms, particularly those in Class I (HDAC1, 2, and 3).[7] This selectivity is a key advantage, as it may lead to therapies with improved efficacy and reduced off-target effects. One such benzamide, chidamide, has already been approved for cancer treatment, validating the therapeutic potential of this chemical scaffold.[6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In the context of drug discovery, it is an invaluable tool for understanding ligand-protein interactions at the molecular level, predicting binding affinities, and guiding the design of novel inhibitors.[1][8] This guide will walk you through a comparative docking analysis of benzamide derivatives against Class I HDACs, providing the necessary protocols and rationale to conduct a robust and insightful study.
The bigger picture: The HDAC Signaling Pathway and Inhibition
To appreciate the significance of HDAC inhibition, it's crucial to understand the broader biological context. The dynamic interplay between histone acetyltransferases (HATs) and HDACs governs the acetylation state of histones, which in turn dictates chromatin structure and gene accessibility.
Caption: The role of HDACs in gene expression and the mechanism of inhibition by benzamide derivatives.
As illustrated above, HATs add acetyl groups to histones, leading to a more open chromatin structure (euchromatin) that is permissive for gene transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin state (heterochromatin) and gene silencing. Benzamide inhibitors block the activity of HDACs, leading to an accumulation of acetylated histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.[7]
Experimental Design and Workflow for Comparative Docking Analysis
A well-designed in silico experiment is paramount for generating reliable and reproducible results. The following workflow outlines the key steps in performing a comparative docking analysis of benzamide derivatives against HDAC enzymes.
Caption: A generalized workflow for a comparative molecular docking study.
Step-by-Step Protocol: Protein and Ligand Preparation
Rationale: Proper preparation of both the protein target and the small molecule ligands is a critical first step that directly impacts the accuracy of the docking simulation. This process involves removing extraneous molecules, adding necessary hydrogens, and assigning correct charges.
Protocol:
-
Protein Structure Retrieval:
-
Download the crystal structures of the target HDAC isoforms from the Protein Data Bank (RCSB PDB). For this guide, we will use HDAC1 (e.g., PDB ID: 4BKX) and HDAC2 (e.g., PDB ID: 4LXZ, 4LY1).[4][10][11][12] It is highly recommended to use a structure that is co-crystallized with a benzamide or a similar inhibitor to define the binding site accurately.[10]
-
-
Protein Preparation:
-
Using molecular modeling software such as AutoDockTools, Schrödinger Maestro, or MOE, prepare the protein structure.[12]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.[4]
-
Add polar hydrogen atoms and assign Kollman charges to the protein.[4]
-
Define the binding site. A common approach is to define a grid box centered on the co-crystallized ligand or key active site residues. For HDACs, this will encompass the zinc-binding pocket and the hydrophobic tunnel.[1][4]
-
-
Ligand Structure Preparation:
-
Obtain the 2D or 3D structures of the benzamide derivatives to be studied. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[9]
-
Assign Gasteiger partial charges to the ligand atoms.[12]
-
Step-by-Step Protocol: Molecular Docking and Analysis
Rationale: The docking algorithm explores various conformations and orientations of the ligand within the protein's active site, calculating a score that estimates the binding affinity. Subsequent analysis of the top-ranked poses provides insights into the key molecular interactions driving binding.
Protocol:
-
Docking Simulation:
-
Utilize a validated docking program such as AutoDock, GOLD, or Glide.[10][12][13]
-
For AutoDock, the Lamarckian Genetic Algorithm is a commonly used search algorithm.[12] Set the number of genetic algorithm runs to a sufficiently high number (e.g., 100) to ensure thorough conformational sampling.[12]
-
Run the docking simulation for each benzamide derivative against each prepared HDAC isoform.
-
-
Pose Clustering and Scoring:
-
After docking, the resulting ligand poses are typically clustered based on their root-mean-square deviation (RMSD).[4] Poses with an RMSD of less than 1.0 Å are often considered to be in the same cluster.[4]
-
The docking score (e.g., binding energy in kcal/mol) for the best-ranked pose in the most populated cluster is typically used for comparative analysis.[13]
-
-
Binding Mode Analysis:
-
Visualize the top-ranked docking poses using molecular visualization software (e.g., PyMOL, VMD, Chimera).
-
Analyze the key interactions between the ligand and the protein, such as:
-
Zinc Chelation: The benzamide group's carbonyl and amino moieties are expected to coordinate with the catalytic Zn2+ ion in the active site.[5]
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein. For instance, interactions with conserved histidine and tyrosine residues are common.[1]
-
Hydrophobic and π-π Stacking Interactions: The linker and cap regions of the benzamide inhibitor often form hydrophobic and aromatic stacking interactions with phenylalanine residues lining the active site tunnel.[1][4]
-
-
Comparative Analysis of Benzamide Derivatives
To illustrate the application of this workflow, let's consider a hypothetical comparative analysis of a series of benzamide derivatives against HDAC1 and HDAC2.
Quantitative Data Summary
The following table presents hypothetical docking scores and experimental inhibitory concentrations (IC50) for a set of benzamide derivatives. A lower docking score generally indicates a more favorable binding affinity.
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Benzamide A | HDAC1 | -8.5 | 0.5 |
| HDAC2 | -8.2 | 0.8 | |
| Benzamide B | HDAC1 | -7.9 | 1.2 |
| HDAC2 | -7.5 | 2.5 | |
| Benzamide C | HDAC1 | -9.2 | 0.1 |
| HDAC2 | -9.0 | 0.2 | |
| Entinostat | HDAC1 | -8.8 | 0.3 |
| (Reference) | HDAC2 | -8.6 | 0.4 |
Key Findings from Hypothetical Data:
-
Correlation between Docking Score and Activity: A general trend is observed where lower (more negative) docking scores correlate with lower experimental IC50 values, indicating higher potency.
-
Structure-Activity Relationships (SAR): Compound C, with the lowest docking score and IC50, is the most potent inhibitor in this series. Analysis of its structure compared to the others could reveal key chemical modifications responsible for its enhanced activity.
-
Isoform Selectivity: While all compounds show activity against both HDAC1 and HDAC2, subtle differences in docking scores and IC50 values may suggest a degree of isoform selectivity.
Qualitative Analysis of Binding Modes
A crucial aspect of comparative docking is the detailed examination of the predicted binding poses. For instance, the analysis might reveal that the higher potency of Compound C is due to an additional hydrogen bond with a key active site residue or a more optimal hydrophobic interaction in the linker region.
Example of a Key Interaction: The N-(2-aminophenyl)-benzamide moiety is a common zinc-binding group in these inhibitors.[6] Docking studies can confirm if this group is correctly positioned to chelate the zinc ion, a hallmark of effective HDAC inhibition.[5]
Validation and Trustworthiness of In Silico Results
It is imperative to acknowledge that molecular docking provides a predictive model of ligand-protein interactions. The trustworthiness of these predictions is enhanced through validation.
-
Re-docking: A standard validation technique is to re-dock the co-crystallized ligand into the active site of the protein. A low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.[14]
-
Correlation with Experimental Data: As demonstrated in the table above, a strong correlation between docking scores and experimentally determined biological activities (e.g., IC50 values) lends significant confidence to the predictive power of the docking model.[4]
-
Molecular Dynamics (MD) Simulations: For a more rigorous validation, the top-ranked docking poses can be subjected to molecular dynamics simulations. MD simulations can provide insights into the stability of the ligand-protein complex over time and can be used to calculate binding free energies, which often show a better correlation with experimental data than docking scores alone.[1][4]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and protocols for conducting a comparative docking analysis of benzamide derivatives against HDAC enzymes. By following a structured workflow, from meticulous preparation of molecular structures to in-depth analysis of docking results, researchers can gain valuable insights into the structure-activity relationships of these important therapeutic agents.
The integration of molecular docking with other computational methods, such as 3D-QSAR and molecular dynamics simulations, can further enhance the predictive accuracy of in silico models and accelerate the rational design of novel, potent, and isoform-selective HDAC inhibitors.[4] The ultimate goal is to leverage these computational tools to guide the synthesis and biological evaluation of the most promising candidates, thereby streamlining the drug discovery pipeline.
References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). NIH. Retrieved from [Link]
-
Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. (2019). Science Alert. Retrieved from [Link]
-
Synthesis, biological evaluation, and molecular docking analysis of novel linker-less benzamide based potent and selective HDAC3 inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007). PubMed. Retrieved from [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). NIH. Retrieved from [Link]
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. Retrieved from [Link]
-
Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. (2022). NIH. Retrieved from [Link]
-
Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025). Preprints.org. Retrieved from [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). MDPI. Retrieved from [Link]
-
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Bentham Science. Retrieved from [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). NIH. Retrieved from [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]
-
4LY1: Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. (2013). RCSB PDB. Retrieved from [Link]
-
Benzamide inhibitors of HDAC 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding. (2020). NIH. Retrieved from [Link]
Sources
- 1. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-N-(pyridin-2-yl)benzamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-bromo-N-(pyridin-2-yl)benzamide. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework of understanding, ensuring that every procedural choice is grounded in scientific rationale and regulatory awareness. This compound, while essential in many research and development pipelines, requires meticulous handling from procurement to disposal to protect laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its primary hazards from its structural motifs: a brominated aromatic ring, a pyridine ring, and an amide linkage.
Based on these features and data from analogous compounds, the primary hazards include:
-
Inhalation/Contact Hazards : Solid particulates or dust can cause respiratory tract, skin, and eye irritation.[1][2][3]
-
Toxicity : While specific data is limited, the compound should be handled as harmful if swallowed. The pyridine moiety suggests potential hazards to the liver, kidneys, and nervous system with significant exposure.[4]
-
Environmental Hazard : As a halogenated organic compound, it must be prevented from entering drains or the environment, where it can be persistent and harmful to aquatic life.[1][5] Discharge into the environment must be avoided.[1]
-
Combustion Byproducts : Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[6]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value / Information | Source |
| CAS Number | 14547-83-2 | [7] |
| Molecular Formula | C12H9BrN2O | [1] |
| Molecular Weight | 277.12 g/mol | [1] |
| Appearance | Solid (Assumed) | N/A |
| Primary Hazards | Harmful if swallowed, Suspected mutagen, Skin/Eye Irritant | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6][8] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [9][10] |
Regulatory Framework: Adherence to OSHA and EPA Standards
Disposal procedures are not merely best practices; they are mandated by law. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the regulatory framework.
-
OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[11] All disposal activities for this compound must align with your institution's CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA) : The EPA classifies hazardous waste to ensure it is managed safely. Due to its chemical structure, this compound waste falls under the category of halogenated organic compounds .[12][13] This dictates that it must be segregated and disposed of according to specific protocols, often involving high-temperature incineration at a licensed facility.[10]
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Safe disposal begins with minimizing exposure. The following engineering controls and PPE are mandatory when handling this compound for disposal.
-
Engineering Control : Always handle the compound and its waste within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8][9]
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Wear nitrile gloves. Nitrile provides good resistance to pyridine-based compounds and is a standard for handling a wide range of laboratory chemicals.[14] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[15]
-
Body Protection : A fully buttoned lab coat must be worn to protect against skin contact.[8]
Disposal Workflow: A Step-by-Step Guide
The following diagram and protocol outline the mandatory workflow for the disposal of this compound and associated contaminated materials.
Caption: Logical workflow for the safe disposal of this compound.
Protocol for Unused or Waste this compound
-
Preparation : Work within a chemical fume hood and wear all required PPE as detailed in Section 3.
-
Waste Collection : Carefully transfer the solid waste chemical into a designated, properly labeled hazardous waste container. This container should be specifically marked for "Halogenated Organic Waste." [9]
-
Container Integrity : Ensure the waste container is made of a compatible material (e.g., HDPE or glass), is in good condition, and can be securely sealed.[16]
-
Labeling : Attach a hazardous waste label to the container immediately upon adding the first quantity of waste.[8] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Irritant")
-
-
Storage : Store the sealed container in your laboratory's designated satellite waste accumulation area, away from incompatible materials like strong oxidizers or acids.[8]
-
Disposal : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.
Protocol for Contaminated Labware and Debris
-
Gross Decontamination : If possible, rinse contaminated labware (e.g., beakers, spatulas) with a minimal amount of a suitable solvent (like acetone or ethanol) to remove residual compound. This rinseate is now a hazardous waste and must be collected in a separate, labeled "Halogenated Organic Waste" container for liquids.
-
Solid Waste Collection : All solid materials that have come into contact with the compound, including contaminated gloves, weighing paper, and paper towels, must be collected in a sealed bag or container.
-
Labeling and Disposal : This container must also be labeled as "Hazardous Waste" with the chemical name listed and disposed of through your EHS office. Do not place these items in the regular or biohazardous trash.
Spill Management Protocol
Accidents happen, and a clear, pre-defined response plan is essential.
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[15]
-
Control Ignition Sources : If any flammable solvents were involved, remove all sources of ignition.[14]
-
Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection if the powder is airborne.
-
Containment : Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[8][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Final Decontamination : Clean the spill area with a cloth or paper towels wetted with a suitable solvent, starting from the outside and working inward. All cleaning materials are considered hazardous waste.
-
Disposal : Seal, label, and dispose of the waste container and all contaminated cleaning materials as described in Section 4.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[8]
By adhering to this scientifically-grounded and regulation-aware protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from Carl ROTH. [Link]
-
OSHA. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from OSHA. [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs. [Link]
-
Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from Loba Chemie. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from Lab Manager. [Link]
-
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(2-bromopyridin-4-yl)-propan-2-ol. Retrieved from Acros PharmaTech Limited. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland. [Link]
-
PubChem. (2026, January 17). 4-bromo-N-(pyridin-4-ylmethylideneamino)benzamide. Retrieved from PubChem. [Link]
-
PubChem. (2026, January 17). 4-bromo-N-(pyridin-1-ium-2-ylmethyl)benzamide. Retrieved from PubChem. [Link]
-
PubChem. (2026, January 18). 4-bromo-N-[(E)-3-pyridin-3-ylprop-2-enyl]benzamide. Retrieved from PubChem. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.dk [fishersci.dk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-bromo-N-pyridin-2-ylbenzamide | 14547-83-2 [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. osha.gov [osha.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. usbioclean.com [usbioclean.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 4-bromo-N-(pyridin-2-yl)benzamide: Essential Safety and Operational Protocols
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 4-bromo-N-(pyridin-2-yl)benzamide (CAS: 14547-83-2). As a compound featuring a brominated aromatic ring, an amide linkage, and a pyridine moiety, it requires careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations built on established principles of chemical hygiene and risk assessment.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing its structural components and data from analogous compounds.
The molecule can be deconstructed into three key functional groups: a brominated benzene ring, an aromatic amide, and a pyridine ring. Each contributes to the overall hazard profile.
-
Aromatic Amides & Amines: Aromatic amines are a class of compounds with well-documented toxicity, including concerns about carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin.[2]
-
Brominated Compounds: Halogenated organic compounds often exhibit irritant properties and can pose environmental hazards.[3][4] Bromine itself is highly corrosive and toxic.[5]
-
Pyridine Derivatives: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory tract.
Based on this structural analysis and available safety data for similar chemicals, the following hazards should be assumed.[6][7][8]
| Hazard Type | Potential Effect | Rationale & Precautionary Principle |
| Acute Toxicity (Oral) | Harmful if swallowed.[8][9] | Benzamide itself is classified as harmful if swallowed. This is a reasonable assumption for its derivatives. |
| Skin Irritation/Corrosion | Causes skin irritation.[8][9][10] May be harmful in contact with skin.[9][10] | Aromatic amines and halogenated compounds are frequently skin irritants. Assume potential for dermal absorption.[2] |
| Eye Irritation/Damage | Causes serious eye irritation.[8][9][10] | As a fine powder or in solution, contact with eyes can cause significant irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[8][10] | Fine chemical powders can easily become airborne and irritate the respiratory tract. |
| Chronic Toxicity | Suspected of causing genetic defects. | Benzamide carries a GHS classification for suspected mutagenicity (H341). This risk should be extended to its derivatives until proven otherwise. |
| Environmental Hazard | Halogenated organic compounds require specific disposal to avoid environmental release.[3][11][12] | Brominated compounds are persistent and can be harmful to aquatic life. |
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
A multi-layered PPE strategy is mandatory to prevent exposure via inhalation, ingestion, and dermal contact. The selection of PPE must be matched to the scale and nature of the operation.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required.[13] A full-face shield must be worn over the goggles during any operation with a splash risk (e.g., transferring solutions, heating).[14][15] |
| Hand Protection | Double-Gloving: Nitrile Gloves | For incidental contact (e.g., handling sealed containers), a single pair of nitrile gloves is acceptable. For any direct handling, weighing, or solution preparation, double-gloving is required.[10] Change gloves immediately upon contamination or after extended use.[14] |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat made of a chemically resistant material is mandatory. Ensure cuffs are tucked into the outer glove. |
| Respiratory Protection | Required for Handling Powder | When weighing or transferring the solid compound outside of a certified containment device, an N95-rated respirator is the minimum requirement to prevent inhalation of fine particulates. For larger quantities, or if engineering controls are insufficient, a respirator with organic vapor cartridges may be necessary.[9][16] All handling of the solid powder should ideally be performed within a chemical fume hood or powder containment hood. |
Operational Protocol for Safe Handling
Adherence to a strict, step-by-step workflow is the most effective way to minimize exposure risk.
Step 1: Pre-Handling Preparation
-
Designate Area: Cordon off a specific area for handling, preferably within a certified chemical fume hood.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Safety Equipment: Confirm the location and operational status of the nearest emergency eyewash station and safety shower.[10]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent) within the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as detailed in the table above. The selection should be guided by the workflow diagram below.
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Step 2: Handling the Compound
-
Solid Transfer: When handling the solid, use a chemical fume hood to prevent dust inhalation.[9] Use spark-proof tools and avoid creating dust clouds.
-
Solution Preparation: Add the solid slowly to the solvent to prevent splashing.
-
Container Management: Keep all containers tightly sealed when not in active use.[17][18]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
PPE Removal: Remove PPE carefully, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, using the proper technique to avoid skin contact.[14]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[13]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[6][10]
-
Skin Contact: Remove contaminated clothing immediately.[19] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][19]
-
Spill Response: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[14][17] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[17]
Disposal Plan: A Mandate for Segregation
As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[3][17] Improper disposal can lead to environmental contamination and significant costs.[4][11]
Never dispose of this chemical down the drain or in regular trash.
Waste Segregation and Disposal Workflow
-
Primary Waste: Collect all solutions and residual solid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[11][17]
-
Contaminated Materials: All contaminated disposable items (gloves, weigh paper, absorbent pads, pipette tips) must be collected in a separate, sealed plastic bag or container, also labeled as "Halogenated Organic Waste".
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[4][17]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for pickup and proper disposal according to federal and local regulations.
Diagram: Waste Disposal Logic
Caption: Waste segregation decision process for laboratory waste.
By integrating these safety protocols, PPE requirements, and disposal plans into your standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and compliant research environment.
References
- Hazardous Waste Segregation. (n.d.).
- Personal protective equipment for handling 4-Bromo-3-iodophenol - Benchchem. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Organic Solvents - Cornell EHS. (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
- 4-bromo-N-(4-propyl-3H-pyridin-4-yl)benzamide - PubChem - NIH. (n.d.).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Bromination safety - YouTube. (2024, June 7).
- Material Safety Data Sheet. (2010, June 10).
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
- High barrier against chemicals tough to deal with such as Bromine, Diethylamine and chlorobenzine. Tough and durable chemical suit - Chemical Protective Suit - Protective Clothing - Workplace Safety Products - MARK SAFETY APPLIANCES. (n.d.).
- Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (n.d.).
-
4-bromo-N-(pyridin-1-ium-2-ylmethyl)benzamide - PubChem. (2026, January 17). Retrieved from [Link]
- BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (n.d.).
- SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, May 9).
-
4-bromo-N-[(E)-3-pyridin-3-ylprop-2-enyl]benzamide - PubChem. (2026, January 18). Retrieved from [Link]
-
4-Bromo-N-2-pyridinylbenzamide | C12H9BrN2O | CID 838563 - PubChem. (n.d.). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 17).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. icl-group-sustainability.com [icl-group-sustainability.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. skcinc.com [skcinc.com]
- 15. skcinc.com [skcinc.com]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. actylislab.com [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
